DL-Methionine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D2,3D2 |
InChI Key |
FFEARJCKVFRZRR-UGKISTHKSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of DL-Methionine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of DL-Methionine-d4, a deuterated isotopologue of the essential amino acid DL-methionine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide covers key chemical and physical data, detailed experimental protocols for characterization, and a workflow for its application as an internal standard.
Core Chemical and Physical Properties
This compound is a synthetically modified version of DL-methionine where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy.[1] The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | DL-2-Amino-4-(methylthio)butanoic-3,3,4,4-d4 acid | [2] |
| Synonyms | (±)-Methionine-d4, Acimetion-d4, Racemethionine-d4 | [2] |
| CAS Number | 93709-61-6 | [3] |
| Molecular Formula | C₅H₇D₄NO₂S | [3] |
| Appearance | White to off-white crystalline powder or solid |
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 153.24 g/mol | |
| Exact Mass | 153.0761 Da | N/A |
| Melting Point | 225 - 230 °C | |
| pKa (of DL-Methionine) | 2.13 (carboxyl group), 9.21 (amino group) | |
| logP (of DL-Methionine) | 0.37 | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98.0% |
Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | Sparingly soluble in water; very slightly soluble in methanol. Soluble in dilute acids and alkali hydroxides. | |
| Stability | Stable under recommended storage conditions. Sensitive to oxidation due to the sulfur-containing side chain. Incompatible with strong oxidizing agents. | |
| Storage | Store at room temperature for the solid form. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. Protect from light and moisture. |
Experimental Protocols for Characterization
The following protocols are provided as a guide for the characterization of this compound. These are based on established methods for amino acid analysis and may require optimization for specific instrumentation and applications.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Sulfuric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water with sulfuric acid and acetonitrile. A typical starting condition could be 95:5 (v/v) water:acetonitrile with 0.1% sulfuric acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Prepare a sample solution of this compound in the initial mobile phase at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with water (containing 0.1% sulfuric acid) and acetonitrile. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 200 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the expected concentration.
Isotopic Purity and Identification by Mass Spectrometry (MS)
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of isotopic purity and confirmation of identity. This method involves derivatization to increase the volatility of the amino acid.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Appropriate GC column (e.g., fused-silica capillary column).
Reagents:
-
This compound sample
-
2 M HCl in methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Toluene
Procedure:
-
Derivatization:
-
To a known amount of this compound, add 2 M HCl in methanol. Heat the mixture at 80°C for 60 minutes to form the methyl ester.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a mixture of PFPA and ethyl acetate. Heat at 65°C for 30 minutes to form the pentafluoropropionyl derivative.
-
Evaporate the reagents and redissolve the derivative in toluene for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, then ramp to 320°C at 35°C/min.
-
MS Ionization: Electron Ionization (EI) or Chemical Ionization (CI).
-
Mass Analyzer: Scan mode to identify the molecular ion and fragmentation pattern. Selected Ion Monitoring (SIM) can be used for quantitative analysis of isotopic distribution.
-
-
Data Analysis:
-
The mass spectrum will confirm the identity of the derivatized this compound by its characteristic molecular ion and fragmentation pattern.
-
The isotopic purity can be determined by analyzing the mass distribution of the molecular ion cluster. The relative abundances of the M+0, M+1, M+2, M+3, and M+4 ions will indicate the degree of deuteration.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for preparing a sample of this compound for NMR analysis.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, with an internal standard like TSP or DSS).
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of this compound and place it in a small vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex or sonicate the vial until the sample is completely dissolved.
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Perform standard instrument setup procedures including locking, tuning, and shimming.
-
Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT or 2D NMR (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.
-
-
Data Analysis:
-
The ¹H NMR spectrum will show a significant reduction or absence of signals in the region corresponding to the C3 and C4 protons, confirming the position of deuteration.
-
The ¹³C NMR spectrum will show signals for all five carbon atoms. The signals for C3 and C4 may show splitting due to coupling with deuterium (a triplet for each CD₂ group).
-
Application Workflow: this compound as an Internal Standard
This compound is frequently used as an internal standard in quantitative LC-MS/MS assays for the determination of methionine in biological samples. The following diagram illustrates a typical workflow.
Caption: Workflow for the quantification of methionine using this compound as an internal standard.
This workflow leverages the chemical similarity of the deuterated standard to the endogenous analyte, allowing for correction of variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.
References
An In-depth Technical Guide to the Synthesis and Purification of DL-Methionine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of DL-Methionine-d4, a deuterated analog of the essential amino acid methionine. This isotopically labeled compound serves as a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification methods, and data presentation to assist researchers in the preparation and application of this important molecule.
Introduction
This compound is a stable isotope-labeled version of DL-methionine where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher mass, which can be readily distinguished from its non-deuterated counterpart by mass spectrometry, without significantly altering its chemical properties. This characteristic makes it an ideal tracer for studying the metabolic fate of methionine in biological systems and as a reliable internal standard for accurate quantification of methionine in complex matrices.
The synthesis of this compound typically involves the use of deuterated starting materials in a well-established synthetic route for methionine, such as the Strecker synthesis or variations thereof, commonly employed in industrial production. The purification of the final product is crucial to ensure high chemical and isotopic purity, which is paramount for its intended applications.
Synthesis of this compound
The most common industrial synthesis of DL-methionine proceeds via the formation of 5-(2-(methylthio)ethyl)hydantoin, followed by hydrolysis. A plausible and efficient route to this compound involves the use of deuterated precursors in this pathway.
A potential synthetic route for this compound, with deuterium incorporation on the ethyl side chain, is proposed to start from deuterated precursors. The overall synthesis can be divided into two main stages: the formation of the deuterated hydantoin intermediate and its subsequent hydrolysis to yield this compound.
Key Starting Materials
The synthesis of this compound necessitates the use of deuterated starting materials. Based on common methionine synthesis routes, the following deuterated precursors would be required:
-
Acrolein-d4 (CH₂=CD-CDO) or a related deuterated three-carbon aldehyde.
-
Methyl mercaptan (CH₃SH) (non-deuterated, unless labeling of the methyl group is desired).
-
Potassium cyanide (KCN) or Hydrogen cyanide (HCN) .
-
Ammonium carbonate ((NH₄)₂CO₃) or a source of ammonia and carbon dioxide.
The specific location of the deuterium atoms in the final product is determined by the deuterated positions in the starting materials. For this compound with deuterium on the ethyl chain (2,3,3,4-d4), deuterated acrolein or a derivative is the logical starting point.
Experimental Protocol: Synthesis of 5-(2-(methylthio)ethyl-d4)hydantoin
This protocol is an adaptation of the well-established industrial synthesis of methionine hydantoin, modified for the preparation of the deuterated analog.
Reaction:
5-(CH3S-CD2-CD2)-Hydantoin + 2 KOH → CH3S-CD2-CD2-CH(NH2)-COOK + K2CO3 + NH3 CH3S-CD2-CD2-CH(NH2)-COOK + H2SO4 → CH3S-CD2-CD2-CH(NH2)-COOH + K2SO4
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logical steps in the purification of this compound by recrystallization.
Conclusion
The synthesis and purification of this compound, while requiring specialized deuterated starting materials, follows a well-established and scalable chemical process. The protocols outlined in this guide provide a framework for researchers to produce high-purity this compound for a variety of scientific applications. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, is essential to ensure the quality and reliability of the final product for its intended use in research and development.
In-Depth Technical Guide to DL-Methionine-d4: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-Methionine-d4, a deuterated stable isotope of the essential amino acid DL-methionine. This document details its core properties, primary applications in research, and a detailed experimental protocol for its use as an internal standard in quantitative mass spectrometry.
Core Properties of this compound
This compound is a valuable tool in metabolic research and analytical chemistry, primarily utilized for its isotopic purity and similarity in chemical behavior to its unlabeled counterpart. The incorporation of four deuterium atoms on the ethyl group provides a distinct mass shift, enabling its use in isotope dilution mass spectrometry.
| Property | Value |
| CAS Number | 93709-61-6[1][2][3][4] |
| Molecular Formula | C₅H₇D₄NO₂S[3] |
| Molecular Weight | Approximately 153.24 g/mol |
| Appearance | White to off-white solid |
| Synonyms | DL-Methionine-3,3,4,4-d4, (±)-Methionine-d4 |
Primary Application: Stable Isotope Dilution Mass Spectrometry
The principal application of this compound is as an internal standard in stable isotope dilution mass spectrometry (SID-MS) for the precise quantification of methionine in various biological matrices, such as plasma, serum, urine, and cell culture lysates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.
The workflow for using this compound as an internal standard in a typical quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.
Detailed Experimental Protocol: Quantification of Methionine in Plasma
This section provides a representative experimental protocol for the quantification of methionine in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
DL-Methionine (analytical standard)
-
This compound (isotopic standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (control and study samples)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
Instrumentation
-
Liquid chromatograph (e.g., UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Chromatography data system for instrument control and data analysis
Procedure
1. Preparation of Standard and Internal Standard Stock Solutions:
-
Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Methionine in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methionine stock solution with a suitable solvent (e.g., 50% acetonitrile in water) to create a calibration curve (e.g., 1 to 500 µM).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 µM) with the same solvent as the working standards.
2. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methionine: Precursor ion (m/z) → Product ion (m/z) (e.g., 150.1 → 104.1)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 154.1 → 108.1)
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous methionine and the this compound internal standard.
-
Calculate the peak area ratio of methionine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling and Metabolic Pathways
DL-Methionine, and by extension its deuterated form, is a key component in several critical metabolic pathways. The primary pathway involving methionine is the S-adenosylmethionine (SAM) cycle, which is central to methylation reactions essential for the synthesis of numerous molecules, including DNA, RNA, proteins, and phospholipids.
This technical guide provides foundational information for the effective use of this compound in research and analytical applications. The provided experimental protocol serves as a robust starting point that can be further optimized based on specific instrumentation and sample matrices.
References
- 1. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Isotopic Purity and Stability of DL-Methionine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of DL-Methionine-d4, a deuterated analog of the essential amino acid methionine. This guide is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds in their work. Herein, we discuss the key quality attributes of this compound, recommended storage and handling procedures to maintain its integrity, and the primary analytical techniques for its characterization. Furthermore, we explore its application in tracing metabolic pathways.
Isotopic and Chemical Purity
This compound is synthesized to have a high degree of isotopic enrichment, where four hydrogen atoms on the ethyl side chain are replaced with deuterium. The quality of this compound is primarily defined by its isotopic and chemical purity.
Table 1: Typical Specifications for this compound
| Parameter | Typical Specification | Analytical Method(s) |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |
| Appearance | White to off-white solid | Visual Inspection |
Note: Specifications may vary between suppliers. Always refer to the certificate of analysis for lot-specific data.
Stability and Storage
The stability of this compound is critical for its effective use as an internal standard or metabolic tracer.[1] Degradation or deuterium-hydrogen (H/D) exchange can compromise the accuracy of experimental results.
Factors Affecting Stability
-
Temperature: Like its non-labeled counterpart, DL-Methionine is susceptible to thermal degradation.[2][3] Elevated temperatures can accelerate decomposition.
-
pH: The solubility and stability of methionine are influenced by pH.[4] While stable in neutral solutions, strongly acidic or basic conditions can promote degradation and potentially H/D exchange.
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation of methionine.[5]
-
Oxidizing Agents: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.
-
Presence of Protic Solvents: Protic solvents, especially under acidic or basic conditions, can facilitate the exchange of deuterium atoms with protons, thereby reducing the isotopic purity.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C or colder | Years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light and moisture. |
| In Aprotic Solvent | -20°C to -80°C | Months to a Year | Use high-purity aprotic solvents (e.g., acetonitrile, methanol). Store in amber, tightly sealed vials. Minimize freeze-thaw cycles. |
| In Aqueous Solution | Prepared fresh for immediate use | Hours to Days | Not recommended for long-term storage due to the risk of H/D exchange. If necessary, use a neutral pH buffer and store at 2-8°C for a short period. |
Experimental Protocols
Accurate characterization of this compound is essential for its use in quantitative studies. The following sections outline the general methodologies for assessing its purity and isotopic enrichment.
Determination of Isotopic Purity by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for isotopic purity assessment by LC-MS/MS.
Methodology:
-
Sample Preparation: Prepare solutions of both this compound and its unlabeled counterpart at a known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography: Utilize a reversed-phase HPLC column (e.g., C18) with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry:
-
Employ electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan analysis to identify the molecular ions of both the labeled ([M+H]⁺ at m/z ~154.2) and unlabeled ([M+H]⁺ at m/z ~150.2) methionine.
-
Use Selected Ion Monitoring (SIM) for more sensitive detection of the specific isotopologues.
-
For MS/MS analysis, select the parent ions and fragment them to confirm their identity and assess any potential co-eluting interferences.
-
-
Data Analysis: Determine the relative peak areas of the d4- and d0-methionine to calculate the isotopic enrichment.
Purity Assessment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for confirming the chemical structure, assessing chemical purity, and verifying the position of deuterium labeling.
Experimental Workflow for NMR Purity Assessment
Caption: Workflow for purity assessment by NMR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent such as deuterium oxide (D₂O).
-
¹H NMR:
-
Acquire a proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the 3 and 4 positions of the ethyl side chain confirms successful deuteration.
-
Integration of the remaining proton signals (e.g., methyl and alpha-proton) relative to a known internal standard can be used to determine chemical purity.
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton and identify any carbon-containing impurities.
-
-
²H NMR:
-
A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm the positions of labeling.
-
Application in Metabolic Pathway Tracing
This compound is a valuable tool for tracing the metabolic fate of methionine in biological systems. Its incorporation into various biomolecules can be monitored by mass spectrometry, providing insights into metabolic fluxes.
Major Methionine Metabolic Pathways
Methionine is a central hub in cellular metabolism, participating in several key pathways:
-
Methionine Cycle: This cycle is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell for methylation of DNA, RNA, proteins, and lipids.
-
Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine, a precursor for the antioxidant glutathione.
-
Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) byproduct of polyamine synthesis back to methionine.
Methionine Metabolism Overview
Caption: Overview of major metabolic pathways involving methionine.
By introducing this compound into a biological system and monitoring the appearance of the deuterium label in downstream metabolites using mass spectrometry, researchers can quantify the flux through these interconnected pathways. This approach is instrumental in understanding the metabolic reprogramming in various diseases, including cancer, and in the development of novel therapeutic strategies.
References
The Metabolic Journey of DL-Methionine-d4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of DL-Methionine-d4, a deuterated stable isotope of the essential amino acid methionine. By tracing the path of the deuterium label, researchers can gain valuable insights into methionine absorption, distribution, metabolism, and excretion (ADME). This document details experimental protocols, presents quantitative data, and visualizes key pathways to serve as a valuable resource for professionals in metabolic research and drug development.
Introduction to this compound Metabolism
DL-Methionine is a racemic mixture of the D- and L-isomers of methionine. While L-methionine is the biologically active form directly incorporated into proteins and utilized in various metabolic pathways, D-methionine can be converted to its L-counterpart in vivo.[1] The use of deuterated methionine, such as this compound, allows for the precise tracing of its metabolic fate without the use of radioactive isotopes.[2][3] This is particularly useful in studying the dynamics of transmethylation and transsulfuration, two major pathways of methionine metabolism.
Transmethylation: This pathway involves the conversion of methionine to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions, including DNA, RNA, and protein methylation.[4][5]
Transsulfuration: This pathway channels homocysteine, a product of transmethylation, towards the synthesis of cysteine and subsequently glutathione, a key cellular antioxidant.
Understanding the flux through these pathways is critical as dysregulation of methionine metabolism is implicated in various pathological conditions.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
DL-Methionine is absorbed in the small intestine via multiple carrier-mediated transport systems. Dietary supplementation with DL-methionine has been shown to increase the efficiency of both L- and D-methionine absorption.
Distribution and Tissue Uptake
Following absorption, deuterated methionine is distributed throughout the body. The highest concentrations are typically found in the pancreas and liver, reflecting the high rates of protein synthesis and metabolic activity in these organs. Other tissues, including the salivary glands, tonsils, and bone marrow, also show significant uptake.
Table 1: Illustrative Plasma Concentrations of Deuterated Methionine and its Metabolites in Rats
| Time Point | [2H7]Methionine (nmol/mL) | [2H4]Homocysteine (nmol/mL) | [2H4]Methionine (nmol/mL) |
| 5 min | 150.2 ± 25.1 | 5.8 ± 1.2 | 8.1 ± 1.5 |
| 15 min | 85.6 ± 15.8 | 10.2 ± 2.1 | 12.5 ± 2.3 |
| 30 min | 45.3 ± 9.7 | 12.5 ± 2.5 | 15.8 ± 3.1 |
| 60 min | 20.1 ± 5.2 | 10.8 ± 2.0 | 14.2 ± 2.8 |
| 120 min | 8.5 ± 2.1 | 7.5 ± 1.5 | 10.1 ± 1.9 |
Note: This table is a synthesized representation based on pharmacokinetic data from studies using deuterated methionine in rats. The specific deuterated forms may vary between studies.
Table 2: Illustrative Tissue Concentrations of Methionine and its Metabolites in Rats
| Tissue | Methionine (nmol/g) | S-Adenosylmethionine (nmol/g) | S-Adenosylhomocysteine (nmol/g) | Cysteine (nmol/g) |
| Liver | 50-100 | 40-60 | 5-10 | 150-250 |
| Kidney | 40-80 | 20-40 | 3-8 | 100-200 |
| Brain | 30-60 | 15-30 | 2-6 | 50-100 |
| Muscle | 20-40 | 5-15 | 1-4 | 30-70 |
Note: This table provides a generalized range of concentrations based on available literature for rats and may not be specific to this compound administration.
Metabolism
The metabolic journey of this compound begins with the conversion of the D-isomer to the L-isomer, a process that is highly efficient in rodents. The resulting L-Methionine-d4 then enters the major metabolic pathways.
Excretion
The primary route of excretion for excess methionine and its metabolites is through the urine. Studies have shown that a significant portion of administered D-methionine is excreted unchanged in the urine, particularly in organisms with lower D-amino acid oxidase activity. Fecal excretion of unmetabolized methionine is generally low.
Table 3: Illustrative Urinary Excretion of Methionine Isomers
| Compound | Excretion in Urine (% of administered dose) |
| L-Methionine | < 1% |
| D-Methionine | 5 - 20% |
| DL-Methionine | 2 - 10% |
Note: This table provides a generalized range based on studies in humans and animals. The exact percentage can vary based on species, dose, and metabolic state.
Experimental Protocols
In Vivo Administration and Sample Collection
A standardized protocol for an in vivo study in rodents might involve the following steps:
-
Animal Acclimatization: House rodents under standard conditions for at least one week prior to the experiment.
-
Dosing: Administer this compound via oral gavage at a specified dose (e.g., 50-100 mg/kg). The vehicle is typically sterile water or saline.
-
Blood Collection: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) via tail vein or submandibular vein puncture.
-
Tissue Collection: At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain, muscle). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
-
Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for the duration of the study.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol containing an internal standard (e.g., a different isotopologue of methionine).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
Sample Preparation for NMR Spectroscopy
-
Buffer Addition: To 400 µL of urine or plasma, add 200 µL of a phosphate buffer (e.g., 0.2 M, pH 7.4) prepared in D₂O. The buffer typically contains a chemical shift reference standard (e.g., DSS or TSP).
-
Centrifugation: Centrifuge the mixture to pellet any precipitates.
-
Transfer to NMR Tube: Transfer the supernatant to a standard 5 mm NMR tube for analysis.
For tissue samples, metabolites are typically extracted using a methanol-chloroform-water protocol to separate polar and nonpolar metabolites before preparing the sample for NMR.
Signaling Pathways Influenced by Methionine Metabolism
Methionine metabolism, particularly through its metabolite S-adenosylmethionine (SAM), plays a crucial role in cellular signaling, most notably in regulating the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
SAM acts as a sensor of methionine availability. When SAM levels are high, it binds to SAMTOR, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and inhibit autophagy.
Conclusion
The in vivo study of this compound provides a powerful tool for understanding the intricate details of methionine metabolism. By employing the experimental protocols and analytical techniques outlined in this guide, researchers can obtain valuable quantitative data on the ADME of this essential amino acid. The visualization of metabolic and signaling pathways further aids in the interpretation of this data, contributing to a deeper understanding of cellular metabolism in both health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting metabolic disorders and for optimizing nutritional interventions.
References
- 1. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]
The role of deuterated amino acids in metabolic research
An In-depth Technical Guide on the Role of Deuterated Amino Acids in Metabolic Research
Introduction
Stable isotope-labeled amino acids are indispensable tools in modern biological and medical research, allowing for the precise tracking of metabolic pathways and the quantification of protein dynamics.[1][2] Among these, deuterated amino acids, where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), offer a versatile and cost-effective method for metabolic investigation.[3][] Chemically identical to their natural counterparts, these labeled molecules can be distinguished by mass spectrometry, enabling researchers to trace their journey through complex biological systems without the safety concerns associated with radioactive isotopes.[]
This guide provides a comprehensive overview of the application of deuterated amino acids in metabolic research, focusing on quantitative proteomics, metabolic flux analysis, and protein turnover studies. It details key experimental protocols, presents quantitative data, and illustrates complex workflows and pathways to support researchers, scientists, and drug development professionals in applying these powerful techniques.
Core Applications in Metabolic Research
The use of deuterium labeling, either through deuterated amino acids directly or via heavy water (D₂O), has revolutionized the study of metabolic processes.
-
Protein Turnover and Proteome Dynamics: A primary application is the measurement of protein homeostasis (proteostasis), the dynamic balance between protein synthesis and degradation. By introducing deuterated amino acids, researchers can measure the rate at which newly synthesized proteins incorporate the label, allowing for the calculation of synthesis and degradation rates for individual proteins on a proteome-wide scale. This is crucial for understanding how cells adapt to different physiological states and how proteostasis is disrupted in diseases like neurodegeneration.
-
Metabolic Flux Analysis (MFA): Deuterated amino acids serve as tracers to map the flow of atoms through metabolic networks. For example, deuterium from D₂O is rapidly incorporated into non-essential amino acids during their biosynthesis. By analyzing the pattern and extent of deuterium incorporation into downstream metabolites, researchers can elucidate the activity of various pathways, such as the TCA cycle, and identify metabolic rewiring in cancer cells or other disease models.
-
Quantitative Proteomics: While methods like SILAC often use ¹³C or ¹⁵N, deuterium-based labeling is also employed for quantitative proteomics. For instance, chemical labeling methods can use deuterated reagents to modify peptides from different samples, introducing a specific mass shift. When the samples are mixed and analyzed by mass spectrometry, the ratio of the light (non-deuterated) to heavy (deuterated) peptide signals provides an accurate measure of relative protein abundance.
-
Drug Metabolism and Pharmacokinetics (DMPK): The "kinetic isotope effect" associated with the stronger carbon-deuterium bond compared to the carbon-hydrogen bond is leveraged in drug development. Replacing hydrogen with deuterium at sites of metabolic attack can slow down a drug's breakdown, improving its pharmacokinetic profile. Deuterated amino acids can be incorporated into peptide-based therapeutics to enhance their stability or used as tracers to study the metabolism of the drug itself.
Experimental Protocols
Protocol 1: In Vivo Protein Turnover Measurement using Heavy Water (D₂O) Labeling
This protocol describes a common method for measuring proteome dynamics in vivo by administering D₂O. The deuterium is incorporated into the body water pool and subsequently into non-essential amino acids, which are then used for protein synthesis.
1. Animal Administration and Labeling:
- Provide mice or rats with drinking water enriched with a low percentage of D₂O (typically 4-8%). An initial intraperitoneal (IP) bolus injection of 99.9% D₂O can be administered to rapidly achieve the target body water enrichment.
- The D₂O-enriched water is provided ad libitum for the duration of the experiment, which can range from hours for acute studies to several weeks for chronic measurements.
- Body water enrichment can be easily monitored over time by collecting small samples of plasma, saliva, or urine.
2. Sample Collection and Preparation:
- At designated time points, collect tissues of interest (e.g., liver, muscle, heart) and blood plasma.
- Isolate total protein from tissues using appropriate homogenization and lysis buffers.
- Perform a protein assay (e.g., BCA) to determine the protein concentration.
3. Protein Digestion:
- Denature the protein extract using urea or another denaturant.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
- Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.
4. Peptide Desalting and LC-MS/MS Analysis:
- Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridges) to remove salts and detergents.
- Analyze the purified peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, revealing shifts in the isotopic distribution caused by deuterium incorporation.
5. Data Analysis and Turnover Calculation:
- Use specialized bioinformatics software to identify peptides and quantify the extent of deuterium incorporation over time.
- The fraction of newly synthesized protein is calculated based on the shift in the peptide's mass isotopomer distribution, taking into account the precursor (body water) enrichment and the number of sites available for deuterium incorporation on each amino acid.
- The rate of protein synthesis or degradation (turnover rate constant, k) is determined by fitting the time-course data of deuterium incorporation to an exponential rise-to-plateau model.
Protocol 2: In Vivo Labeling with a Deuterated Amino Acid Diet
This method involves feeding an animal a diet supplemented with a specific deuterated essential amino acid, such as [²H₈]valine.
1. Diet Preparation and Administration:
- Prepare a standard laboratory diet supplemented with a pure, deuterated essential amino acid (e.g., [²H₈]valine).
- Provide this diet to the animals for the desired experimental duration.
- The precursor enrichment (the relative isotopic abundance of the labeled amino acid in the free amino acid pool) can be monitored non-invasively by analyzing secreted proteins in urine.
2. Sample Collection and Analysis:
- Follow the same procedures for sample collection, protein extraction, digestion, and LC-MS/MS analysis as described in Protocol 1.
3. Data Analysis:
- The analysis focuses on tracking the incorporation of the specific deuterated amino acid into peptides.
- The rate of protein degradation is calculated by performing a time-series analysis of the labeling trajectories for individual proteins. This approach allows for the turnover profiling of proteins across different tissues.
Quantitative Data Presentation
The following tables summarize representative quantitative data from metabolic studies using deuterated tracers.
Table 1: Extent of Deuterium Labeling in Proteinogenic Amino Acids in Cell Culture
This table shows the experimentally determined number of deuterium incorporation sites for each amino acid in human cells cultured with D₂O. This data is critical for accurately calculating protein turnover rates.
| Amino Acid | Abbreviation | Number of Deuterium Labeling Sites |
| Alanine | Ala | 4 |
| Arginine | Arg | 1 |
| Asparagine | Asn | 2 |
| Aspartic Acid | Asp | 2 |
| Cysteine | Cys | 2 |
| Glutamic Acid | Glu | 3 |
| Glutamine | Gln | 3 |
| Glycine | Gly | 2 |
| Proline | Pro | 4 |
| Serine | Ser | 3 |
| Tyrosine | Tyr | 1 |
| Essential AAs | (Typically show minimal to no labeling) | |
| Histidine | His | 0 |
| Isoleucine | Ile | 0 |
| Leucine | Leu | 0 |
| Lysine | Lys | 0 |
| Methionine | Met | 0 |
| Phenylalanine | Phe | 0 |
| Threonine | Thr | 0 |
| Tryptophan | Trp | 0 |
| Valine | Val | 0 |
| (Data adapted from cell culture studies where non-essential amino acids are synthesized de novo, incorporating deuterium from D₂O-enriched medium. Essential amino acids are supplied by the medium and are not synthesized, thus do not incorporate the label). |
Table 2: Comparison of Protein Degradation Rates Across Different Mouse Tissues
This table presents the median first-order rate constants for protein degradation in various tissues, determined through dynamic labeling with a deuterated essential amino acid.
| Tissue | Median Degradation Rate Constant (k, day⁻¹) | Median Protein Half-Life (days) |
| Liver | 0.48 | 1.4 |
| Kidney | 0.39 | 1.8 |
| Heart | 0.23 | 3.0 |
| Muscle | 0.13 | 5.3 |
| (Data derived from in vivo labeling studies in mice, highlighting the different protein turnover dynamics across tissues). |
Visualizations
Diagram 1: General Workflow for D₂O-Based Proteome Dynamics
Caption: Workflow for measuring protein turnover using heavy water (D₂O).
Diagram 2: Deuterium Incorporation into Central Carbon Metabolism
Caption: Tracing deuterium from D₂O into central metabolic pathways.
Diagram 3: The Dynamics of Protein Turnover
Caption: The balance of protein synthesis and degradation.
References
A Technical Guide to DL-Methionine-d4: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of DL-Methionine-d4, a deuterated isotopologue of the essential amino acid methionine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the key properties of this compound, outlines relevant experimental protocols for its analysis, and illustrates the metabolic pathways in which it serves as a crucial tracer.
Core Physical and Chemical Characteristics
This compound is a synthetic, non-radioactive, isotopically labeled form of DL-methionine where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a tracer for metabolic studies.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | DL-2-Amino-4-(methylthio)butanoic-3,3,4,4-d4 acid | [2] |
| Synonyms | DL-Methionine-3,3,4,4-d4, (±)-Methionine-d4 | [3][4] |
| CAS Number | 93709-61-6 | [1] |
| Unlabeled CAS Number | 59-51-8 | |
| Molecular Formula | C₅H₇D₄NO₂S | |
| Molecular Weight | 153.24 g/mol | |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 225 - 230 °C | |
| Purity | ≥98% (chemical purity), Isotopic Purity: ≥99 atom % D | |
| Solubility | Soluble in water (≥ 25 mg/mL), slightly soluble in methanol. It dissolves in dilute acids and in dilute solutions of alkali hydroxides. | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a dry place. |
Experimental Protocols
The accurate and precise use of this compound in research necessitates standardized experimental protocols. Below are detailed methodologies for key analytical procedures.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the chemical purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and column chemistry.
Objective: To separate and quantify this compound from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mixed-mode column (e.g., SIELC Primesep 100) capable of reversed-phase and cation-exchange interactions.
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Reference standards for potential impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile in water with an acidic modifier like 0.1% TFA.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Column: Mixed-mode column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Gradient: A typical gradient might start at 5% acetonitrile and increase to 50% over 20 minutes.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the this compound sample.
-
Identify and quantify the main peak corresponding to this compound and any impurity peaks based on retention times and the standard curve.
-
-
Calculation: Calculate the purity of the this compound sample by expressing the area of the main peak as a percentage of the total peak area.
Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for determining the isotopic purity of this compound.
Objective: To confirm the extent of deuterium incorporation in the this compound molecule.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., Trimethylsilylpropanoic acid - TMSP)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Add a known amount of an internal standard if quantitative analysis is required.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. The absence or significant reduction of signals at the positions corresponding to the deuterated sites (positions 3 and 4) compared to the non-deuterated methionine spectrum is indicative of high isotopic enrichment.
-
Acquire a ¹³C NMR spectrum to observe changes in the carbon signals adjacent to the deuterated positions.
-
For more detailed analysis, ²H NMR spectroscopy can be performed to directly observe the deuterium signals.
-
-
Data Analysis:
-
Integrate the residual proton signals at the deuterated positions in the ¹H NMR spectrum and compare them to the integration of a non-deuterated position (e.g., the methyl group) to calculate the percentage of deuteration.
-
The isotopic enrichment is typically reported as atom % D.
-
Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled methionine in a biological matrix.
Objective: To accurately measure the concentration of endogenous methionine in a sample.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Reagents:
-
This compound (internal standard)
-
Unlabeled DL-Methionine (for calibration curve)
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
LC-MS grade solvents
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled DL-Methionine into the same biological matrix.
-
Process these standards in the same manner as the samples, including the addition of the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both unlabeled methionine and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (unlabeled methionine) to the internal standard (this compound) for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of methionine in the samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Pathways and Experimental Workflows
This compound is an invaluable tool for tracing the metabolic fate of methionine in various biological systems. Methionine plays a central role in several key metabolic pathways.
Methionine Metabolism Pathways
The major metabolic pathways involving methionine are the Methionine Cycle (part of one-carbon metabolism), the Transsulfuration Pathway, and the Methionine Salvage Pathway.
Caption: Overview of major methionine metabolic pathways.
Experimental Workflow for Metabolic Tracing
The following diagram illustrates a typical workflow for using this compound in a cell culture-based metabolic labeling experiment.
Caption: Workflow for a stable isotope tracing experiment.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable its reliable use as an internal standard for precise quantification and as a tracer to elucidate the complexities of methionine metabolism. The information and methodologies presented in this guide are intended to support the successful application of this compound in a wide range of research and development endeavors.
References
- 1. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 3. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of DL-Methionine-d4: A Technical Guide to its Scientific Journey and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, historical context, and multifaceted applications of DL-Methionine-d4. As a deuterated analog of the essential amino acid methionine, this stable isotope-labeled compound has become an indispensable tool in a wide array of scientific disciplines, from metabolic research to drug development. This document provides a comprehensive overview of its synthesis, analytical characterization, and its role in elucidating complex biological processes.
Historical Context: The Dawn of Isotopic Labeling
The journey of this compound is intrinsically linked to the discovery of deuterium by Harold Urey in 1931, a landmark event that opened the door to the use of stable isotopes in scientific research. The realization that the substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, could be used to trace the metabolic fate of molecules revolutionized the study of biochemistry.
While a singular moment of "discovery" for this compound is not documented, its development can be situated within the broader scientific endeavor to synthesize deuterated amino acids for use as tracers in metabolic studies. Following the first technically feasible synthesis of DL-methionine in 1946/47, the subsequent decades saw the refinement of methods for incorporating stable isotopes into organic molecules.[1] The demand for labeled compounds grew with the advent of sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which could readily distinguish between isotopologues.
Early applications of deuterated amino acids focused on understanding the dynamic nature of protein turnover and amino acid metabolism. Researchers could introduce a labeled amino acid into a biological system and track its incorporation into newly synthesized proteins and its conversion into other metabolites, providing unprecedented insights into pathways that were previously inferred from indirect evidence. This compound, with its deuterium atoms at stable positions, emerged as a valuable tool for these pioneering studies.
Synthesis of this compound
The synthesis of this compound typically involves the adaptation of established methods for preparing DL-methionine, with the introduction of deuterium at specific steps. One common approach is the Strecker synthesis, which can be modified to incorporate deuterium from a deuterated source.
Experimental Protocol: Synthesis of this compound (Adapted from established methods)
Objective: To synthesize this compound from deuterated precursors.
Materials:
-
Methional (3-(methylthio)propanal)
-
Deuterated ammonia (ND3)
-
Deuterated hydrogen cyanide (DCN) or a deuterated cyanide salt (e.g., KCN in D2O)
-
Deuterated water (D2O)
-
Deuterated hydrochloric acid (DCl)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the α-aminonitrile: Methional is reacted with deuterated ammonia and deuterated hydrogen cyanide in a deuterated solvent (e.g., D2O). The carbonyl group of methional reacts with deuterated ammonia to form a deuterated imine, which is then attacked by the deuterated cyanide ion to form the α-aminonitrile intermediate, 2-amino-4-(methylthio)butanenitrile-d2.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed using a strong deuterated acid, such as deuterated hydrochloric acid in D2O. This step converts the nitrile group into a carboxylic acid, yielding this compound.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of deuterated water and ethanol, followed by washing with diethyl ether and drying under vacuum.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for yield and purity. The handling of hydrogen cyanide or cyanide salts requires extreme caution and should only be performed by trained personnel in a well-ventilated fume hood.
Analytical Characterization and Quantitative Data
The utility of this compound lies in its distinct mass and spectroscopic properties compared to its non-deuterated counterpart. These differences are readily detectable by modern analytical instrumentation.
Mass Spectrometry
In mass spectrometry, the four deuterium atoms in this compound result in a mass increase of approximately 4 Da compared to DL-methionine. This mass shift allows for its clear differentiation and quantification in complex biological matrices.
Table 1: Comparison of Theoretical Monoisotopic Masses and Major Fragments of DL-Methionine and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragment Ion (m/z) | Description of Fragmentation |
| DL-Methionine | C5H11NO2S | 149.051 | 104.05 | Loss of the carboxyl group (-COOH) |
| This compound | C5H7D4NO2S | 153.076 | 108.07 | Loss of the carboxyl group (-COOH) |
Note: The observed m/z values may vary slightly depending on the instrument and ionization method used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the protons on the deuterated carbons of this compound will be absent. Conversely, ²H (deuterium) NMR will show signals corresponding to the deuterium atoms, providing information about their chemical environment.
Table 2: Representative ¹H NMR Chemical Shifts for DL-Methionine
| Proton | Chemical Shift (ppm) |
| α-H | ~3.8 |
| β-H2 | ~2.1 |
| γ-H2 | ~2.6 |
| S-CH3 | ~2.1 |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH. In the ¹H NMR spectrum of this compound, the signals for the β-H2 and γ-H2 protons would be significantly reduced or absent.
Applications in Research and Development
This compound serves as a powerful tool in various research and development applications, primarily as a stable isotope tracer.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a key application where this compound is used to quantify the rates of metabolic reactions. By introducing this compound into a cell culture or organism, researchers can trace its incorporation into downstream metabolites and measure the turnover of metabolic pools.[2][3][4]
Table 3: Example Quantitative Data from a Metabolic Flux Analysis Study Using Stable Isotope-Labeled Methionine
| Metabolic Flux Parameter | Value (nmol/10⁶ cells/hr) | Description |
| Methionine uptake rate | 15.2 ± 1.8 | The rate at which cells take up methionine from the extracellular medium. |
| Protein synthesis rate | 12.5 ± 1.5 | The rate of incorporation of methionine into newly synthesized proteins. |
| Transmethylation flux | 2.7 ± 0.4 | The rate of methionine conversion to S-adenosylmethionine (SAM) and subsequent donation of a methyl group. |
| Transsulfuration flux | 0.8 ± 0.1 | The rate of conversion of homocysteine, derived from methionine, to cysteine. |
Note: These are representative values and can vary significantly depending on the cell type, growth conditions, and experimental setup.
Proteomics and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
In quantitative proteomics, this compound can be used in SILAC experiments. In this technique, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while another is grown in a medium with the "heavy" (labeled) amino acid. The proteomes are then mixed, and the relative abundance of proteins is determined by the ratio of the light to heavy peptide signals in the mass spectrometer.
Drug Metabolism and Pharmacokinetic (DMPK) Studies
In drug development, deuteration of drug candidates is a strategy to alter their metabolic profiles. This compound can be used as an internal standard in DMPK studies to accurately quantify the concentration of a methionine-containing drug and its metabolites in biological samples.[5]
Key Methodologies and Workflows
Experimental Protocol: GC-MS Analysis of this compound
Objective: To quantify this compound in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound standard
-
Internal standard (e.g., DL-Methionine-¹³C₅,¹⁵N₁)
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)
-
Organic solvents (e.g., acetonitrile, ethyl acetate)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Proteins in the biological sample are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant containing the amino acids is collected.
-
Internal Standard Spiking: A known amount of the internal standard is added to the sample and calibration standards.
-
Derivatization: The amino acids are chemically modified to increase their volatility for GC analysis. This is often a two-step process involving esterification followed by acylation. For example, using TBDMS to create volatile silyl derivatives.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the amino acid derivatives based on their boiling points and interactions with the column. The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized this compound and the internal standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing Key Pathways and Workflows
Methionine Metabolism
This compound is a critical tracer for elucidating the interconnected pathways of methionine metabolism, namely the transmethylation and transsulfuration pathways.
Caption: Methionine Metabolism Pathways.
SILAC Experimental Workflow
The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique is a powerful method for quantitative proteomics that can utilize this compound.
Caption: SILAC Experimental Workflow.
Conclusion
This compound, born from the fundamental discovery of deuterium, has evolved into a sophisticated and essential tool for the modern scientist. Its applications in tracing metabolic pathways, quantifying protein dynamics, and aiding in drug development underscore its significance. As analytical technologies continue to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound is set to expand, promising deeper insights into the intricate workings of biological systems and accelerating the pace of biomedical innovation.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Key differences between DL-Methionine and DL-Methionine-d4
An In-depth Technical Guide to the Core Differences Between DL-Methionine and DL-Methionine-d4
Introduction
DL-Methionine is a racemic mixture of the D- and L-enantiomers of methionine, an essential, sulfur-containing amino acid vital for protein synthesis and numerous metabolic processes.[1][2][3] As a fundamental building block of proteins, its role in cellular health, growth, and metabolism is a cornerstone of biochemical research.
This compound is a stable isotope-labeled (SIL) form of DL-methionine where four specific hydrogen atoms have been replaced by deuterium atoms.[4] This isotopic substitution creates a molecule that is chemically almost identical to its natural counterpart but possesses a greater mass. This seemingly minor alteration is the foundation of its utility in advanced analytical techniques, primarily serving as a high-fidelity internal standard for quantitative mass spectrometry and as a tracer in metabolic studies.[5] This guide elucidates the fundamental distinctions between these two compounds, focusing on their physicochemical properties, analytical applications, and biochemical implications for researchers in life sciences and drug development.
Core Physicochemical and Structural Differences
The primary distinction between DL-Methionine and this compound lies in the isotopic substitution at the C3 and C4 positions of the carbon backbone, leading to a significant and precisely defined mass shift.
Structural Isotopic Labeling
In this compound, four hydrogen atoms on the two methylene groups adjacent to the sulfur atom (positions 3 and 4) are replaced with deuterium. This substitution does not alter the compound's overall chemical structure, stereochemistry, or reactivity in most biological and chemical contexts, making it an ideal analogue for analytical purposes.
Caption: Logical diagram showing isotopic substitution in this compound.
Quantitative Physicochemical Data
The isotopic substitution results in a predictable increase in molecular weight, which is the cornerstone of its application in mass spectrometry. The key quantitative properties are summarized below.
| Property | DL-Methionine | This compound | Data Source(s) |
| Chemical Name | DL-2-Amino-4-(methylthio)butanoic acid | Methionine-3,3,4,4-d4 | |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₇D₄NO₂S | |
| Average Molecular Weight | ~149.21 g/mol | ~153.24 g/mol | |
| Mass Difference | N/A | +4.03 Da (approx.) | - |
| CAS Number | 59-51-8 | 93709-61-6 |
Analytical and Biochemical Implications
The mass difference between the two molecules drives their distinct applications and potential biochemical behaviors.
Application in Quantitative Mass Spectrometry
This compound is an exemplary internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). In a typical workflow, a known quantity of this compound (the "heavy" standard) is spiked into a sample containing an unknown quantity of DL-Methionine (the "light" analyte).
Because the deuterated standard is chemically and structurally identical to the analyte, it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it is detected as a distinct ion. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, precise quantification can be achieved, effectively correcting for sample loss or variability in instrument response.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
The Kinetic Isotope Effect (KIE)
A more subtle difference arises from the Kinetic Isotope Effect (KIE) . The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond at one of the deuterated positions (C3 or C4) is part of the rate-determining step of an enzyme-catalyzed reaction, the reaction will proceed more slowly with this compound as the substrate.
This effect is most pronounced when C-H bond breaking is central to the reaction mechanism. While the KIE for deuterium substitution can theoretically slow a reaction by a factor of 6 to 10, in many biological systems, the observed effect is often modest. Nevertheless, for researchers studying enzymatic mechanisms or metabolic flux, this potential for altered kinetics is a critical consideration.
Caption: The Kinetic Isotope Effect on an enzymatic reaction.
Experimental Protocol: Quantitative Proteomics via SILAC
One of the most powerful applications of deuterated amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This protocol allows for the direct comparison of protein abundance between two cell populations. The following is a generalized protocol adapted for using a deuterated methionine variant.
Objective: To differentially label the proteomes of two cell populations ("light" and "heavy") for relative protein quantification by mass spectrometry.
Key Materials:
-
L-Methionine-deficient cell culture medium (e.g., DMEM)
-
Unlabeled ("light") L-Methionine
-
L-Methionine-d4 (or another deuterated variant like L-Methionine-d8, serving as the "heavy" amino acid)
-
Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled methionine.
-
Standard cell culture reagents (L-glutamine, antibiotics, sterile water).
-
Sterile filtration units (0.22 µm).
Methodology:
-
Preparation of SILAC Media:
-
"Light" Medium: Prepare the L-Methionine-deficient basal medium according to the manufacturer's instructions. Supplement it with a standard concentration of unlabeled L-Methionine. Add dFBS to a final concentration of 10% and other necessary supplements.
-
"Heavy" Medium: Prepare a second batch of the basal medium, but supplement it with an equimolar amount of L-Methionine-d4 instead of the unlabeled version. Add dFBS and other supplements as above.
-
Sterile-filter both media preparations using a 0.22 µm filter and store at 4°C, protected from light.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the same cell line.
-
Culture the control population in the "light" medium and the experimental population in the "heavy" medium.
-
Cells must be cultured for a minimum of five to six cell doublings to ensure near-complete incorporation (>97%) of the respective labeled or unlabeled methionine into all newly synthesized proteins. The required time depends on the cell line's doubling rate.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.
-
Lyse the cells, digest the proteins with trypsin, and analyze the resulting peptides by mass spectrometry.
-
Confirm labeling efficiency by comparing the signal intensities of heavy vs. light methionine-containing peptides.
-
-
Experiment and Sample Collection:
-
Once full labeling is achieved, perform the desired experiment (e.g., treat the "heavy" cells with a drug while leaving the "light" cells as a control).
-
After the experimental period, harvest both cell populations. They can be mixed in a 1:1 ratio based on cell count or protein concentration.
-
-
Sample Preparation for Mass Spectrometry:
-
Lyse the combined cell pellet.
-
Extract the total protein and digest it into peptides using an enzyme like trypsin.
-
Clean up the peptide mixture using a suitable method (e.g., C18 solid-phase extraction).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by LC-MS/MS.
-
For every methionine-containing peptide, the mass spectrometer will detect a pair of peaks: a "light" peak from the control cells and a "heavy" peak (shifted by +4 Da) from the experimental cells.
-
The ratio of the intensities of these peak pairs directly reflects the relative abundance of that peptide—and by extension, its parent protein—between the two conditions.
-
Conclusion
The key difference between DL-Methionine and this compound is the isotopic substitution of four hydrogen atoms with deuterium, resulting in a molecule with a higher mass but nearly identical chemical properties. This distinction makes this compound an indispensable tool for modern analytical chemistry, enabling precise and accurate quantification of its unlabeled counterpart in complex biological matrices. While the potential for a kinetic isotope effect exists and must be considered in metabolic studies, its primary role as a robust internal standard in mass spectrometry-based research, including proteomics and metabolomics, is its most significant contribution to the fields of drug development and life science.
References
The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and Its Impact on Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of deuterium, the stable heavy isotope of hydrogen, in mass spectrometry. From its natural abundance influencing the fine isotopic structure of mass spectra to its deliberate use as a powerful analytical tool, this document provides a comprehensive overview for professionals in research and development. We delve into the core principles, detailed experimental methodologies, and critical applications of deuterium in modern analytical science.
The Natural Abundance of Deuterium: A Subtle but Significant Presence
Deuterium (²H or D) is a naturally occurring stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium (¹H).[1] While its abundance is low, it is a critical consideration for accurate mass spectral interpretation.[1] The natural abundance of deuterium varies slightly depending on the source, a principle utilized in fields like hydrology to trace water origins.[1] For most organic molecules analyzed by mass spectrometry, the presence of deuterium contributes to the M+1 isotopic peak.
Table 1: Natural Abundance of Deuterium in Various Sources
| Source | Deuterium Abundance (ppm) | Approximate D:H Ratio |
| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | 1:6,420 |
| Standard Light Antarctic Precipitation (SLAP) | 89 | 1:11,235 |
| Earth's Oceans (average) | ~156 | 1:6,400 |
| Human Body | 120 - 140 | ~1:7,140 - 1:8,330 |
| Comets | Varies, can be higher than terrestrial water | - |
This data is compiled from multiple sources.[1]
The Isotopic Fingerprint: Deuterium's Effect on Mass Spectra
The mass difference between protium (1.007825 Da) and deuterium (2.014102 Da) is readily detectable by modern high-resolution mass spectrometers.[2] The natural abundance of deuterium results in a predictable isotopic distribution in the mass spectrum of any hydrogen-containing molecule. For a given molecule, the intensity of the M+1 peak is a sum of the contributions from all naturally occurring heavy isotopes, including ¹³C, ¹⁵N, and ²H.
The theoretical probability of a molecule containing a certain number of deuterium atoms can be calculated using the principles of binomial expansion. This becomes particularly important for larger molecules with many hydrogen atoms, where the contribution of deuterium to the M+1 and M+2 peaks can be significant.
Table 2: Contribution of Natural Deuterium to M+1 Peak Intensity for Selected Molecules
| Compound | Molecular Formula | Number of Hydrogens | Approximate % Contribution of ²H to M+1 Intensity |
| Methane | CH₄ | 4 | ~0.06% |
| Benzene | C₆H₆ | 6 | ~0.09% |
| Caffeine | C₈H₁₀N₄O₂ | 10 | ~0.15% |
| Testosterone | C₁₉H₂₈O₂ | 28 | ~0.43% |
| Ubiquitin (human) | C₃₇₈H₆₂₉N₁₀₅O₁₁₈S | 629 | ~9.75% |
Note: This table illustrates the theoretical contribution of deuterium to the M+1 peak based on its natural abundance of approximately 0.0156%. The actual M+1 intensity will also include contributions from other isotopes like ¹³C.
Harnessing the Isotope: Deuterated Compounds as Indispensable Tools in Mass Spectrometry
The unique properties of deuterium have led to its widespread use in various mass spectrometry-based applications, significantly enhancing analytical precision and providing deeper molecular insights.
The Gold Standard for Quantification: Deuterated Internal Standards
One of the most critical applications of deuterated compounds is their use as internal standards (IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS). A deuterated analog of the analyte is chemically almost identical to the non-deuterated form, meaning it exhibits nearly the same behavior during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated IS to samples, variations arising from sample loss during preparation, matrix effects, and instrument variability can be accurately corrected.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Probing Molecular Dynamics: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. The principle is based on the exchange of labile amide hydrogens on the protein backbone with deuterium atoms when the protein is incubated in a deuterated buffer (e.g., D₂O). The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. Regions of the protein that are exposed to the solvent will exchange hydrogens for deuterium more rapidly than regions that are buried or involved in hydrogen bonding. By analyzing the mass increase of proteolytic peptides over time, a map of solvent accessibility can be generated.
Caption: A typical bottom-up HDX-MS experimental workflow.
Elucidating Reaction Mechanisms: The Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The deuterium KIE is particularly useful for studying reactions involving the cleavage of a carbon-hydrogen (C-H) bond. Because a C-D bond is stronger than a C-H bond, reactions that involve breaking a C-D bond are typically slower. By comparing the reaction rates of a deuterated and non-deuterated substrate, it is possible to determine if C-H bond cleavage is the rate-determining step of a reaction. This is widely applied in studying enzyme mechanisms and drug metabolism pathways.
Table 3: Examples of Deuterium Kinetic Isotope Effects in Drug Metabolism by Cytochrome P450 Enzymes
| Drug | Metabolic Reaction | Observed KIE (kH/kD) |
| Tolbutamide | Methyl Hydroxylation | 10.5 |
| Lidocaine | N-de-ethylation | 1.5 - 2.0 |
| Nortriptyline | Benzylic Hydroxylation | 2.1 |
This data is compiled from literature sources. The magnitude of the KIE can provide valuable information about the transition state of the reaction.
Experimental Protocols
Protocol for Using a Deuterated Internal Standard in Quantitative LC-MS
This protocol outlines the use of a deuterated compound as an internal standard for the quantification of an analyte in a complex matrix.
Materials:
-
Analyte of interest
-
Deuterated analog of the analyte (internal standard)
-
Biological matrix (e.g., plasma, urine)
-
Appropriate solvents for extraction and mobile phase
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the analyte and the deuterated internal standard.
-
Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Spike a fixed concentration of the deuterated internal standard into all calibration standards and unknown samples.
-
-
Sample Extraction:
-
Perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to chromatographically separate the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer settings for the detection of the analyte and the deuterated internal standard. This typically involves selecting specific precursor-to-product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each injection.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol describes a typical bottom-up HDX-MS experiment to study protein conformation.
Materials:
-
Purified protein of interest
-
Deuterium oxide (D₂O)
-
Quenching buffer (e.g., low pH and temperature)
-
Immobilized pepsin column
-
LC-MS system with a high-resolution mass spectrometer and a refrigerated autosampler
Procedure:
-
Deuterium Labeling:
-
Incubate the protein in a D₂O-containing buffer for various time points (e.g., 10s, 1m, 10m, 1h, 4h).
-
The exchange reaction is initiated by diluting the protein solution into the D₂O buffer.
-
-
Quenching:
-
At each time point, quench the exchange reaction by adding a pre-chilled quench buffer. This rapidly lowers the pH and temperature, significantly slowing down the back-exchange of deuterium for hydrogen.
-
-
Proteolytic Digestion:
-
Immediately inject the quenched sample onto an LC system where it flows through an immobilized pepsin column at low temperature. Pepsin is active at low pH and effectively digests the protein into peptides.
-
-
Peptide Separation and Mass Analysis:
-
The resulting peptides are trapped and then separated using a reverse-phase LC column with a fast gradient.
-
The eluted peptides are ionized (typically by electrospray ionization) and analyzed by a high-resolution mass spectrometer.
-
-
Data Analysis:
-
The mass spectra are analyzed to determine the mass shift for each peptide at each time point. This mass shift corresponds to the amount of deuterium incorporated.
-
Software tools are used to identify the peptides and calculate the deuterium uptake, which is then mapped onto the protein structure to reveal information about its conformation and dynamics.
-
Advanced Considerations: The Chromatographic Isotope Effect
A subtle but important phenomenon to consider when using deuterated compounds is the chromatographic isotope effect. Deuterated compounds can sometimes exhibit slightly different retention times in reversed-phase liquid chromatography compared to their non-deuterated counterparts, typically eluting slightly earlier. This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the non-polar stationary phase. While often negligible, this effect can be more pronounced with a higher number of deuterium substitutions. For high-precision quantitative studies, it is crucial to verify the co-elution of the analyte and the deuterated internal standard.
Conclusion
The natural abundance of deuterium has a fundamental and measurable effect on mass spectrometry, influencing the isotopic pattern of all hydrogen-containing molecules. Beyond this inherent presence, the deliberate use of deuterium-labeled compounds has become a cornerstone of modern analytical and pharmaceutical sciences. As internal standards, they provide unparalleled accuracy in quantitative analyses. In the form of HDX-MS, deuterium labeling offers a unique window into the dynamic world of protein structures and interactions. Furthermore, the kinetic isotope effect provides a powerful tool for elucidating complex chemical and biological reaction mechanisms. A thorough understanding of the principles and applications of deuterium is therefore essential for any researcher, scientist, or drug development professional utilizing mass spectrometry.
References
The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of drug development, clinical diagnostics, and environmental monitoring, the demand for the highest levels of accuracy, precision, and reliability is non-negotiable. Stable isotope-labeled internal standards (SIL-ISs), when coupled with mass spectrometry, represent the pinnacle of analytical rigor, providing a robust solution to the inherent challenges of complex sample matrices and analytical variability. This in-depth technical guide elucidates the fundamental principles of using SIL-ISs, provides detailed experimental methodologies, and presents quantitative data underscoring their superiority.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The cornerstone of using SIL-ISs is the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable, non-radioactive, isotopically enriched version of the analyte of interest to a sample at the earliest stage of analysis.[1][2] These SIL-ISs are chemically identical to the native analyte, differing only in their mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3]
This seemingly subtle difference in mass is the key to their power. Because the SIL-IS and the native analyte have virtually identical physicochemical properties, they behave in the same manner during every subsequent step of the analytical workflow, including extraction, derivatization, chromatography, and ionization.[1] Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the SIL-IS to the same degree. The mass spectrometer, capable of differentiating between the two based on their mass-to-charge ratio (m/z), measures the ratio of the native analyte to the SIL-IS. This ratio is then used to calculate the exact concentration of the analyte in the original sample, effectively canceling out most sources of analytical error.
Characteristics of an Ideal Stable Isotope-Labeled Internal Standard:
To ensure the validity of the isotope dilution method, the chosen SIL-IS should possess several key characteristics:
-
High Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled native analyte. Contamination can lead to an overestimation of the analyte concentration.
-
Chemical and Isotopic Stability: The isotopic labels must be positioned on a part of the molecule that is not susceptible to exchange with protons from the sample matrix or solvents. Deuterium labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes be prone to back-exchange.
-
Sufficient Mass Difference: A mass difference of at least three or more mass units between the SIL-IS and the analyte is generally recommended for small molecules to avoid spectral overlap from the natural isotopic abundance of the analyte.
-
Co-elution with the Analyte: In chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), it is crucial that the SIL-IS co-elutes with the native analyte. This ensures that both experience the same matrix effects at the same time. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight shift in retention time for deuterium-labeled standards compared to their non-labeled counterparts.
Quantitative Data: The Proof of Performance
The theoretical advantages of SIL-ISs are borne out by empirical data. The use of a SIL-IS consistently leads to significant improvements in precision and accuracy, particularly in complex biological matrices where matrix effects are a major challenge.
Table 1: Comparison of Analytical Performance for Lapatinib in Human Plasma
This table demonstrates the ability of a stable isotope-labeled internal standard (lapatinib-d3) to correct for interindividual variability in recovery from human plasma compared to a non-isotope-labeled internal standard (zileuton).
| Parameter | Internal Standard | Pooled Plasma | Donor 1 | Donor 2 | Donor 3 | Donor 4 | Donor 5 | Donor 6 |
| Recovery (%) | Zileuton | 85 | 70 | 65 | 58 | 45 | 35 | 29 |
| Lapatinib-d3 | 86 | 72 | 68 | 60 | 48 | 38 | 31 | |
| Analyte Recovery Corrected by IS (%) | Zileuton | 100 | 82 | 76 | 68 | 53 | 41 | 34 |
| Lapatinib-d3 | 100 | 103 | 104 | 103 | 104 | 103 | 103 | |
| Matrix Effect (%) | Zileuton | 98 | 95 | 99 | 102 | 97 | 101 | 96 |
| Lapatinib-d3 | 99 | 97 | 100 | 103 | 98 | 102 | 97 | |
| Analyte Matrix Effect Corrected by IS (%) | Zileuton | 100 | 97 | 101 | 100 | 101 | 101 | 101 |
| Lapatinib-d3 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Data adapted from a study on the quantitative LC-MS/MS analysis of lapatinib. The data clearly shows that while the absolute recovery of lapatinib and its SIL-IS varied significantly across different plasma donors, the ratio of their recoveries remained constant, allowing for accurate quantification.
Table 2: Comparison of Accuracy and Precision for Kahalalide F Analysis
This table illustrates the improvement in accuracy (bias) and precision (standard deviation) when using a SIL-IS compared to a structural analog internal standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Analog Internal Standard | 96.8 | 8.6 |
| Stable Isotope-Labeled Internal Standard | 100.3 | 7.6 |
Data adapted from a study comparing internal standards in quantitative bioanalysis. The use of the SIL-IS resulted in a mean bias closer to the true value of 100% and a lower standard deviation, indicating improved accuracy and precision.
Table 3: Typical Performance Parameters for a Stable Isotope Dilution Analysis (SIDA) Method
This table provides a summary of typical quantitative performance parameters that can be expected from a well-developed SIDA method.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/L | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 3.0 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 0.2 - 500 µg/L | The concentration range over which the instrumental response is proportional to the analyte concentration. |
| Recovery | 95 - 105% | The percentage of the analyte that is recovered through the sample preparation and analysis process, corrected by the SIL-IS. |
| Precision (RSD) | < 10% | The relative standard deviation, indicating the reproducibility of the measurements. |
These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols: Putting Principles into Practice
The successful implementation of a stable isotope dilution assay requires meticulous attention to detail in the experimental protocol. Below are two examples of detailed methodologies for the quantification of specific analytes.
Protocol 1: Quantification of p-Vinylguaiacol in Beverages by SIDA-LC-MS
This protocol outlines the steps for the quantification of the aroma compound p-vinylguaiacol in a beverage matrix using its deuterated internal standard, p-vinylguaiacol-d3.
1. Preparation of Standards and Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh approximately 10 mg of p-vinylguaiacol and p-vinylguaiacol-d3 into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of p-vinylguaiacol by serial dilution of the primary stock solution with methanol/water (50:50, v/v) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 µg/L).
-
Internal Standard Spiking Solution (10 mg/L): Dilute the p-vinylguaiacol-d3 primary stock solution with methanol.
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking: To a 10 mL aliquot of the liquid sample (e.g., beer, wine), add a known amount of the p-vinylguaiacol-d3 internal standard spiking solution (e.g., 50 µL of a 10 mg/L solution to achieve a final concentration of 50 µg/L).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
3. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of p-vinylguaiacol from matrix components.
-
Mass Spectrometry System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for p-vinylguaiacol and p-vinylguaiacol-d3 need to be optimized.
Protocol 2: Quantification of Rosuvastatin in Human Plasma by SIDA-LC-MS/MS
This protocol details the analysis of the drug rosuvastatin in a complex biological matrix using its deuterated analog, rosuvastatin-d6.
1. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of rosuvastatin and rosuvastatin-d6 in methanol.
-
Working Standard Solutions: Prepare a series of rosuvastatin working standards by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of rosuvastatin-d6 (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation)
-
Sample Spiking: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the rosuvastatin-d6 internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography System: An HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A: 5 mM ammonium acetate in water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of rosuvastatin from endogenous plasma components.
-
Mass Spectrometry System: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI in positive mode.
-
Detection Mode: MRM.
-
Rosuvastatin: m/z 482.2 → 258.2
-
Rosuvastatin-d6: m/z 488.2 → 264.2
-
4. Data Analysis
-
Integrate the peak areas for the rosuvastatin and rosuvastatin-d6 MRM transitions.
-
Calculate the peak area ratio of rosuvastatin to rosuvastatin-d6.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of rosuvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the core concepts of using stable isotope-labeled internal standards.
Caption: General workflow for a stable isotope dilution assay.
Caption: The logical relationship in isotope dilution analysis.
References
Commercial Suppliers and Availability of DL-Methionine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of DL-Methionine-d4, a deuterated stable isotope-labeled form of the essential amino acid methionine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry.
Introduction to this compound
This compound is a valuable tool in biomedical and pharmaceutical research. The incorporation of four deuterium atoms into the methionine molecule provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry. This property makes it an ideal internal standard for accurate and precise quantification of methionine in complex biological matrices. Furthermore, its use as a tracer enables the study of methionine metabolism and its role in various physiological and pathological processes.
Commercial Availability and Supplier Specifications
A number of reputable chemical suppliers offer this compound for research purposes. The available products vary in terms of isotopic and chemical purity, quantity, and formulation. Below is a summary of key information from prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment/Purity | Available Quantities | Lead Time |
| MedchemExpress | This compound | 93709-61-6 | ≥98.0% | 99.10% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | In-stock for select sizes, with estimated arrival dates provided at time of order.[1][2] |
| CDN Isotopes | DL-Methionine-3,3,4,4-d4 | 93709-61-6 | Not explicitly stated | 99 atom % D | 0.1 g, 0.25 g | In Stock |
| Toronto Research Chemicals (via LGC Standards) | (±)-Methionine-d4 | 93709-61-6 | >95% (HPLC) | 99.0% | 10 mg, 100 mg | In stock |
| Sigma-Aldrich | This compound | 93709-61-6 | Not explicitly stated | Not explicitly stated | Inquire for availability | Inquire for availability |
| Cambridge Isotope Laboratories, Inc. | DL-Methionine (3,3,4,4-D4; methyl-D3, 98%) | Not explicitly stated | ≥98% | 98% | Inquire for availability | Inquire for availability |
Experimental Protocols: Utilization of this compound in LC-MS/MS Analysis
This compound is frequently employed as an internal standard (IS) for the quantification of methionine in biological samples, such as plasma, serum, and cell culture media, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for such an application.
Materials and Reagents
-
This compound (as internal standard)
-
Unlabeled DL-Methionine (for calibration curve)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation agent (e.g., trichloroacetic acid (TCA), ice-cold methanol or acetonitrile)
Preparation of Stock Solutions and Standards
-
This compound Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., 0.1% formic acid in water/methanol).
-
Working Internal Standard Solution (e.g., 1 µg/mL): Dilute the stock solution to the desired working concentration with the appropriate solvent.
-
Unlabeled Methionine Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of unlabeled DL-Methionine in a similar manner to the internal standard.
-
Calibration Standards: Perform serial dilutions of the unlabeled methionine stock solution to create a series of calibration standards at known concentrations.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a microcentrifuge tube, add a specific volume of the biological sample (e.g., 100 µL).
-
Add a fixed volume of the working internal standard solution (e.g., 10 µL of 1 µg/mL this compound) to each sample, vortex briefly.
-
Add a protein precipitation agent. For example, add 3 volumes of ice-cold acetonitrile (300 µL).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for amino acid analysis, such as a C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to separate methionine from other matrix components. The specific gradient will depend on the column and instrument.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Methionine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). For example, m/z 150.1 → 104.1.
-
This compound (IS): Monitor the transition from its deuterated precursor ion to a corresponding product ion. For example, m/z 154.1 → 108.1.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both the unlabeled methionine and the this compound internal standard in each sample and calibration standard.
-
Calculate the ratio of the peak area of the analyte (methionine) to the peak area of the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled methionine standards.
-
Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Methionine Quantification
Caption: Workflow for quantifying methionine using this compound as an internal standard.
Principle of Stable Isotope Dilution
Caption: The principle of stable isotope dilution for quantitative analysis.
Metabolic Fate of Methionine
Caption: Simplified overview of major methionine metabolic pathways.
Conclusion
This compound is a readily available and essential tool for researchers in various scientific disciplines. Its application as an internal standard in mass spectrometry-based quantification provides high accuracy and precision. The detailed experimental protocol and visualizations provided in this guide offer a solid foundation for the successful implementation of this compound in laboratory settings. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for detailed product specifications and to optimize the experimental conditions for their specific application and instrumentation.
References
Safety and handling guidelines for DL-Methionine-d4
An In-Depth Technical Guide to the Safe Handling and Use of DL-Methionine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a stable isotope-labeled version of the essential amino acid DL-methionine. While deuterated compounds are generally stable and non-radioactive, their chemical and physical properties necessitate adherence to strict laboratory safety protocols to ensure user safety, experimental integrity, and compound stability.[1] This document outlines the substance's properties, potential hazards, handling procedures, and relevant biological context, drawing upon safety data for its non-deuterated counterpart, DL-Methionine, where specific data for the deuterated form is unavailable.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[2] As a deuterated compound, it is primarily used as a tracer or an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[3] The substitution of hydrogen with deuterium can potentially influence the pharmacokinetic and metabolic profiles of molecules, a key consideration in drug development.[4][5]
| Property | Data | Reference(s) |
| Chemical Name | DL-2-Amino-4-(methylthio)butyric-3,3,4,4-d4 acid | |
| CAS Number | 93709-61-6 | |
| Molecular Formula | C₅H₇D₄NO₂S | |
| Molecular Weight | 153.24 g/mol | |
| Appearance | White to Off-White Crystalline Powder | |
| Melting Point | 225 - 230°C | |
| Solubility | Slightly soluble in water and methanol. | |
| Stability | Stable under recommended storage conditions; sensitive to strong oxidizing agents, moisture, and potentially light. | |
| Storage Temperature | Room Temperature or Refrigerated (0-6°C). For long-term storage, -20°C is recommended for the powder and -80°C for solutions. |
Hazard Identification and Toxicology
While DL-Methionine is generally considered non-hazardous under GHS classifications, prudent laboratory practices should always be observed. Some data sheets indicate it may cause mild irritation to the skin, eyes, and respiratory tract. The primary risks associated with handling the powdered form include inhalation of dust and the potential for dust to form explosive mixtures with air.
| Hazard Type | Description | Reference(s) |
| GHS Classification | Not classified as hazardous according to most regulations. | |
| Potential Health Effects | Eye Contact: May cause irritation and redness. Skin Contact: May cause mild skin irritation. Inhalation: Inhalation of dust may cause respiratory tract irritation. Ingestion: May cause irritation of the digestive tract. | |
| Toxicological Data | Specific LD₅₀ data for this compound is not readily available. For non-deuterated DL-Methionine, high doses have been shown to elevate plasma homocysteine levels, which is a concern for cardiovascular health. A significantly large, mistaken dose (10x a typical loading dose) in a human resulted in death. In animal studies, very high doses infused in sheep led to acute nephrosis and hemolytic anemia. |
Safety and Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls
Use process enclosures, local exhaust ventilation (such as a chemical fume hood), or other engineering controls to keep airborne levels of dust below recommended exposure limits. Ensure that eyewash stations and safety showers are readily accessible in the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound powder.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile or latex) to prevent skin exposure. Lab coats or other protective clothing should be worn.
-
Respiratory Protection: For operations generating dust, use a NIOSH (US) or EN 149 (EU) approved dust mask or respirator.
Storage and Stability
Proper storage is crucial to prevent degradation and maintain isotopic purity.
-
General Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress.
-
Protection from Contaminants: DL-Methionine contains sulfur and can be sensitive to oxidation; limit its exposure to air. Avoid contact with strong oxidizing agents.
-
Deuterated Compound Specifics: To prevent H-D exchange, which can compromise isotopic enrichment, store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) and avoid contact with protic solvents. If the compound is light-sensitive, store it in amber vials or protect it from light.
Spill and Disposal Procedures
In the event of a spill, immediately implement the following procedures:
-
Containment: Avoid generating dust.
-
Clean-up: Vacuum or carefully sweep up the material and place it into a suitable, sealed disposal container.
-
Decontamination: Wash the spill site thoroughly after material pickup is complete.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.
First Aid Measures
In case of exposure, follow these first aid guidelines. In all cases, seek medical attention if symptoms persist or if you feel unwell.
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. | |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. | |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. |
Experimental Protocols and Workflows
The following sections provide a generalized workflow and a standard protocol for handling this compound in a research setting.
General Handling and Preparation Workflow
This workflow outlines the key steps for safely handling this compound from receipt to disposal, emphasizing critical safety and stability checkpoints.
Caption: Workflow for safe handling of this compound.
Protocol: Preparation of a Stock Solution
This protocol provides a detailed methodology for the safe preparation of a stock solution from powdered this compound.
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary materials: this compound vial, appropriate anhydrous deuterated solvent, glassware (e.g., volumetric flask), and pipettes.
-
Personal Protective Equipment: Don all required PPE, including a lab coat, chemical safety goggles, and appropriate gloves. A dust mask or respirator should be used during the weighing of the powder.
-
Weighing: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Tare a clean weigh boat on an analytical balance. Carefully transfer the desired amount of this compound powder to the weigh boat.
-
Transfer: Carefully transfer the weighed powder into the appropriate volumetric flask. Use a funnel to prevent spillage.
-
Solubilization: Add a portion of the chosen anhydrous deuterated solvent to the flask. Gently swirl the flask to dissolve the powder. Due to its slight solubility, sonication may be required to fully dissolve the compound.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a properly labeled storage vial. For long-term stability, it is recommended to store solutions at -20°C or -80°C. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Clean-up: Dispose of any contaminated materials (e.g., weigh boat, pipette tips) in the designated solid waste container. Clean all glassware and the work area thoroughly.
Biological Context and Signaling
DL-Methionine is an essential amino acid that serves as a crucial component for protein synthesis and as a substrate for other important amino acids like cysteine and taurine. Recent research has also implicated DL-Methionine in the activation of specific cellular signaling pathways.
Activation of Wnt/β-catenin Signaling
Studies in domestic pigeons have shown that dietary supplementation with DL-Methionine can increase intestinal development by activating the Wnt/β-catenin signaling pathway. This pathway is critical for cellular proliferation and differentiation. The proposed mechanism involves DL-Methionine promoting the stabilization and nuclear translocation of β-catenin, which then activates target gene expression.
Caption: Activation of Wnt/β-catenin signaling by DL-Methionine.
References
An In-depth Technical Guide to DL-Methionine-d4: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-Methionine-d4, a deuterated isotopologue of the essential amino acid methionine. This document details its structure, stereochemistry, physicochemical properties, and key applications in metabolic research, particularly as a tracer for metabolic flux analysis. Detailed experimental protocols for its synthesis and analysis are also provided to support its practical implementation in a laboratory setting.
Structure and Stereochemistry
This compound is a synthetic form of methionine in which four hydrogen atoms have been replaced by deuterium isotopes. The standard nomenclature for this compound is DL-Methionine-3,3,4,4-d4, indicating that the deuterium atoms are located at the 3rd and 4th positions of the carbon chain.
Chemical Structure:
Caption: Chemical structure of this compound.
DL-Methionine is a racemic mixture, meaning it contains equal amounts of two enantiomers: D-methionine and L-methionine. The chiral center is the alpha-carbon (Cα). The L-isomer is the biologically active form incorporated into proteins.
Physicochemical and Isotopic Properties
The introduction of deuterium atoms results in a higher molecular weight for this compound compared to its unlabeled counterpart. This mass shift is the basis for its use as a tracer in mass spectrometry-based analyses.
| Property | Value | Reference |
| Molecular Formula | C₅H₇D₄NO₂S | [] |
| Molecular Weight | 153.24 g/mol | [] |
| CAS Number | 93709-61-6 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 270-273 °C (decomposes) | [3] |
| Solubility | Sparingly soluble in water | [4] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥98% |
Metabolic Pathways of Methionine
This compound, once administered to a biological system, participates in the same metabolic pathways as endogenous methionine. The deuterium label allows for the tracing of its metabolic fate. The two major pathways are the transmethylation and transsulfuration pathways.
Caption: Major metabolic pathways of methionine.
Experimental Protocols
Synthesis of DL-Methionine-3,3,4,4-d4
While several methods for the deuteration of amino acids exist, a common approach involves H/D exchange reactions catalyzed by a metal catalyst in a deuterated solvent.
Materials:
-
DL-Methionine
-
Platinum on carbon (Pt/C, 5 wt%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated methanol (CD₃OD)
-
High-pressure reactor with a Teflon liner
-
Celite
Procedure:
-
In the Teflon liner of the high-pressure reactor, combine DL-methionine (1.0 g), 5% Pt/C (0.2 g), and a solution of D₂O (20 mL) and CD₃OD (2 mL).
-
Seal the reactor and heat it to 150-200 °C with continuous stirring for 48-72 hours. The optimal temperature and time should be determined empirically.
-
Cool the reactor to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.
-
Wash the Celite pad with a small amount of D₂O.
-
Combine the filtrate and washings and evaporate to dryness under reduced pressure to yield crude this compound.
-
Purification can be achieved by recrystallization from a D₂O/ethanol-d6 mixture.
-
The final product should be dried under vacuum and its isotopic and chemical purity determined by mass spectrometry and NMR.
Analysis of this compound by LC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound in biological samples, such as cell culture media or plasma.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₅,¹⁵N-L-Methionine).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the separation of polar analytes like amino acids.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
This compound: Q1 (m/z 154.1) -> Q3 (e.g., m/z 108.1)
-
DL-Methionine (unlabeled): Q1 (m/z 150.1) -> Q3 (e.g., m/z 104.1)
-
Internal Standard (¹³C₅,¹⁵N-L-Methionine): Q1 (m/z 155.1) -> Q3 (e.g., m/z 109.1)
-
Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte (this compound) to the internal standard against a calibration curve prepared with known concentrations of this compound.
Determination of Isotopic Enrichment
The isotopic purity of the synthesized this compound and its enrichment in biological samples can be determined using high-resolution mass spectrometry.
Procedure:
-
Prepare a dilute solution of the this compound sample.
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire a high-resolution mass spectrum in the region of the molecular ion.
-
The isotopic enrichment is calculated from the relative intensities of the monoisotopic peak (M+0, unlabeled) and the labeled peaks (M+1, M+2, M+3, M+4).
Application in Metabolic Flux Analysis
This compound is a valuable tool for metabolic flux analysis (MFA), allowing researchers to trace the flow of methionine through various metabolic pathways.
Caption: Experimental workflow for metabolic flux analysis.
Experimental Protocol for Tracer Studies in Cell Culture:
-
Medium Preparation: Prepare a cell culture medium that is deficient in methionine. Supplement this medium with a known concentration of this compound.
-
Cell Seeding: Seed cells in multi-well plates and allow them to attach and grow in standard complete medium.
-
Labeling: Replace the standard medium with the prepared this compound containing medium. This is time point zero.
-
Time Course: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest both the cells and the culture medium.
-
Quenching and Extraction: Rapidly quench metabolic activity in the cells by washing with ice-cold saline and then extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the cell extracts and media samples by LC-MS/MS to determine the concentrations and isotopic enrichment of methionine and its downstream metabolites (e.g., SAM, SAH, homocysteine, cysteine).
-
Flux Calculation: The rate of appearance of the deuterium label in downstream metabolites provides a measure of the flux through the respective metabolic pathways. This data can be used in computational models to calculate pathway fluxes.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its stable isotope label allows for safe and accurate tracing of methionine metabolism in various biological systems. The detailed protocols provided in this guide for its synthesis, analysis, and application in metabolic flux analysis are intended to facilitate its adoption and use in studies aimed at understanding the intricate roles of methionine in health and disease.
References
Methodological & Application
Application Note: High-Throughput Quantification of Methionine in Human Plasma Using DL-Methionine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methionine in human plasma. The method employs a stable isotope-labeled internal standard, DL-Methionine-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A straightforward protein precipitation step is utilized for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of methionine levels in a biological matrix.
Introduction
Methionine is an essential sulfur-containing amino acid that plays a critical role in numerous metabolic processes. It is a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is involved in the methylation of DNA, proteins, and lipids.[1] Methionine metabolism also gives rise to homocysteine, a key intermediate in the transsulfuration pathway leading to cysteine synthesis.[2] Given its central role in one-carbon metabolism, the accurate quantification of methionine is crucial in various fields, including biochemistry, drug development, and clinical research.
LC-MS/MS has become the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it closely mimics the analyte's behavior during extraction, chromatography, and ionization, thereby compensating for potential variations.[4] This application note provides a detailed protocol for the analysis of methionine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
DL-Methionine (Sigma-Aldrich)
-
This compound (CDN Isotopes)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Formic acid (Optima™ LC/MS grade, Fisher Scientific)
-
Ammonium formate (Sigma-Aldrich)
-
Water (Milli-Q® or equivalent)
-
Human plasma (BioIVT)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Raptor Polar X (2.7 µm, 100 mm x 2.1 mm ID) or equivalent HILIC column[5]
Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare individual stock solutions of DL-Methionine and this compound in 50% methanol at a concentration of 1 mg/mL. Store at -20°C.
Working Standard Solutions: Prepare working standard solutions of methionine by serial dilution of the stock solution with 50% methanol to create a series of calibration standards.
Internal Standard Working Solution: Dilute the this compound stock solution with a mixture of acetonitrile, water, and formic acid (80:20:1, v/v/v) to a final concentration of 1 µg/mL.
Calibration Curve and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into a surrogate matrix (e.g., analyte-stripped serum or a buffered solution) to achieve the desired concentration range.
Sample Preparation Protocol
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution in acetonitrile. This high concentration of acetonitrile will precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Raptor Polar X (2.7 µm, 100 mm x 2.1 mm ID) |
| Mobile Phase A | Water with 0.5% formic acid and 1 mM ammonium formate |
| Mobile Phase B | Acetonitrile:Water (90:10) with 0.5% formic acid and 1 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | %B |
| 0.00 | 96 |
| 2.00 | 96 |
| 10.00 | 30 |
| 10.01 | 5 |
| 11.00 | 5 |
| 11.01 | 96 |
| 13.00 | 96 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Methionine | 150.1 | 104.1 | 0.05 |
| This compound | 154.1 | 108.1 | 0.05 |
Note: The precursor ion for this compound is calculated by adding the mass of four deuterium atoms to the mass of methionine. The product ion is similarly adjusted. These transitions should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, recovery, and limits of detection and quantification. The following tables summarize the performance characteristics of a similar LC-MS/MS method for methionine analysis.
Linearity: The calibration curve for methionine was linear over the concentration range of 1 to 200 µmol/L. The coefficient of determination (R²) was >0.998.
Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high).
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (8 µmol/L) | 2.68 | N/A | 2.98 | N/A |
| Medium (28 µmol/L) | 3.10 | N/A | 3.19 | N/A |
| High (58 µmol/L) | 3.79 | N/A | 3.84 | N/A |
| Data adapted from a similar method for methionine quantification. |
Recovery: The mean recovery rates for methionine were determined to be between 99.3% and 101.7%.
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for methionine were determined to be 0.04 µmol/L and 0.1 µmol/L, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for methionine quantification.
Methionine Metabolic Pathway
Caption: Overview of the methionine metabolic pathway.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of methionine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers in various scientific disciplines who require accurate measurement of this essential amino acid.
References
- 1. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Methionine-d4 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, researchers can achieve precise relative quantification of protein abundance.[1]
DL-Methionine-d4, a deuterated form of the essential amino acid methionine, serves as an effective "heavy" amino acid for SILAC experiments. Its incorporation into newly synthesized proteins introduces a known mass shift, enabling the differentiation and relative quantification of proteins between different cell populations or experimental conditions. This application note provides a detailed protocol for the use of this compound in quantitative proteomics, guidance on data interpretation, and an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Principle of SILAC using this compound
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. In this protocol, one cell population is cultured in standard "light" medium containing natural L-methionine, while the other is cultured in "heavy" medium where L-methionine is replaced with this compound.
Over several cell doublings, the "heavy" methionine is incorporated into all newly synthesized proteins in the second cell population. Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio. Because the samples are mixed at the earliest stage, this method minimizes experimental variability that can be introduced during sample processing.[3]
During mass spectrometry analysis, a peptide containing methionine from the "light" sample will appear at its expected mass, while the corresponding peptide from the "heavy" sample will have a mass shift of +4 Da due to the four deuterium atoms in this compound. The relative abundance of the protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Experimental Protocols
This section provides a comprehensive protocol for a SILAC experiment using this compound, from media preparation to mass spectrometry analysis.
Protocol 1: Preparation of SILAC Media
Materials:
-
L-Methionine-deficient cell culture medium (e.g., DMEM for SILAC)
-
This compound
-
L-Methionine (unlabeled)
-
Dialyzed Fetal Bovine Serum (dFBS)[4]
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile, deionized water or PBS
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare "Heavy" SILAC Medium:
-
Start with a bottle of L-Methionine-deficient basal medium.
-
Aseptically dissolve this compound in sterile water or PBS to create a concentrated stock solution.
-
Add the sterile this compound stock solution to the basal medium to achieve the final physiological concentration (refer to the original medium formulation for the standard concentration of L-Methionine).
-
Supplement the medium with dFBS to a final concentration of 10%. The use of dialyzed FBS is crucial to prevent the introduction of unlabeled methionine.
-
Add other necessary supplements like L-glutamine and antibiotics.
-
Bring the medium to its final volume with sterile water if needed and sterilize by passing it through a 0.22 µm filter.
-
Store the prepared "heavy" medium at 4°C, protected from light.
-
-
Prepare "Light" SILAC Medium:
-
Follow the same procedure as for the "heavy" medium, but substitute this compound with an equimolar amount of unlabeled L-Methionine.
-
Protocol 2: Cell Culture and Labeling
-
Cell Line Selection: This protocol is suitable for most adherent or suspension mammalian cell lines.
-
Adaptation to SILAC Medium:
-
Culture cells for at least one passage in the "light" SILAC medium to ensure they adapt to the custom medium formulation.
-
Split the adapted cells and seed one population into the "heavy" SILAC medium.
-
-
Label Incorporation:
-
Culture the cells in their respective "light" and "heavy" media for a minimum of five to six cell doublings to achieve near-complete incorporation (>97%) of the labeled amino acid. The required duration will depend on the doubling time of the specific cell line.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the incorporation period, harvest a small aliquot of cells from the "heavy" culture.
-
Lyse the cells, digest the proteins with trypsin, and analyze the resulting peptides by mass spectrometry.
-
Confirm that the signal from methionine-containing peptides corresponds to the "heavy" mass and that the "light" signal is minimal.
-
Protocol 3: Experimental Treatment and Sample Preparation
-
Experimental Treatment: Once complete labeling is achieved, subject the two cell populations to the desired experimental conditions (e.g., treat the "heavy" cells with a drug and the "light" cells with a vehicle control).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds in the combined protein mixture using dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that could interfere with mass spectrometry analysis.
-
Protocol 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with a nano-liquid chromatography (nLC) system.
-
MS Settings:
-
Full Scan (MS1): Acquire high-resolution scans to accurately measure the mass-to-charge ratio (m/z) of the intact peptide pairs. The mass difference between the "light" and "heavy" peptides will be 4 Da divided by the charge state of the peptide.
-
Fragmentation (MS/MS): Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to select precursor ions for fragmentation. This will generate fragment ion spectra that can be used for peptide identification.
-
-
-
Data Analysis:
-
Use a specialized software package for quantitative proteomics analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will perform the following key steps:
-
Peptide Identification: Search the MS/MS spectra against a protein database to identify the amino acid sequences of the peptides.
-
Peptide Quantification: Identify the "light" and "heavy" peptide pairs in the MS1 spectra and calculate the ratio of their signal intensities.
-
Protein Quantification: Combine the ratios of all peptides belonging to a specific protein to determine the overall relative abundance of that protein between the two samples.
-
-
Data Presentation
Quantitative data from SILAC experiments are typically presented in tables that summarize the identified proteins and their corresponding expression ratios.
Table 1: Example of Quantitative Proteomics Data from a this compound SILAC Experiment. This table shows a subset of proteins identified in a hypothetical experiment comparing a drug-treated sample ("Heavy") to a control sample ("Light").
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down-regulated |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.89 | Unchanged |
| P27361 | SOS1 | Son of sevenless homolog 1 | 1.05 | 0.75 | Unchanged |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 0.62 | 0.012 | Down-regulated |
| Q07817 | STAT3 | Signal transducer and activator of transcription 3 | 2.15 | 0.005 | Up-regulated |
Application Example: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. SILAC-based quantitative proteomics is an ideal method for studying the dynamic changes in protein expression and phosphorylation that occur upon EGFR activation or inhibition.
A typical experiment could involve treating one population of SILAC-labeled cells with an EGFR inhibitor (e.g., gefitinib) and comparing its proteome to that of an untreated control population. This would allow for the identification of proteins whose expression levels are altered in response to the inhibition of the EGFR pathway.
Visualizations
Experimental Workflow
Caption: SILAC workflow using this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Conclusion
The use of this compound in SILAC-based quantitative proteomics provides a robust and accurate method for studying global protein dynamics. The detailed protocols and application examples provided in this document offer a comprehensive guide for researchers and scientists in academic and industrial settings. By enabling the precise relative quantification of thousands of proteins, this technique is invaluable for elucidating complex biological processes, identifying drug targets, and discovering biomarkers.
References
- 1. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unraveling Cellular Metabolism: Applications of DL-Methionine-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable isotope tracing has emerged as a powerful tool in understanding the intricate network of metabolic pathways within a cell. DL-Methionine-d4, a deuterated form of the essential amino acid methionine, serves as a robust tracer for metabolic flux analysis (MFA). By replacing four hydrogen atoms with deuterium, a "heavy" label is introduced, allowing researchers to track the fate of methionine through its various metabolic transformations. This enables the quantification of pathway activities, providing critical insights into cellular physiology in both healthy and diseased states.
The central role of methionine in cellular metabolism makes it an ideal candidate for flux analysis. It is a precursor for protein synthesis and the universal methyl donor S-adenosylmethionine (SAM), which is crucial for the methylation of DNA, RNA, proteins, and lipids. Furthermore, methionine metabolism is interconnected with the transsulfuration pathway for cysteine and glutathione synthesis, and the methionine salvage pathway for recycling.[1] Dysregulation of these pathways has been implicated in numerous diseases, including cancer, liver disease, and neurodegenerative disorders.
A key consideration when using this compound is the metabolism of both the D- and L-isomers. While L-methionine is directly incorporated into proteins and other metabolic pathways, D-methionine can be enzymatically converted to L-methionine in many organisms, including mammals. This conversion typically involves a two-step process: oxidation of D-methionine to its alpha-keto analog, 2-oxo-4-methylthiobutyric acid (KMB), followed by transamination to L-methionine. This conversion allows for the utilization of the D-isomer, though the efficiency can vary between cell types and tissues. In the context of metabolic flux analysis, it is important to account for this conversion when modeling the metabolic network.
The primary applications of this compound in metabolic flux analysis include:
-
Quantifying Protein Turnover: By monitoring the incorporation of the heavy label into newly synthesized proteins, researchers can determine the rates of protein synthesis and degradation.
-
Elucidating Metabolic Pathways: Tracing the deuterated label through various metabolic intermediates provides a detailed map of methionine's metabolic fate and the relative activity of interconnected pathways.
-
Drug Development: Understanding how drug candidates affect methionine metabolism can provide insights into their mechanism of action and potential off-target effects. Deuterated compounds are also increasingly used to study pharmacokinetic and metabolic profiles of drugs.[2]
-
Disease Research: Investigating alterations in methionine metabolic fluxes in disease models can identify potential therapeutic targets and biomarkers.
Quantitative Data Summary
The following table provides a representative summary of metabolic flux data that can be obtained from a this compound tracing experiment in a hypothetical cancer cell line. The values are presented as a percentage of the net methionine uptake, illustrating the distribution of methionine through its major metabolic pathways. This data is modeled after findings from 13C-methionine tracing studies and adapted to a this compound experiment.[2][3]
| Metabolic Flux | Description | Flux (% of Net Methionine Uptake) |
| vuptake | Net uptake of this compound from the culture medium. | 100% |
| vprotein | Net incorporation of L-Methionine-d4 into protein. | 80% |
| vtransmethylation | Flux through the methionine cycle for SAM-d4 synthesis. | 15% |
| vtranssulfuration | Flux from homocysteine-d4 to cysteine-d4 synthesis. | 3% |
| vsalvage | Flux through the methionine salvage pathway to regenerate L-Methionine-d4. | 2% |
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is adapted from the methodology described by Shlomi et al. (2014) for use with this compound.[2]
-
Cell Culture: Culture cells of interest in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Labeling Medium Preparation: Prepare DMEM medium lacking methionine. Supplement this medium with this compound to the desired final concentration (typically the same as standard DMEM).
-
Isotope Labeling: When cells reach 70-80% confluency, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace with the this compound labeling medium.
-
Time-Course Sampling: Collect cell and media samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the kinetics of label incorporation.
Protocol 2: Metabolite Extraction
This protocol is based on the methodology for polar metabolite extraction.
-
Quenching Metabolism: Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Lysis and Extraction: Add a pre-chilled (-80°C) 80:20 methanol/water solution to the culture plate. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 4°C to pellet cell debris and proteins.
-
Sample Collection: Collect the supernatant containing the polar metabolites for subsequent LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound and its metabolites. Specific parameters may need to be optimized for the instrument in use.
-
Chromatographic Separation: Separate the metabolites using a reversed-phase C18 column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Mass Spectrometry: Analyze the eluting metabolites using a triple quadrupole mass spectrometer in positive ion mode.
-
MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions for this compound and its key downstream metabolites.
| Metabolite | Q1 Mass (m/z) | Q3 Mass (m/z) |
| This compound | 154.0 | 108.0 |
| S-Adenosylmethionine-d4 (SAM-d4) | 403.2 | 250.1 |
| S-Adenosylhomocysteine-d4 (SAH-d4) | 389.2 | 136.1 |
| Homocysteine-d4 | 140.0 | 94.0 |
| Cystathionine-d4 | 227.1 | 134.1 |
| Cysteine-d4 | 126.0 | 80.0 |
Note: The fragmentation of the deuterated metabolites is predicted to be similar to their unlabeled counterparts with a corresponding mass shift.
Protocol 4: Data Analysis and Flux Calculation
The calculation of metabolic fluxes from the mass spectrometry data involves a series of steps based on the principles of metabolic flux analysis.
-
Mass Isotopomer Distribution (MID) Analysis: Determine the fractional abundance of each mass isotopomer for methionine and its downstream metabolites at each time point.
-
Kinetic Analysis: Plot the fractional labeling of intracellular and extracellular methionine over time to determine the rates of uptake and incorporation.
-
Flux Calculation: Use a set of mass balance equations to calculate the fluxes through the different pathways. For example, the net consumption of methionine for protein biosynthesis can be calculated as: vprotein = vuptake - vsecretion - vtransmethylation - vtranssulfuration
-
Computational Modeling: For more complex analyses, utilize software packages designed for metabolic flux analysis to fit the experimental data to a metabolic model and estimate the fluxes.
Visualizations
References
- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling with DL-Methionine-d4 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling is a powerful technique used to study dynamic cellular processes, including protein synthesis, turnover, and metabolic flux. By supplying cells with nutrients containing stable isotopes, researchers can trace the incorporation of these isotopes into newly synthesized biomolecules. DL-Methionine-d4 is a deuterated, stable isotope-labeled version of the essential amino acid methionine.[1] When introduced into cell culture medium, it is taken up by cells and incorporated into newly synthesized proteins. This "heavy" methionine results in a predictable mass shift (+4 Da) in methionine-containing peptides, which can be accurately detected and quantified by mass spectrometry (MS).[1]
This approach, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise relative quantification of protein abundance between different cell populations or experimental conditions.[2] It is a valuable tool in quantitative proteomics for identifying differentially expressed proteins, studying protein turnover rates, and analyzing the flux through methionine-dependent metabolic pathways.[2][3]
Core Applications
-
Quantitative Proteomics: Differentially label proteomes from distinct cell populations (e.g., treated vs. untreated) for comparative analysis of protein expression.
-
Protein Turnover Studies: Monitor the rates of protein synthesis and degradation by tracking the incorporation and subsequent loss of the heavy label over time.
-
Metabolic Flux Analysis: Trace the metabolic fate of methionine through interconnected pathways, such as the S-adenosylmethionine (SAM) cycle, to gain insights into cellular metabolism.
Experimental Workflow
The overall workflow for a metabolic labeling experiment using this compound involves several key stages, from media preparation to data analysis.
Caption: Overall experimental workflow for this compound labeling.
Methionine Metabolism Overview
DL-Methionine is a critical amino acid that serves not only as a building block for proteins but also as a precursor for key metabolic pathways, most notably the S-adenosylmethionine (SAM) cycle, which is the primary source of methyl groups for methylation reactions.
Caption: Simplified overview of the Methionine metabolism pathway.
Experimental Protocols
Protocol 1: Preparation of "Heavy" (this compound) and "Light" SILAC Media
This protocol details the preparation of complete cell culture media for a typical two-state SILAC experiment.
Materials:
-
L-Methionine-deficient basal medium (e.g., DMEM, RPMI-1640)
-
This compound (heavy) and L-Methionine (light)
-
Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled methionine.
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Prepare Stock Solutions: Aseptically prepare concentrated stock solutions of "light" L-Methionine and "heavy" this compound in sterile water or PBS. Sterilize the stocks by passing them through a 0.22 µm syringe filter.
-
Prepare "Heavy" Medium:
-
To a bottle of L-Methionine-deficient basal medium, add the "heavy" this compound stock solution to the desired final concentration. This should match the physiological concentration found in the standard medium formulation (consult manufacturer's specifications).
-
Add dFBS to a final concentration of 10-15%.
-
Add other supplements like L-glutamine and antibiotics to their standard final concentrations.
-
Bring the medium to its final volume with sterile water if needed and mix thoroughly.
-
-
Prepare "Light" Control Medium: Follow the exact same procedure as for the "heavy" medium, but use the "light" L-Methionine stock solution instead.
-
Storage: Store both media at 4°C, protected from light.
Protocol 2: Metabolic Labeling of Adherent Cells
Procedure:
-
Initial Culture: Culture the chosen cell line in the prepared "light" medium for at least two passages to allow them to adapt to the custom medium formulation.
-
Seeding for Labeling: Split the adapted cells and seed them into a new flask containing the "heavy" medium.
-
Adaptation to "Heavy" Medium: Culture the cells in the "heavy" medium for a minimum of five to six cell doublings. This is crucial to ensure near-complete incorporation (>97%) of the heavy amino acid into the proteome. The required duration depends on the cell line's doubling time (e.g., a cell line with a 24-hour doubling time needs at least 5-6 days).
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation period, harvest a small sample of cells from the "heavy" culture.
-
Extract and digest the proteins (as described in Protocol 3).
-
Analyze the peptides by mass spectrometry to confirm the incorporation efficiency of this compound by comparing the signal intensities of heavy vs. light methionine-containing peptides.
-
-
Experimental Treatment: Once complete labeling is confirmed, the cells are ready for the experiment (e.g., drug treatment, starvation, etc.). The control ("light") and experimental ("heavy") cell populations should be treated in parallel.
Protocol 3: Protein Extraction and Preparation for Mass Spectrometry
Procedure:
-
Cell Harvest: After the experiment, wash the cells with cold PBS, then harvest them (e.g., by scraping).
-
Combine Populations: For relative quantification, combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count or protein concentration.
-
Cell Lysis: Resuspend the combined cell pellet in a lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). Sonicate the sample to ensure complete lysis and shear nucleic acids.
-
Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 37-56°C for 45-60 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
In-Solution Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the urea concentration to <2 M.
-
Add trypsin at a protease-to-protein ratio of 1:50 to 1:100 (w/w) and incubate overnight at 37°C.
-
-
Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or Sep-Pak column to remove salts and detergents that interfere with MS analysis.
-
Sample Storage: Dry the purified peptides via vacuum centrifugation and store at -80°C until LC-MS/MS analysis.
Quantitative Data and Parameters
The following tables provide a summary of key quantitative parameters for a typical metabolic labeling experiment.
Table 1: Recommended Reagent Concentrations
| Reagent | Application | Typical Final Concentration | Notes |
|---|---|---|---|
| This compound | "Heavy" Culture Medium | ~0.2 mM (or as per medium formulation) | Match concentration of standard L-Methionine. |
| L-Methionine | "Light" Culture Medium | ~0.2 mM (or as per medium formulation) | Control medium for comparison. |
| Dithiothreitol (DTT) | Protein Reduction | 5 - 10 mM | Reduces disulfide bonds prior to alkylation. |
| Iodoacetamide (IAA) | Cysteine Alkylation | 15 - 20 mM | Prevents re-formation of disulfide bonds. |
| Trypsin | Protein Digestion | 1:50 - 1:100 (w/w) | Enzyme used to cleave proteins into peptides. |
Table 2: Example Mass Shifts for Methionine-Containing Peptides
| Peptide Sequence | "Light" Monoisotopic Mass (Da) | "Heavy" Monoisotopic Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| AM GIMNSFVNDIFER | 1735.82 | 1739.85 | +4.03 |
| FDEEFLM AR | 1141.52 | 1145.55 | +4.03 |
| VGFYFTEM PPLVR | 1584.81 | 1588.84 | +4.03 |
| YLYEIAR (No Met) | 909.50 | 909.50 | 0 |
Note: Masses are theoretical and calculated for singly charged ions. The mass shift is due to the replacement of 4 hydrogen atoms with 4 deuterium atoms in the methionine side chain.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Labeling | Insufficient number of cell doublings in heavy medium. | Continue to passage cells in heavy medium for additional doublings and verify labeling efficiency by MS. |
| Contamination with "light" methionine from non-dialyzed serum. | Always use high-quality dialyzed FBS (dFBS) for media preparation. | |
| Poor Cell Growth | Dialyzed serum may lack essential growth factors. | Supplement the medium with growth factors as needed for your specific cell line. |
| Toxicity from high concentrations of heavy amino acids. | Ensure the concentration of this compound matches the physiological level in the standard medium. | |
| Low Peptide Yield | Inefficient protein extraction or digestion. | Optimize lysis buffer and sonication. Ensure trypsin activity is optimal (correct pH, temperature, and urea concentration). |
| Inaccurate Quantification | Unequal mixing of "light" and "heavy" cell populations. | Carefully count cells or measure protein concentration of each population before combining. |
| Methionine oxidation during sample preparation. | Work quickly, keep samples cold, and consider adding antioxidants or using low-pH digestion protocols. |
References
Application Notes and Protocols for DL-Methionine-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-Methionine-d4, a stable isotope-labeled analog of methionine, in pharmacokinetic (PK) studies of methionine and its derivatives. This document details its primary application as an internal standard in bioanalytical methods, provides exemplary protocols for its use, and summarizes relevant pharmacokinetic data for methionine.
Introduction to this compound in Pharmacokinetics
This compound is a deuterated form of the essential amino acid DL-methionine. In the realm of pharmacokinetics, its principal role is not as a therapeutic agent itself, but as a critical tool for the precise quantification of endogenous and administered methionine in biological matrices.[1] Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation and chromatographic separation, thus effectively correcting for variability in extraction recovery and matrix effects.
The use of stable isotopes is a powerful technique in clinical pharmacology for assessing the pharmacokinetic profiles and modes of action of various substances.
Core Applications of this compound
The primary application of this compound in pharmacokinetic studies is as an internal standard (IS) for the quantitative analysis of methionine and its analogs in biological samples (e.g., plasma, urine) using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Key Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Co-elution with the unlabeled analyte and similar ionization efficiency in the mass spectrometer source allows for reliable correction of analytical variability.
-
Reduced Matrix Effects: Helps to compensate for the influence of other components in the biological matrix on the ionization of the analyte.
-
Improved Recovery Assessment: Accurately tracks the loss of analyte during sample extraction and processing steps.
Experimental Protocols
Below are detailed protocols for a typical pharmacokinetic study of methionine utilizing this compound as an internal standard.
Protocol 1: Pharmacokinetic Study of L-Methionine in Rodents
Objective: To determine the pharmacokinetic profile of orally administered L-methionine in rats.
Materials:
-
L-Methionine
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable column for amino acid analysis, such as a C18 or a specialized amino acid column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-Methionine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific m/z values to be optimized based on instrumentation).
-
Protocol 2: Bioavailability Study of Methionine Analogs
Objective: To compare the oral bioavailability of a new methionine analog to that of L-methionine.
Study Design: A crossover study design in a relevant animal model (e.g., pigs, chickens). Animals would receive equimolar doses of L-methionine and the methionine analog in separate study periods with a washout period in between. Blood samples are collected at various time points after administration. This compound would be used as the internal standard for the quantification of both L-methionine and the analog (if structurally similar) in plasma.
The sample preparation and LC-MS/MS analysis would follow a similar procedure as in Protocol 1, with the potential need to optimize the chromatographic separation and MS/MS parameters for the specific analog.
Quantitative Data
The following tables summarize pharmacokinetic parameters of methionine from studies in various species. It is important to note that these studies may have used different methodologies and stable isotopes for internal standards, but the data provides a valuable reference for researchers.
Table 1: Pharmacokinetic Parameters of Methionine in Different Species
| Species | Dose and Route | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | t1/2 (h) | Reference |
| Rat | 5 mg/kg (IV, [2H7]methionine) | - | - | - | 0.58 ± 0.12 | [2] |
| Human | 0.0605 mmol/kg (Oral, L-Met) | 98 ± 11 | - | - | - | [3] |
| Human | 0.0605 mmol/kg (Oral, D-Met) | 144 ± 23 | - | - | - | |
| Dairy Cow | 1g/d (Abomasal infusion, DL-Met) | 37.4 ± 0.5 (Total Met) | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. Note: Data presented is for the unlabeled methionine analyte.
Methionine Metabolism and Signaling Pathways
Methionine plays a central role in cellular metabolism, primarily through the methionine cycle and the transsulfuration pathway. Understanding these pathways is crucial for interpreting pharmacokinetic data.
Methionine Cycle:
-
Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation.
-
After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).
-
SAH is then hydrolyzed to homocysteine.
-
Homocysteine can be remethylated back to methionine, a reaction that requires folate and vitamin B12.
Transsulfuration Pathway:
-
Homocysteine can also be irreversibly converted to cystathionine and then to cysteine.
-
Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.
Pharmacokinetic studies using this compound can help elucidate how the absorption, distribution, metabolism, and excretion of methionine are influenced by various physiological and pathological conditions, as well as by the co-administration of other drugs or nutrients that may affect these pathways.
Conclusion
This compound is an indispensable tool for researchers in the field of pharmacokinetics. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of methionine and its analogs. The protocols and information provided herein serve as a valuable resource for designing and conducting robust pharmacokinetic studies.
References
Revolutionizing Proteomics: Absolute Quantification Using DL-Methionine-d4
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Absolute quantification of proteins is a cornerstone of systems biology and drug development, providing critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and accurate mass spectrometry (MS)-based technique for quantitative proteomics.[1] This application note details the use of DL-Methionine-d4, a deuterated stable isotope of the essential amino acid methionine, for the absolute quantification of proteins. By metabolically incorporating this compound into the proteome of one cell population, it serves as an internal standard for the precise measurement of protein abundance in a control or experimental cell population grown in the presence of its light counterpart, unlabeled DL-Methionine.
The key advantage of metabolic labeling lies in the introduction of the isotopic label at the very beginning of the experimental workflow, minimizing errors associated with sample preparation and analysis.[2] This method allows for the direct and simultaneous comparison of protein expression levels between different conditions, such as the effect of a drug candidate on a specific cellular pathway.
Core Principles of Absolute Quantification with this compound
The fundamental principle of this technique is the in vivo incorporation of "heavy" this compound into all newly synthesized proteins of a cell culture. These cells are then mixed with a "light" cell population grown in a medium containing unlabeled DL-Methionine. Following cell lysis, protein extraction, and digestion (typically with trypsin), the resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated methionine isotope (a 4 Dalton shift for each methionine residue). The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein from which they were derived. For absolute quantification, a known amount of a protein or a protein concatemer containing known sequences (QconCAT) labeled with a heavy isotope can be spiked into the sample, allowing for the determination of the exact molar amount of the target proteins.[3]
Experimental Protocols
This section provides a detailed methodology for performing an absolute quantification experiment using this compound.
Part 1: Cell Culture and Metabolic Labeling
-
Media Preparation:
-
Prepare two batches of methionine-deficient cell culture medium (e.g., DMEM for SILAC).
-
Supplement one batch with "light" DL-Methionine (unlabeled) to a final concentration typical for the cell line (e.g., 0.2 mM). This will be the "Light Medium."
-
Supplement the second batch with "heavy" this compound to the same final concentration. This will be the "Heavy Medium."
-
Add dialyzed fetal bovine serum (FBS) to both media to a final concentration of 10-15%. Dialyzed FBS is crucial to prevent the introduction of unlabeled methionine.
-
Add other necessary supplements such as glutamine and antibiotics.
-
-
Cell Adaptation and Labeling:
-
Culture the chosen cell line in the "Light Medium" for at least two passages to ensure adaptation to the custom medium.
-
For the "heavy" labeled cells, culture them in the "Heavy Medium" for a minimum of five to six cell doublings to achieve near-complete (>97%) incorporation of this compound. The required duration will depend on the cell line's doubling time.
-
-
Verification of Labeling Efficiency:
-
After the adaptation period, harvest a small aliquot of the "heavy" labeled cells.
-
Lyse the cells, extract the proteins, and digest them with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS to determine the incorporation efficiency of this compound. This is achieved by calculating the ratio of heavy to light methionine-containing peptides.
-
Part 2: Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Count the cells from each population to ensure equal numbers are mixed.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Extraction and Digestion:
-
Quantify the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
In-solution digestion:
-
Take a defined amount of protein (e.g., 100 µg) and reduce the disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
In-gel digestion (alternative):
-
Separate the protein lysate by SDS-PAGE.
-
Excise the gel lane and cut it into small pieces.
-
Destain the gel pieces.
-
Reduce and alkylate the proteins within the gel pieces.
-
Digest the proteins with trypsin overnight.
-
Extract the peptides from the gel pieces.
-
-
-
Peptide Cleanup:
-
Desalt and concentrate the digested peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Part 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up the data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Process the raw MS data using a software package capable of SILAC analysis, such as MaxQuant.[4]
-
Configure the software to search for variable modifications, including the mass shift corresponding to this compound (+4.0251 Da) on methionine residues.
-
The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratios.
-
Protein ratios are then calculated from the median of the corresponding peptide ratios. For absolute quantification, the intensity of the target peptides is compared to the intensity of the known amount of the spiked-in heavy-labeled standard.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of protein abundance between the experimental conditions.
Table 1: Representative Quantitative Proteomics Data using this compound Labeling. This table shows a hypothetical dataset of proteins with their corresponding heavy-to-light (H/L) ratios, indicating changes in protein abundance upon a specific treatment. The p-value indicates the statistical significance of the change.
| Protein Accession | Gene Name | Protein Name | H/L Ratio | Log2(H/L) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.45 | -1.15 | 0.001 | Down-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.890 | Unchanged |
| Q9Y243 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 2.15 | 1.10 | 0.005 | Up-regulated |
| P42336 | MTOR | Serine/threonine-protein kinase mTOR | 1.98 | 0.99 | 0.012 | Up-regulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.85 | 0.89 | 0.021 | Up-regulated |
| Q09472 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.15 | 0.20 | 0.450 | Unchanged |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the complete experimental workflow for absolute quantification in proteomics using this compound.
Caption: Experimental workflow for proteomics using this compound.
Signaling Pathway Analysis: Methionine Metabolism and the PI3K-mTOR Pathway
Methionine metabolism is intricately linked to crucial cellular signaling pathways, including the PI3K-mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5] Absolute quantification using this compound can be employed to precisely measure the abundance of key proteins within this pathway in response to various stimuli or drug treatments, providing a deeper understanding of the molecular mechanisms at play. For instance, studies have shown that methionine itself can promote milk protein synthesis through the activation of the PI3K-mTOR pathway.
The following diagram illustrates the core components of the PI3K-mTOR signaling pathway, highlighting proteins whose absolute levels can be quantified using the described method.
Caption: The PI3K-mTOR signaling pathway.
By employing this compound for absolute quantification, researchers can accurately determine the molar concentrations of proteins such as PI3K, AKT, and mTOR, providing a quantitative snapshot of the pathway's activation state under different experimental conditions. This level of precision is invaluable for understanding disease pathogenesis and for the development of targeted therapeutics.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC-Based Quantitative Proteomic Analysis of Diffuse Large B-Cell Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites | Free Full-Text | Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells [mdpi.com]
Application Note: Quantitative Analysis of Methionine in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using DL-Methionine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methionine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotopic dilution strategy. The use of DL-Methionine-d4 as an internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis. The protocol outlines sample preparation, derivatization, GC-MS instrument parameters, and data analysis. This method is suitable for various research applications, including metabolic studies, nutritional analysis, and clinical research.
Introduction
Methionine is an essential sulfur-containing amino acid that plays a critical role in numerous physiological processes, including protein synthesis, methylation reactions as the precursor to S-adenosylmethionine (SAM), and the biosynthesis of other sulfur-containing compounds like cysteine and taurine.[1][2][3][4][5] Dysregulation of methionine metabolism has been implicated in various pathological conditions, making its accurate quantification in biological samples crucial for both basic research and drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar and non-volatile molecules like amino acids by GC-MS requires a derivatization step to increase their volatility and thermal stability. Common derivatization techniques include silylation, acylation, and alkylation.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest as an internal standard at the beginning of the sample preparation process. The isotopically labeled standard, in this case, this compound, behaves identically to the endogenous analyte throughout extraction, derivatization, and chromatographic separation, thus compensating for any sample loss or derivatization inefficiencies.
This application note provides a detailed protocol for the derivatization of methionine and its subsequent quantification by GC-MS using this compound as an internal standard.
Signaling Pathway Context: The Methionine Cycle
Methionine is a central hub in cellular metabolism, primarily through the methionine cycle (also known as the one-carbon metabolism pathway). In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other small molecules. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine, completing the cycle, or enter the transsulfuration pathway to be converted to cysteine.
Caption: The Methionine Cycle and its connection to the Transsulfuration Pathway.
Experimental Protocols
Materials and Reagents
-
DL-Methionine (Sigma-Aldrich)
-
This compound (MedChemExpress or equivalent)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) (Sigma-Aldrich)
-
Pyridine (anhydrous, Sigma-Aldrich)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Chloroform (HPLC grade, Fisher Scientific)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Biological matrix (e.g., plasma, serum, cell lysate)
Sample Preparation
-
Thawing: Thaw frozen biological samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (e.g., 100 µg/mL in 0.1 M HCl) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
The polar nature of amino acids necessitates derivatization to increase their volatility for GC analysis. Silylation using MTBSTFA is a common and effective method.
-
Reagent Addition: To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% t-BDMCS.
-
Incubation: Tightly cap the vials and heat at 70°C for 30 minutes.
-
Cooling: Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical instrument parameters. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Methionine-TBDMS derivative | 320 | 204 |
| Methionine-d4-TBDMS derivative | 324 | 208 |
Note: The exact m/z values should be confirmed by running a full scan of the derivatized standards.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of methionine.
Data Analysis and Quantitative Results
Calibration Curve
Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or 0.1 M HCl) with known concentrations of methionine. Add a constant amount of this compound to each calibrator. Process the calibrators alongside the unknown samples.
Construct a calibration curve by plotting the peak area ratio of the methionine quantifier ion to the this compound quantifier ion against the concentration of methionine. A linear regression with a weighting factor of 1/x is typically used.
Quantification of Methionine in Samples
Calculate the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Representative Quantitative Data
The following table summarizes typical performance data for this method.
| Parameter | Value |
| Linear Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
These values are representative and should be established for each specific laboratory and application.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of methionine in biological samples. The detailed protocol for sample preparation, derivatization, and instrumental analysis, combined with an isotope dilution strategy, ensures high-quality data suitable for a wide range of research and development applications. The stability of the TBDMS derivatives and the specificity of SIM mode detection contribute to the robustness of the assay. This application note serves as a comprehensive guide for researchers and scientists seeking to implement this analytical technique in their laboratories.
References
- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 2. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Methionine-d4 in Clinical Research and Diagnostics
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Methionine-d4 is a stable isotope-labeled form of the essential amino acid methionine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool in clinical research and diagnostics, primarily utilized as a metabolic tracer and an internal standard in mass spectrometry-based assays. Its non-radioactive nature makes it safe for human studies, enabling detailed investigation of methionine metabolism, protein kinetics, and the diagnosis of metabolic disorders.[1] This document provides detailed application notes and protocols for the use of this compound in these settings.
I. Clinical Research Applications: Metabolic Tracer Studies
This compound is instrumental in elucidating the dynamics of methionine metabolism in vivo. By introducing a labeled tracer, researchers can track the flux of methionine through various metabolic pathways, providing insights into disease pathophysiology and the effects of therapeutic interventions.
A. Studying Methionine Kinetics and Whole-Body Protein Turnover
Stable isotope tracers like deuterated methionine are used to quantify the kinetics of methionine metabolism, including its incorporation into and release from body proteins, transmethylation, and transsulfuration.[2]
Experimental Protocol: Primed, Constant Infusion of Deuterated Methionine
This protocol is adapted from studies investigating methionine kinetics in healthy adults.[2]
1. Subject Preparation:
- Subjects should fast overnight for at least 10 hours prior to the study.
- An intravenous catheter is placed in an antecubital vein for tracer infusion and another in a contralateral hand vein, which is heated to obtain arterialized venous blood for sampling.
2. Tracer Preparation and Infusion:
- Sterile solutions of [methyl-²H₃]-Methionine and [1-¹³C]-Methionine (as examples of commonly used methionine tracers) are prepared in 0.9% saline.
- A priming dose of the tracer is administered to rapidly achieve isotopic equilibrium.
- This is followed by a continuous intravenous infusion for a specified period, typically 5 hours.[2]
3. Blood Sampling:
- Blood samples are collected at baseline (before infusion) and at regular intervals during the infusion (e.g., every 30 minutes) to confirm isotopic steady state.
4. Sample Analysis:
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- Plasma samples are deproteinized, and amino acids are purified.
- Isotopic enrichment of methionine in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- A stochastic model of amino acid metabolism is used to calculate the rates of methionine incorporation into protein (synthesis), release from protein (breakdown), transmethylation, remethylation, and transsulfuration from the plasma methionine labeling data.[2]
Quantitative Data from a Representative Study:
The following table summarizes kinetic data of methionine metabolism in healthy young men during fed and postabsorptive states, as determined by a primed, constant infusion of [methyl-²H₃]- and [1-¹³C]methionine.
| Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |
| Protein Synthesis (S) | 20 ± 0.5 | 26 ± 2.5 |
| Protein Breakdown (B) | 24 ± 0.5 | 18 ± 2 |
| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |
| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |
| Data are presented as mean ± SE. |
Methionine Metabolism Workflow
Caption: Workflow of methionine metabolism tracer studies.
B. Investigating Skeletal Muscle Protein Synthesis
This compound can be used to specifically measure the rate of muscle protein synthesis, which is crucial for understanding conditions like sarcopenia, cachexia, and the effects of exercise and nutrition.
Experimental Protocol: Measurement of Muscle Protein Synthesis
This protocol describes a general approach for measuring muscle protein synthesis using a deuterated methionine tracer.
1. Tracer Administration:
- A primed, continuous intravenous infusion of this compound is administered.
2. Muscle Biopsy:
- A baseline muscle biopsy is taken from a suitable muscle (e.g., vastus lateralis) before the start of the infusion.
- A second muscle biopsy is taken from the same muscle in the contralateral leg at the end of the infusion period.
3. Sample Processing and Analysis:
- Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
- Myofibrillar proteins are isolated from the muscle tissue.
- The protein is hydrolyzed to its constituent amino acids.
- The isotopic enrichment of this compound in the protein hydrolysate is measured using GC-MS or LC-MS/MS.
4. Calculation of Fractional Synthetic Rate (FSR):
- The FSR of muscle protein is calculated using the formula:
- FSR (%/h) = (E₂ - E₁) / (Eₚ × t) × 100
- Where E₂ and E₁ are the tracer enrichments in the protein at two time points, Eₚ is the precursor pool enrichment (plasma methionine enrichment), and t is the time between biopsies in hours.
Skeletal Muscle Protein Synthesis Workflow
Caption: Workflow for measuring muscle protein synthesis.
II. Clinical Diagnostics Applications: Internal Standard for Mass Spectrometry
In clinical diagnostics, this compound serves as an ideal internal standard for the quantitative analysis of methionine and other amino acids in biological samples. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation by a mass spectrometer.
A. Diagnosis of Inborn Errors of Metabolism
Accurate quantification of amino acids is critical for the diagnosis and monitoring of inborn errors of metabolism, such as homocystinuria and tyrosinemia.
Experimental Protocol: Quantitative Analysis of Amino Acids in Plasma
This protocol outlines a general method for the quantification of amino acids in plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
- To a small volume of plasma (e.g., 50 µL), add a protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of the internal standard mixture, including this compound.
- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant is transferred to a new tube and may be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- An aliquot of the prepared sample is injected into an LC-MS/MS system.
- Chromatographic separation of the amino acids is achieved using a suitable column (e.g., a HILIC or reversed-phase C18 column).
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each amino acid and its corresponding stable isotope-labeled internal standard.
3. Quantification:
- A calibration curve is generated using known concentrations of amino acid standards.
- The concentration of methionine in the plasma sample is determined by comparing the peak area ratio of endogenous methionine to this compound against the calibration curve.
Quantitative Data for Amino Acid Analysis:
The following table provides typical concentration ranges for methionine in human plasma.
| Analyte | Biological Fluid | Typical Concentration Range (µmol/L) |
| Methionine | Plasma | 20 - 40 |
Diagnostic Workflow for Inborn Errors of Metabolism
Caption: Diagnostic workflow using this compound.
Conclusion
This compound is a versatile and indispensable tool in modern clinical research and diagnostics. Its application as a metabolic tracer provides invaluable insights into the complex dynamics of methionine metabolism and protein turnover in humans, both in health and disease. Furthermore, its use as an internal standard ensures the accuracy and reliability of diagnostic tests for a range of inborn errors of metabolism. The protocols and data presented herein provide a framework for researchers and clinicians to effectively utilize this compound in their studies and diagnostic workflows.
References
Application Notes and Protocols for Incorporating DL-Methionine-d4 in Animal Nutrition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Methionine-d4, a stable isotope-labeled form of the essential amino acid methionine, in animal nutrition research. The inclusion of a deuterium label allows for precise tracing and quantification of methionine metabolism, offering valuable insights into its bioavailability, metabolic fate, and role in various physiological pathways. These protocols are designed to be adaptable for studies in various animal models, including poultry, swine, and ruminants.
Introduction to this compound in Animal Nutrition
DL-Methionine is a widely used synthetic source of methionine in animal feed. It is a racemic mixture containing both the D- and L-isomers. While only the L-isomer is directly incorporated into proteins, the D-isomer can be enzymatically converted to the L-form in the animal's body[1]. This compound, with four deuterium atoms replacing hydrogen atoms on the methyl group, serves as a powerful tool for researchers. As a stable, non-radioactive isotope tracer, it allows for the safe and accurate tracking of methionine from feed ingestion through its various metabolic pathways.
The use of stable isotopes like this compound is instrumental in:
-
Determining Bioavailability: Accurately quantifying the proportion of dietary methionine that is absorbed and becomes available for metabolic processes.
-
Tracing Metabolic Fate: Following the journey of methionine as it is incorporated into tissues, utilized for protein synthesis, or converted into other important metabolites.
-
Elucidating Metabolic Pathways: Gaining a deeper understanding of the intricate pathways of methionine metabolism, including transmethylation and transsulfuration.
-
Investigating Nutrient-Gene Interactions: Exploring how dietary methionine levels and sources influence gene expression related to growth, health, and metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data derived from animal nutrition studies. These values can serve as a reference for experimental design and data interpretation.
Table 1: Bioavailability of Methionine Sources in Broiler Chickens
| Methionine Source | Age of Broilers (days) | Relative Bioavailability (RBA) for Average Daily Gain (ADG) | Relative Bioavailability (RBA) for Feed Conversion Ratio (FCR) | Reference |
| L-Methionine vs. DL-Methionine | 1-21 | 141.5% | 189.1% | [2] |
| DL-Methionine vs. L-Methionine | 0-21 (meta-analysis) | 94.97% (linear model) | 95.63% (linear model) | [3] |
| DL-Methionine vs. L-Methionine | 0-21 (meta-analysis) | 91.33% (nonlinear model) | 76.57% (nonlinear model) | [3] |
Table 2: Effects of DL-Methionine Supplementation on Growth Performance in Broilers
| Dietary DL-Methionine (g/kg) | Average Daily Gain ( g/day ) | Feed Conversion Ratio (g feed/g gain) | Breast Fillet Yield (%) | Reference |
| 0 | 50.2 | 1.85 | 18.5 | [4] |
| 0.5 | 52.1 | 1.78 | 19.2 | |
| 1.0 | 53.5 | 1.72 | 19.8 | |
| 2.0 | 54.1 | 1.70 | 20.1 |
Table 3: Plasma Methionine Concentrations in Pigs Supplemented with Different Methionine Sources
| Methionine Source (0.13% of diet) | Initial Plasma Methionine (µmol/L) | Final Plasma Methionine (µmol/L) | Reference |
| L-Methionine | 25.4 | 55.2 | |
| DL-Methionine | 26.1 | 56.8 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for an animal nutrition study incorporating this compound.
Protocol for Bioavailability Study in Broiler Chickens
Objective: To determine the bioavailability of this compound relative to a standard methionine source.
Animals: Day-old male broiler chicks (e.g., Ross 708).
Housing: Birds are housed in environmentally controlled pens with ad libitum access to feed and water.
Experimental Diets:
-
Basal Diet: A corn-soybean meal-based diet formulated to be deficient in methionine.
-
Reference Diet: Basal diet supplemented with graded levels of a standard methionine source (e.g., L-Methionine).
-
Test Diet: Basal diet supplemented with graded levels of this compound, equimolar to the standard source. A typical supplementation range is 0.05% to 0.20% of the diet.
Procedure:
-
Acclimation (Days 1-7): Chicks are fed the basal diet to adapt to the housing and feed.
-
Experimental Period (Days 8-21): Chicks are randomly assigned to dietary treatment groups. Body weight and feed intake are recorded weekly.
-
Tracer Administration (Day 21): A single oral gavage of a known amount of this compound is administered to a subset of birds from the test diet group.
-
Sample Collection:
-
Blood samples are collected from the wing vein at timed intervals (e.g., 0, 30, 60, 120, 240 minutes) post-gavage to determine the plasma kinetics of this compound.
-
At the end of the experimental period, tissue samples (e.g., liver, breast muscle) are collected for analysis of this compound incorporation.
-
-
Sample Preparation and Analysis:
-
Plasma is separated by centrifugation. Tissues are homogenized.
-
Proteins are precipitated, and the supernatant is analyzed by LC-MS/MS to quantify the enrichment of this compound.
-
-
Data Analysis: The area under the curve (AUC) for plasma this compound concentration is calculated. The relative bioavailability is determined by comparing the slope of the dose-response curve of the test diet to the reference diet for performance parameters (e.g., weight gain, feed efficiency).
Protocol for Metabolic Fate Study in Growing Pigs
Objective: To trace the metabolic fate of this compound and its incorporation into tissues.
Animals: Weaned piglets (e.g., 21 days old).
Housing: Pigs are individually housed in metabolism crates to allow for separate collection of urine and feces.
Experimental Diets:
-
A basal diet adequate in all nutrients except for methionine.
-
The experimental diet consists of the basal diet supplemented with a known concentration of this compound. For example, a diet could be supplemented to meet 95% of the NRC requirement for methionine using this compound.
Procedure:
-
Adaptation Period (7 days): Pigs are adapted to the metabolism crates and the basal diet.
-
Experimental Period (10 days): Pigs are fed the experimental diet containing this compound.
-
Sample Collection:
-
Daily collection of urine and feces.
-
Blood samples are collected from the jugular vein at the beginning and end of the experimental period.
-
At the end of the study, tissue samples (e.g., liver, muscle, intestinal segments) are collected post-euthanasia.
-
-
Sample Preparation and Analysis:
-
Feed, feces, urine, plasma, and homogenized tissue samples are prepared for LC-MS/MS analysis.
-
The enrichment of this compound and its potential metabolites in different biological matrices is quantified.
-
-
Data Analysis: The data is used to calculate nitrogen retention, determine the incorporation of the tracer into different tissues, and model the metabolic pathways of methionine.
Analytical Methodology: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological samples.
Sample Preparation
-
Plasma/Serum: Protein precipitation is a common first step. This can be achieved by adding a precipitating agent like sulfosalicylic acid to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
Tissues: Tissues are typically homogenized in a suitable buffer and then subjected to protein precipitation.
-
Feed: Feed samples are finely ground, and the amino acids are extracted using an appropriate solvent.
LC-MS/MS Parameters
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like amino acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both DL-Methionine and this compound need to be optimized. The precursor ion will be the protonated molecule ([M+H]+), and the product ions are generated through collision-induced dissociation.
Table 4: Example MRM Transitions for Methionine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methionine | 150.1 | 104.1 | 15 |
| Methionine | 150.1 | 56.1 | 25 |
| This compound | 154.1 | 108.1 | 15 |
| This compound | 154.1 | 60.1 | 25 |
Note: These are example transitions and should be optimized for the specific instrument and experimental conditions.
Methionine Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of methionine. The use of this compound allows researchers to trace the flow of the deuterated methyl group through these pathways.
Overview of Methionine Metabolism
Experimental Workflow for Pathway Elucidation
By following these protocols and utilizing the provided information, researchers can effectively incorporate this compound into their animal nutrition studies to gain valuable and precise insights into methionine metabolism and its impact on animal health and productivity.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. The site of intestinal disappearance of DL-methionine and methionine hydroxy analog differs in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of DL-Methionine-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Stable isotope labeling, particularly with deuterium, has emerged as a powerful tool in these investigations. DL-Methionine-d4, a deuterated form of the essential amino acid methionine, serves as a versatile tracer and internal standard in drug metabolism and pharmacokinetic (DMPK) studies. Its chemical similarity to endogenous methionine allows it to participate in key metabolic pathways, while its distinct mass facilitates unambiguous detection and quantification by mass spectrometry.
These application notes provide a comprehensive overview of the utility of this compound in DMPK research, complete with detailed experimental protocols and data presentation guidelines.
Core Applications of this compound in DMPK
This compound offers significant advantages in several areas of DMPK studies:
-
Metabolite Identification: As a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the body, this compound can be used to trace methylation, a common phase II metabolic pathway for xenobiotics.[1][2] When a drug is methylated, the incorporation of the deuterated methyl group from this compound results in a characteristic mass shift in the metabolite, simplifying its identification in complex biological matrices.
-
Quantitative Bioanalysis: this compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[3][4] Its co-elution with the analyte of interest allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise quantification of drugs and their metabolites.
-
Elucidation of Metabolic Pathways: By tracing the fate of the deuterated label, researchers can gain insights into the specific metabolic pathways involved in a drug's transformation.[5] This is particularly useful for understanding the role of methylation and other pathways linked to one-carbon metabolism.
-
Pharmacokinetic (PK) Studies: The use of stable isotope-labeled compounds like this compound is considered a gold standard in pharmacokinetic studies. It allows for the differentiation between the administered drug and endogenous compounds, enabling precise measurement of drug absorption, distribution, and clearance.
Data Presentation
Clear and concise data presentation is crucial for the interpretation of DMPK studies. The following tables provide examples of how to summarize quantitative data from studies utilizing this compound.
Table 1: Pharmacokinetic Parameters of a Hypothetical Drug Candidate (Drug X) in Rats
| Parameter | Value |
| Half-life (t½) | 2.5 ± 0.3 hours |
| Cmax | 1250 ± 150 ng/mL |
| Tmax | 1.0 hour |
| AUC(0-inf) | 4500 ± 500 ng*h/mL |
| Clearance (CL) | 0.5 ± 0.1 L/h/kg |
| Volume of Distribution (Vd) | 1.8 ± 0.2 L/kg |
Data are presented as mean ± standard deviation (n=6 rats per group). This table represents hypothetical data for illustrative purposes.
Table 2: Quantification of Drug X and its Methylated Metabolite (Drug X-CH3) using this compound as an Internal Standard
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Drug X | 1 - 2000 | 1 | 95 - 105 | < 10 |
| Drug X-CH3 | 0.5 - 1000 | 0.5 | 92 - 108 | < 12 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. This table represents typical performance characteristics of an LC-MS/MS method.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and reproducibility. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of DL-Methionine-d4 Stock Solutions
Introduction
DL-Methionine-d4 is a stable isotope-labeled form of the essential amino acid methionine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a powerful tool in metabolic research, quantitative proteomics, and pharmacokinetic studies. Its primary utility lies in its ability to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR). This compound serves as an ideal internal standard for the accurate quantification of methionine and as a tracer for studying the dynamics of protein synthesis, turnover, and metabolic flux.[1]
Key Applications
-
Quantitative Mass Spectrometry: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of unlabeled methionine in complex biological samples.[1]
-
Metabolic Labeling: In cell culture, it can be used for metabolic labeling to study the synthesis and turnover of proteins. By incorporating the "heavy" labeled methionine into newly synthesized proteins, researchers can track their dynamics.[2]
-
Pharmacokinetic Studies: As a tracer, it is valuable in drug development to understand the metabolic fate and pharmacokinetic profiles of methionine-containing compounds.[1]
-
Oxidative Stress Research: Methionine plays a role in defending against oxidative stress.[1] Labeled methionine can be used to investigate the mechanisms of these protective effects.
Physicochemical and Storage Data
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility. The quantitative data below is summarized for easy reference.
Table 1: Physicochemical Properties of DL-Methionine and this compound
| Property | Value | Reference |
| Chemical Name | (RS)-2-Amino-4-(methylthio)butyric-3,3,4,4-d4 acid | - |
| Molecular Weight (d4) | ~153.23 g/mol | Calculated |
| Molecular Weight (unlabeled) | 149.21 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Solubility in Water | Sparingly soluble; ~29-33 mg/mL at 20-25°C. Sonication may be required. | |
| Solubility in Other Solvents | - Methanol: Very slightly soluble- DMSO: Insoluble or slightly soluble- Ethanol: Insoluble- Dilute Acids/Alkalis: Soluble |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | Up to 6 months | Recommended for long-term storage. | |
| -20°C | Up to 1 month | Suitable for short-term storage. | |
| Powder (Room Temp) | Refer to manufacturer | Store in a cool, dry, dark, and tightly sealed container. | |
| General Note | - | Aliquot solutions after preparation to avoid repeated freeze-thaw cycles, which can degrade the product. |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for preparing a stock solution for use as an internal standard in mass spectrometry or other general applications.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., HPLC-grade or Milli-Q)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 153.23 g/mol = 0.01532 g (or 15.32 mg)
-
-
Weighing: Accurately weigh 15.32 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of sterile water to the tube. Vortex vigorously. If the powder does not fully dissolve, use a water bath sonicator to aid dissolution. DL-Methionine is sparingly soluble, so this may take some time.
-
Final Volume: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is especially critical if the solution will be used in cell culture applications.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).
Table 3: Quick-Reference for Preparing Stock Solutions
| Desired Concentration | Volume | Mass of this compound (MW ~153.23) |
| 1 mM | 10 mL | 1.53 mg |
| 5 mM | 10 mL | 7.66 mg |
| 10 mM | 10 mL | 15.32 mg |
| 50 mM | 10 mL | 76.62 mg |
Note: Achieving concentrations above ~200 mM in water may be difficult without adjusting pH.
Protocol 2: Preparation of "Heavy" Medium for Metabolic Labeling in Cell Culture
This protocol describes how to prepare a complete cell culture medium containing this compound for metabolic labeling experiments.
Materials:
-
L-Methionine-deficient basal medium (e.g., DMEM, RPMI-1640)
-
Sterile, 10 mM stock solution of this compound (prepared as in Protocol 1)
-
Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled methionine
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile cell culture flasks or plates
Procedure:
-
Prepare Basal Medium: Start with a bottle of L-Methionine-deficient basal medium.
-
Add Supplements: Add dFBS to the desired final concentration (e.g., 10%). Add other required supplements like L-glutamine and antibiotics.
-
Add "Heavy" Methionine: Add the sterile 10 mM this compound stock solution to the medium to achieve the desired final concentration. The final concentration should match that of the corresponding "light" medium (e.g., for DMEM, the standard L-Methionine concentration is ~200 µM or 0.2 mM).
-
Calculation Example: To prepare 500 mL of medium with 0.2 mM this compound using a 10 mM stock:
-
C1V1 = C2V2
-
(10 mM) × V1 = (0.2 mM) × (500 mL)
-
V1 = (0.2 × 500) / 10 = 10 mL
-
-
Add 10 mL of the 10 mM this compound stock solution to 490 mL of the supplemented, methionine-deficient medium.
-
-
Final Steps: Mix the final "heavy" medium gently by inversion. The medium is now ready for use.
-
Cell Adaptation: Culture cells in the "heavy" medium for a minimum of five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid before starting the experiment.
-
Verification (Optional but Recommended): After adaptation, analyze a small cell sample by mass spectrometry to confirm the labeling efficiency.
Visualizations
Caption: General workflow for preparing a this compound stock solution.
Caption: Use of this compound as an internal standard for LC-MS.
Caption: Incorporation of this compound into metabolic pathways.
References
Revolutionizing Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using DL-Methionine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of DL-Methionine-d4
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, researchers can accurately quantify differences in protein abundance between different experimental conditions.
Traditionally, SILAC experiments have utilized heavy isotopes of lysine and arginine. However, the use of labeled methionine, specifically this compound, offers a valuable alternative and complementary approach. Methionine is an essential amino acid, ensuring its efficient incorporation into newly synthesized proteins. The deuterium-labeled (d4) variant provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for precise relative quantification of proteins. This approach is particularly useful for studying protein turnover, synthesis rates, and in scenarios where lysine and arginine labeling may be suboptimal.
Applications in Research and Drug Development
The application of SILAC using this compound extends across various domains of biological research and is a critical tool in the drug development pipeline.
-
Quantitative Proteomics: Directly compare protein expression levels between treated and untreated cells, or between different cell lines, to identify proteins that are up- or down-regulated in response to a stimulus.[1]
-
Protein Turnover Studies: By introducing this compound at a specific time point, the rate of protein synthesis and degradation can be monitored, providing insights into cellular homeostasis and the regulation of protein stability.
-
Post-Translational Modification (PTM) Analysis: In conjunction with enrichment techniques, SILAC with this compound can be employed to quantify changes in PTMs, such as methylation, which plays a crucial role in epigenetic regulation and signaling.
-
Drug Target Identification and Validation: Identify cellular proteins that are affected by drug candidates, helping to elucidate the mechanism of action and potential off-target effects.
-
Biomarker Discovery: Compare the proteomes of healthy and diseased cells or tissues to identify potential protein biomarkers for diagnostic or prognostic purposes.
Principle of the SILAC Method using this compound
The core principle of a SILAC experiment using this compound involves growing two populations of cells in media that are identical except for the isotopic form of methionine.
-
"Light" Condition: One cell population is cultured in a standard medium containing natural ("light") L-Methionine.
-
"Heavy" Condition: The second cell population is cultured in a medium where the natural L-Methionine has been replaced with this compound.
After a sufficient number of cell divisions (typically 5-6), the proteome of the "heavy" cell population will have incorporated this compound to a high degree (ideally >97%).[1] The two cell populations can then be subjected to different experimental treatments. Subsequently, the cell lysates are combined in a 1:1 ratio. Following protein extraction and digestion (e.g., with trypsin), the resulting peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
Peptides containing methionine will appear as pairs of peaks in the mass spectrum, separated by a mass difference corresponding to the four deuterium atoms in this compound. The ratio of the signal intensities of the "heavy" and "light" peptide peaks directly reflects the relative abundance of the corresponding protein in the two cell populations.[1]
Experimental Workflow
The general workflow for a SILAC experiment using this compound is depicted in the following diagram.
Caption: SILAC workflow with this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
This protocol describes the preparation of a complete cell culture medium for the "heavy" labeled cell population.
Materials:
-
This compound powder
-
Cell culture medium deficient in L-Methionine (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
-
Sterile filtration unit (0.22 µm pore size)
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
Procedure:
-
Prepare a Stock Solution of this compound:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 100x the final desired concentration).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Prepare the "Heavy" SILAC Medium:
-
Start with a bottle of L-Methionine-deficient basal medium.
-
Add the prepared sterile this compound stock solution to the basal medium to achieve the desired final concentration (this should match the concentration of L-Methionine in the standard "light" medium).
-
Supplement the medium with dFBS to the appropriate concentration (e.g., 10%).
-
Add other required supplements such as L-glutamine and antibiotics.
-
Aseptically filter the entire "heavy" medium through a 0.22 µm filtration unit.
-
Store the prepared medium at 4°C, protected from light.
-
Protocol 2: SILAC Labeling and Cell Culture
This protocol outlines the process of adapting cells to the "heavy" medium and performing the experimental treatment.
Procedure:
-
Initial Culture:
-
Culture the cells in the "light" SILAC medium for at least one passage to ensure they are well-adapted to the custom medium formulation.
-
-
Adaptation to "Heavy" Medium:
-
Split the cells from the "light" medium and seed them into the prepared "heavy" medium containing this compound.
-
Culture the cells for a minimum of five to six cell doublings to ensure a high degree of labeling (>97%). The required duration will depend on the cell line's doubling time. For instance, a cell line with a 24-hour doubling time will need at least 5-6 days of continuous culture in the "heavy" medium.[1]
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation period, a small aliquot of the "heavy" labeled cells can be harvested.
-
Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS to confirm the incorporation efficiency of this compound.
-
-
Experimental Treatment:
-
Once high labeling efficiency is confirmed, the "light" and "heavy" cell populations can be subjected to their respective control and experimental treatments.
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol details the steps for cell lysis, protein extraction, and digestion.
Procedure:
-
Cell Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates from both the "light" and "heavy" cell populations using a standard protein assay (e.g., BCA assay).
-
-
Mixing of Lysates:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
-
Protein Digestion:
-
The combined protein mixture can be subjected to in-solution or in-gel digestion.
-
In-solution digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins overnight with a protease such as trypsin.
-
-
In-gel digestion:
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest or the entire gel lane.
-
Perform in-gel reduction, alkylation, and digestion with trypsin.
-
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis.
-
Data Presentation and Analysis
The primary output of a SILAC experiment is the ratio of signal intensities between the "heavy" and "light" peptides, which corresponds to the relative abundance of the proteins. This quantitative data is typically presented in tables.
Example Data: Analysis of EGFR Signaling Pathway
The following table provides a template for presenting quantitative data from a SILAC experiment investigating the effect of an EGFR inhibitor on protein expression in a cancer cell line.
| Protein Name | Gene Symbol | UniProt ID | Heavy/Light Ratio | Log2(H/L Ratio) | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | P00533 | 0.52 | -0.94 | 0.001 | Down |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 0.61 | -0.71 | 0.005 | Down |
| Mitogen-activated protein kinase 3 | MAPK3 | P27361 | 0.65 | -0.62 | 0.008 | Down |
| Proliferating cell nuclear antigen | PCNA | P12004 | 1.05 | 0.07 | 0.85 | Unchanged |
| 14-3-3 protein sigma | SFN | P31947 | 1.98 | 0.98 | 0.012 | Up |
| Annexin A1 | ANXA1 | P04083 | 2.15 | 1.10 | 0.009 | Up |
Signaling Pathway Visualization
SILAC is a powerful tool for dissecting cellular signaling pathways. For instance, in the context of cancer research, it can be used to understand how cancer cells respond to targeted therapies. The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Cell Growth | Dialyzed serum may lack essential growth factors. High concentrations of heavy amino acids can be toxic. | Supplement the medium with growth factors. Ensure the concentration of this compound matches the physiological concentration in the standard medium.[1] |
| Low Labeling Efficiency | Insufficient number of cell doublings. Presence of unlabeled methionine in the medium or serum. | Extend the cell culture period in the "heavy" medium. Ensure the use of high-quality dialyzed FBS and methionine-free basal medium. |
| Inconsistent Quantification | Inaccurate protein quantification before mixing. Incomplete protein digestion. | Use a reliable protein assay and ensure equal loading. Optimize digestion conditions (enzyme-to-protein ratio, incubation time). |
| Methionine Oxidation | Artificial oxidation during sample preparation. | Minimize sample handling time and keep samples on ice. Consider adding antioxidants to buffers. |
Conclusion
SILAC using this compound is a robust and versatile method for quantitative proteomics that provides accurate and reproducible results. Its application in basic research and drug development continues to yield valuable insights into complex biological processes and the mechanisms of drug action. By following detailed protocols and considering potential challenges, researchers can effectively leverage this powerful technique to advance their scientific discoveries.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency with DL-Methionine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize protein labeling experiments using DL-Methionine-d4 in various cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during metabolic labeling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<95%) | Insufficient Cell Doublings: The number of cell divisions may not have been enough to dilute the pre-existing "light" methionine. | Ensure cells undergo at least five to six doublings in the "heavy" medium.[1][2][3][4] The required time will depend on the doubling time of your specific cell line. |
| Contamination with Light Methionine: Standard fetal bovine serum (FBS) contains unlabeled methionine, which competes with the labeled form. | Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[5] | |
| Incorrect Concentration of this compound: Suboptimal concentration can affect incorporation rates. | Use this compound at a concentration equivalent to that of L-methionine in the standard formulation of your cell culture medium. | |
| Reduced Cell Viability or Altered Growth Rate | Potential Cytotoxicity: Although rare at standard concentrations, very high levels of methionine can impact cell growth. | Confirm that the this compound concentration matches the physiological levels in the recommended medium for your cell line. If issues persist, consider performing a dose-response experiment to determine the optimal, non-toxic concentration. |
| Stress from Methionine-Deficient Medium: The initial switch to a methionine-free medium before labeling can be stressful for some cell lines. | Minimize the duration of methionine starvation before introducing the labeling medium. A brief wash with PBS or methionine-free medium is often sufficient. | |
| Chromatographic Shift in LC-MS/MS | Deuterium Isotope Effect: Peptides labeled with deuterium may elute slightly earlier from a reverse-phase liquid chromatography (LC) column compared to their non-deuterated counterparts. | This is an inherent property of deuterium labels. Ensure your data analysis software can account for this potential shift in retention time when identifying and quantifying peptide pairs. Using 13C and 15N-labeled amino acids can avoid this issue, albeit at a higher cost. |
| Inconsistent Quantitation Between Replicates | Variable Label Incorporation: Differences in cell growth or media preparation can lead to inconsistent labeling. | Maintain consistent cell culture conditions, including seeding density and passage number. Prepare a large batch of labeling medium to be used for all replicates of an experiment. |
| Mixing Errors: Inaccurate mixing of "light" and "heavy" cell populations before analysis is a common source of error. | Ensure accurate cell counting before combining the populations in a 1:1 ratio. |
Frequently Asked Questions (FAQs)
1. What is this compound and how is it used in metabolic labeling?
This compound is a stable isotope-labeled form of the essential amino acid methionine, where four hydrogen atoms have been replaced by deuterium. It is used in metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to introduce a "heavy" mass tag into proteins. As cells grow and synthesize new proteins, they incorporate this compound from the culture medium. This allows for the differentiation and relative quantification of proteins from different cell populations using mass spectrometry.
2. Which isomer, D- or L-methionine, is utilized by the cells?
Mammalian cells primarily utilize the L-isomer of amino acids for protein synthesis. While some studies suggest that the D-isomer can be converted to the L-isomer in vivo, the efficiency of this conversion can vary. For consistent and efficient labeling, L-methionine is generally preferred. However, DL-methionine is often used due to its cost-effectiveness.
3. What is the recommended concentration of this compound for cell culture?
For optimal labeling efficiency, it is recommended to replace the standard L-methionine in your culture medium with an equimolar concentration of this compound. The typical concentration of L-methionine in standard media like DMEM is approximately 30 mg/L (0.2 mM). Always refer to the formulation of your specific basal medium.
4. How long does it take to achieve sufficient labeling with this compound?
To achieve near-complete labeling (>97%), cells should be cultured in the "heavy" medium for at least five to six cell doublings. The time required will vary depending on the doubling time of the cell line. For example, a cell line with a 24-hour doubling time will need 5-6 days of continuous culture.
5. Is it necessary to use dialyzed fetal bovine serum (dFBS)?
Yes, using dialyzed FBS is crucial for efficient labeling. Standard FBS contains unlabeled amino acids, including methionine, which will compete with the this compound and result in incomplete labeling.
6. Can this compound be toxic to cells?
At the concentrations typically used in cell culture media, which mimic physiological levels, this compound is not expected to be toxic. However, studies have shown that very high, non-physiological concentrations of methionine can inhibit cell proliferation in some cancer cell lines. It is always good practice to monitor cell morphology and growth rates after switching to the labeling medium.
7. How does this compound compare to 13C or 15N-labeled methionine?
| Isotopic Label | Advantages | Disadvantages |
| This compound | Cost-effective. | Can cause a slight shift in liquid chromatography retention time, which may complicate data analysis. |
| L-Methionine-(13C5) | No chromatographic shift. | Higher cost than deuterated forms. |
| L-Methionine-(13C5, 15N1) | No chromatographic shift; higher mass difference for better resolution in the mass spectrometer. | Highest cost. |
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
This protocol describes the preparation of 500 mL of "heavy" DMEM for labeling HeLa, HEK239, or A549 cells.
Materials:
-
DMEM deficient in L-methionine, L-lysine, and L-arginine
-
This compound
-
"Light" L-lysine and L-arginine
-
100% Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100x)
-
Sterile, deionized water or PBS
-
Sterile 0.22 µm filter unit
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Aseptically prepare a 1000x stock solution of this compound. For a final concentration of 30 mg/L, dissolve 15 mg of this compound in a sterile solvent (e.g., 1 mL of 0.1 M HCl, then dilute with sterile water) to a final volume that allows for easy addition to the medium.
-
Prepare 1000x stock solutions of "light" L-lysine and L-arginine according to the concentrations specified for standard DMEM.
-
-
Prepare the Medium:
-
To a 500 mL bottle of L-methionine, L-lysine, and L-arginine-deficient DMEM, add 50 mL of dFBS (for a final concentration of 10%).
-
Add 5 mL of 100x Penicillin-Streptomycin.
-
Add the appropriate volume of your 1000x stock solutions of "heavy" this compound and "light" L-lysine and L-arginine.
-
-
Sterile Filtration:
-
Bring the final volume to 500 mL with the basal medium if necessary.
-
Sterilize the complete medium by passing it through a 0.22 µm filter unit.
-
-
Storage:
-
Store the prepared "heavy" medium at 4°C, protected from light.
-
Protocol 2: Metabolic Labeling of Adherent Cells (HeLa, HEK293, A549)
This protocol outlines the general procedure for adapting and labeling adherent cells with this compound.
Procedure:
-
Cell Adaptation:
-
Culture cells for at least one passage in "light" SILAC medium (prepared similarly to the "heavy" medium but with unlabeled L-methionine) to adapt them to the custom medium formulation.
-
-
Initiating Labeling:
-
When cells are ready for passaging, detach them using standard methods (e.g., trypsinization).
-
Resuspend the cells in pre-warmed "heavy" SILAC medium containing this compound.
-
Seed the cells into new culture vessels at your standard seeding density.
-
-
Label Incorporation:
-
Culture the cells in the "heavy" medium for a minimum of five to six cell doublings to ensure high incorporation of this compound. For HeLa (doubling time ~20-24 hours), HEK293 (~24-30 hours), and A549 (~22-24 hours), this will typically take 6-8 days.
-
Passage the cells as needed during this period, always using the "heavy" medium.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation period, harvest a small aliquot of cells.
-
Lyse the cells, digest the proteins into peptides, and analyze by mass spectrometry to confirm that the incorporation of this compound is >97%.
-
-
Experimental Procedure:
-
Once complete labeling is confirmed, the "heavy" labeled cells are ready for your experiment (e.g., drug treatment, induction of a signaling pathway). A parallel culture grown in "light" medium should be used as a control.
-
-
Harvesting and Mixing:
-
After the experimental treatment, harvest the "light" and "heavy" cell populations.
-
Accurately count the cells from each population.
-
Mix the desired ratio of cells (typically 1:1) before cell lysis and subsequent proteomic analysis.
-
Visualizations
Caption: Methionine metabolism and incorporation of this compound.
Caption: Experimental workflow for a typical SILAC experiment.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Incorporation of DL-Methionine-d4 in Proteomic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation rates of DL-Methionine-d4 in protein labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential causes for low incorporation rates of this compound in my protein samples?
Low incorporation of heavy amino acids like this compound is a common issue in stable isotope labeling experiments, which can significantly impact the accuracy of quantitative proteomics.[1] Several factors can contribute to this problem, ranging from experimental setup to inherent cellular metabolism. The primary causes include:
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Insufficient Cell Doublings: Cells require an adequate number of divisions to dilute out the naturally occurring "light" methionine and fully incorporate the "heavy" this compound.[1]
-
Contamination with Light Methionine: The presence of unlabeled methionine in the cell culture medium is a major source of incomplete labeling.[1] A primary contributor to this is standard fetal bovine serum (FBS).[2]
-
Suboptimal Cell Culture Conditions: Factors affecting cell health and protein synthesis, such as nutrient depletion or stress, can reduce the uptake and incorporation of amino acids.[3]
-
Issues with this compound Stereoisomer: DL-Methionine is a racemic mixture of D- and L-isomers. While L-methionine is directly incorporated into proteins, D-methionine must be enzymatically converted to the L-form, a process that can be inefficient in some cell lines.
-
Methionine Metabolism and Conversion: Cells can metabolize methionine through various pathways, which might affect the availability of this compound for protein synthesis.
Q2: How can I determine if my cells have incorporated enough this compound?
Assessing the incorporation efficiency is a critical step before proceeding with quantitative analysis.
Recommended Action:
A small fraction of the cell population should be harvested after a predetermined number of cell divisions to check for the incorporation of the heavy amino acid. This is typically done by lysing the cells, digesting the proteins, and analyzing the peptides by mass spectrometry (MS). The goal is to see a near-complete shift in the isotopic envelope of methionine-containing peptides to the "heavy" state.
Workflow for Checking Incorporation Efficiency:
Caption: Workflow to assess this compound incorporation efficiency.
Q3: My incorporation rate is low. What are the immediate troubleshooting steps?
If you observe low incorporation, systematically address the most common causes.
Troubleshooting Flowchart:
Caption: Step-by-step troubleshooting for low this compound incorporation.
Q4: Could the use of this compound instead of L-Methionine-d4 be the problem?
Yes, the stereoisomer can significantly impact incorporation efficiency.
-
Biological Utilization: Animal cells directly utilize L-methionine for protein synthesis. D-methionine, on the other hand, must first be converted to L-methionine.
-
Conversion Efficiency: The enzymatic machinery for this conversion may not be efficient in all cell types, leading to a lower effective concentration of the usable "heavy" amino acid. Studies in humans have shown that D-methionine is not as efficiently utilized as L-methionine.
Recommendation: If you consistently experience low incorporation rates with this compound, consider switching to L-Methionine-d4 to ensure direct and efficient incorporation into newly synthesized proteins.
| Methionine Isomer | Direct Incorporation | Requires Conversion | Potential for Lower Efficiency |
| L-Methionine | Yes | No | Low |
| D-Methionine | No | Yes | High |
| DL-Methionine | 50% | 50% | Moderate |
Experimental Protocols
Protocol: Standard SILAC Labeling with Heavy Methionine
This protocol outlines the key steps for metabolic labeling of cultured cells using a heavy isotope of methionine.
-
Cell Culture Preparation:
-
Select two populations of the same cell line.
-
Culture one population ("light") in a standard medium containing normal L-methionine.
-
Culture the second population ("heavy") in an identical medium, but replace the standard L-methionine with the stable isotope-labeled counterpart (e.g., this compound or L-Methionine-d4).
-
Crucially, use dialyzed fetal bovine serum (FBS) instead of standard FBS to avoid contamination with unlabeled amino acids.
-
-
Label Incorporation:
-
Grow the cells for a minimum of five cell divisions in their respective media. This is to ensure near-complete incorporation of the labeled amino acid into the proteome through both protein synthesis and turnover.
-
-
Sample Harvesting and Mixing:
-
After the desired experimental treatment, harvest both the "light" and "heavy" cell populations.
-
Accurately count the cells and mix the two populations in a 1:1 ratio based on cell number.
-
-
Protein Extraction and Preparation:
-
Lyse the combined cell mixture and extract the total protein.
-
Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine, ensuring that most resulting peptides (except the C-terminal one) will contain a labeled amino acid if arginine and lysine are used for labeling. When labeling with methionine, all methionine-containing peptides will be labeled.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the mixed peptide sample using LC-MS/MS.
-
In the mass spectrum, each methionine-containing peptide will appear as a pair of peaks separated by a specific mass difference corresponding to the isotopic label (4 Da for d4).
-
The relative intensity of the "heavy" and "light" peptide peaks directly reflects the relative abundance of that protein in the two original cell populations.
-
Protocol: TCA Precipitation to Measure Incorporation
This method can be used to quantify the extent of radiolabeled amino acid incorporation, and the principle can be adapted for stable isotopes by subsequent mass spectrometry analysis.
-
Cell Labeling: Perform metabolic labeling as described above.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Precipitation: Add an equal volume of cold 20% trichloroacetic acid (TCA) to the cell lysate.
-
Incubation: Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated protein.
-
Washing: Wash the pellet with cold acetone to remove the TCA.
-
Analysis: The protein pellet containing the incorporated labeled amino acid can then be prepared for mass spectrometry analysis to determine the ratio of heavy to light methionine.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize artifactual oxidation of methionine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing artifactual oxidation of methionine residues during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a problem during sample preparation?
Methionine, an amino acid containing a thioether side chain, is highly susceptible to oxidation, forming methionine sulfoxide.[1][2] This modification can be introduced artificially during sample handling and analysis, a phenomenon known as artifactual oxidation.[3][4] Such unintended oxidation can alter protein structure and function, potentially leading to inaccurate experimental results and misinterpretation of a product's critical quality attributes.[5]
Q2: What are the primary causes of artifactual methionine oxidation?
Several factors during sample preparation can contribute to the unwanted oxidation of methionine residues:
-
Exposure to Atmospheric Oxygen: Prolonged exposure of samples to air can lead to oxidation.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.
-
Reactive Oxygen Species (ROS): Contaminants such as peroxides or the generation of ROS through processes like exposure to intense light can readily oxidize methionine.
-
Metal Ions: The presence of metal ions, such as iron generated from the corrosion of stainless steel containers, can catalyze oxidation reactions.
-
Extended Digestion Times: Longer enzymatic digestion periods, for example with trypsin, have been shown to increase the levels of in-vitro oxidation.
-
Electrospray Ionization (ESI): The ESI process in mass spectrometry can itself induce oxidation, although this can often be distinguished from in-sample oxidation by identical elution profiles of the modified and unmodified peptides.
Q3: How does pH affect methionine oxidation?
The oxidation of methionine residues is largely independent of pH. However, the overall pH of the sample preparation buffer can influence the reactivity of other amino acid side chains. For instance, an acidic pH can minimize the reactivity of sulfhydryl groups in cysteine residues.
Troubleshooting Guide
Issue: I am observing unexpectedly high levels of methionine oxidation in my samples.
This is a common issue in proteomics and protein characterization workflows. The following troubleshooting steps can help identify and mitigate the source of the artifactual oxidation.
Step 1: Review Your Sample Handling Procedures
-
Work Efficiently: Minimize the time samples are exposed to air and room temperature.
-
Use Fresh Buffers: Prepare buffers fresh to avoid the accumulation of peroxides and other oxidants.
-
Degas Buffers: Where possible, degas aqueous buffers to remove dissolved oxygen.
-
Avoid Contamination: Ensure all tubes, pipette tips, and reagents are free from metal ion contamination.
Step 2: Incorporate Antioxidants into Your Workflow
The addition of antioxidants to your buffers can effectively scavenge free radicals and other oxidizing agents.
-
Free L-Methionine: Adding free L-methionine to your sample can act as a sacrificial antioxidant, protecting the methionine residues within your protein of interest.
-
Other Antioxidants: Sodium thiosulfate and catalase have also been shown to prevent methionine oxidation.
Step 3: Optimize Your Digestion Protocol
-
Minimize Digestion Time: Reduce the duration of enzymatic digestion to the minimum time required for complete cleavage to limit oxidation.
-
Consider Alternative Digestion Strategies: Faster digestion methods, such as pressure-assisted digestion, may reduce the opportunity for oxidation compared to prolonged overnight incubations.
Step 4: Advanced Blocking and Quantification Strategies
For highly sensitive applications where accurate quantification of in-vivo oxidation is critical, consider these advanced mass spectrometry-based methods:
-
Methionine Oxidation by Blocking with Alkylation (MObBa): This method involves selectively alkylating unoxidized methionines with iodoacetamide (IAA) at a low pH. This modification blocks subsequent oxidation during analysis, allowing for the quantification of the originally oxidized methionine levels.
-
¹⁸O-Labeling: This technique uses ¹⁸O-labeled hydrogen peroxide to "cap" all unoxidized methionine residues at the time of cell lysis. Any methionine that was already oxidized in-vivo will retain the ¹⁶O isotope, allowing for the differentiation and quantification of in-vivo versus artifactual oxidation.
Quantitative Data Summary
The following table summarizes the effectiveness of different antioxidants in preventing temperature-induced methionine oxidation in a recombinant monoclonal antibody (HER2).
| Antioxidant | Molar Ratio (Protein:Antioxidant) Required to Inhibit Oxidation | Reference |
| Methionine | 1:5 | |
| Sodium Thiosulfate | 1:25 |
Experimental Protocols
Protocol 1: General Prevention of Methionine Oxidation during Sample Preparation
-
Buffer Preparation: Prepare all buffers fresh on the day of use. If possible, degas aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Addition of Antioxidant: Add free L-methionine to your lysis and digestion buffers to a final concentration of 10-20 mM.
-
Sample Handling: Perform all sample preparation steps on ice or at 4°C whenever possible to minimize exposure to elevated temperatures.
-
Digestion: Limit the duration of enzymatic digestion. For trypsin digestion, consider a shorter incubation time at 37°C (e.g., 4-6 hours) instead of an overnight digestion, if sufficient digestion efficiency can be achieved.
-
Storage: Store samples under an inert atmosphere (e.g., argon or nitrogen) at -80°C for long-term storage.
Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa) for Mass Spectrometry
This is a conceptual overview based on the cited literature. Refer to the original publication for detailed protocols.
-
Protein Extraction and Digestion: Extract proteins and perform enzymatic digestion as per your standard protocol.
-
Alkylation of Unoxidized Methionine: Adjust the pH of the peptide solution to a low pH (e.g., pH 2-3). Add iodoacetamide (IAA) to a final concentration sufficient to alkylate all unoxidized methionine residues. The reaction kinetics are slow, potentially requiring incubation for up to 3 days at 37°C for full alkylation.
-
Sample Cleanup: Desalt the sample using a C18 column to remove excess IAA and other salts.
-
LC-MS/MS Analysis: Analyze the sample by mass spectrometry. Quantify the level of methionine oxidation by comparing the abundance of peptides with alkylated methionine to the total peptide abundance.
Visualizations
Caption: Workflow for protein sample preparation highlighting stages prone to methionine oxidation and corresponding prevention strategies.
References
- 1. biotage.com [biotage.com]
- 2. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of DL-Methionine-d4 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with DL-Methionine-d4 in aqueous buffers.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in aqueous solutions?
This compound is sparingly soluble in neutral water.[1][2] The isotopic labeling with deuterium (d4) does not significantly alter the physicochemical properties, so its solubility is comparable to that of unlabeled DL-Methionine. The solubility is significantly influenced by the pH and temperature of the solution.[3][4]
2. How does pH affect the solubility of this compound?
The solubility of this compound is lowest around its isoelectric point (pI), which is approximately 5.74.[5] At this pH, the molecule exists as a zwitterion with no net electrical charge, minimizing its interaction with water molecules. Solubility increases significantly in both acidic (low pH) and alkaline (high pH) conditions as the amino and carboxylic acid groups become charged.
3. What is the effect of temperature on the solubility of this compound?
The solubility of this compound in water increases with rising temperature.
4. What are the recommended starting solvents for dissolving this compound?
For most applications, sterile, purified water is the recommended starting solvent. Depending on the desired final pH and buffer system, dilute acidic or basic solutions can also be used to enhance solubility. For instance, solubility is improved in dilute hydrochloric acid or sodium hydroxide solutions.
5. Are there any known issues with dissolving this compound in PBS (Phosphate-Buffered Saline)?
6. Can I heat or sonicate my this compound solution to aid dissolution?
Yes, gentle heating and sonication can be used to help dissolve this compound, especially if precipitation occurs. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
7. How should I store stock solutions of this compound?
Once prepared, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles. If water is used as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before storage.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating out of solution.
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Caption: A workflow diagram for troubleshooting the dissolution of this compound.
Quantitative Data
The following tables summarize the solubility of non-deuterated DL-Methionine in water. This data serves as a close approximation for this compound.
Table 1: Solubility of DL-Methionine in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 18.18 |
| 25 | 33.81 |
| 50 | 60.70 |
| 75 | 105.2 |
Table 2: Influence of pH on the Mole Fraction Solubility of DL-Methionine in Water at Various Temperatures
| pH | Solubility (Mole Fraction, x) at 302.95 K (29.8°C) | Solubility (Mole Fraction, x) at 342.05 K (68.9°C) |
| ~2.0 | ~0.0125 | ~0.025 |
| ~4.0 | ~0.006 | ~0.012 |
| ~5.7 (pI) | ~0.005 (Lowest) | ~0.01 (Lowest) |
| ~8.0 | ~0.006 | ~0.012 |
| ~10.0 | ~0.01 | ~0.02 |
Note: Data is extracted and interpolated from graphical representations in the cited source.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in an Aqueous Buffer
-
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Purified Water, PBS pH 7.4, 10 mM Tris-HCl pH 8.0)
-
Sterile conical tubes
-
Vortex mixer
-
pH meter and sterile pH adjustment solutions (e.g., 1 M HCl, 1 M NaOH)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube. For a 10 mL solution of 10 mg/mL, weigh 100 mg.
-
Add approximately 8 mL of the chosen aqueous buffer to the tube.
-
Vortex the suspension for 2-3 minutes at room temperature.
-
If the powder is not fully dissolved, check the pH of the solution.
-
Adjust the pH of the solution dropwise with either 1 M HCl or 1 M NaOH, vortexing between each addition. For acidic buffers, aim for a pH below 4. For basic buffers like Tris, a pH of 8.0 should be sufficient.
-
If solubility is still an issue, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Once the this compound is fully dissolved, adjust the final volume to 10 mL with the aqueous buffer.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
Visualization of Key Concepts
pH-Dependent Forms of this compound
The solubility of this compound is directly related to its ionic form in solution, which is dictated by the pH.
Caption: The ionization states of this compound at different pH values.
Role in Metabolic Pathways
This compound serves as a stable isotope-labeled tracer to study various metabolic pathways. One of the central roles of methionine is in the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor.
Caption: Simplified metabolic pathway showing the role of this compound as a tracer.
References
Navigating the Chiral Labyrinth: A Technical Support Guide for D- and L-Methionine-d4 Isomer Separation
For researchers, scientists, and drug development professionals, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of therapeutic agents. The introduction of isotopic labels, such as in methionine-d4, adds a layer of complexity to chromatographic separation. This technical support center provides troubleshooting guidance and frequently asked questions to address the specific challenges encountered during the chromatographic separation of D- and L-isomers of methionine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the D- and L-isomers of methionine-d4?
The primary challenges stem from the subtle structural similarities between the enantiomers and the potential influence of deuterium labeling. Key issues include:
-
Co-elution or Poor Resolution: The D- and L-isomers may not separate adequately, leading to overlapping peaks.
-
Peak Tailing or Broadening: Poor peak shape can hinder accurate quantification.
-
Method Reproducibility: Difficulty in achieving consistent results between runs or batches.
-
Isotope Effects: The deuterium atoms in methionine-d4 can slightly alter its physicochemical properties compared to unlabeled methionine, potentially affecting retention times and selectivity on certain chiral stationary phases.[1][2][3][4][5]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating methionine enantiomers?
Several types of CSPs have proven effective for the separation of amino acid enantiomers, including those based on:
-
Crown Ethers: Particularly well-suited for the separation of D- and L-amino acid enantiomers.
-
Cyclofructans: Have been successfully used for the enantiomeric separation of methionine in the polar-organic mode.
-
Macrocyclic Glycopeptides: These phases, such as those based on teicoplanin, offer broad selectivity for both free and derivatized amino acids.
-
Cinchona Alkaloid-Derived Zwitterionic CSPs: These are effective for the direct stereoselective resolution of amino acids.
The choice of CSP will depend on the specific experimental conditions and available instrumentation.
Q3: How does deuterium labeling in methionine-d4 affect the chromatographic separation?
Deuterium labeling can lead to the "Chromatographic Deuterium Isotope Effect" (CDE), where the deuterated compound exhibits a different retention time than its non-deuterated counterpart. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to:
-
Altered Retention Times: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-labeled analogs due to slightly lower hydrophobicity.
-
Changes in Selectivity: The subtle electronic and steric differences may alter the interaction with the chiral selector of the stationary phase, potentially requiring re-optimization of the separation method.
Q4: Is derivatization of methionine-d4 necessary for chiral separation?
Not always. Many modern chiral stationary phases are capable of separating underivatized amino acids. However, derivatization of the amino or carboxyl group can sometimes enhance resolution and detection sensitivity, particularly for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (FMOC), and dansyl chloride.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Consult literature for CSPs known to be effective for methionine or similar amino acids (e.g., Crown Ether, Cyclofructan, Macrocyclic Glycopeptide). Consider screening a panel of different chiral columns if available. |
| Suboptimal Mobile Phase Composition | - Organic Modifier: Vary the type (e.g., methanol, acetonitrile) and percentage of the organic modifier. The eluting strength can be adjusted by incorporating polar non-protic solvents like acetonitrile or THF.- Additives: Introduce or adjust the concentration of acidic (e.g., perchloric acid, formic acid, trifluoroacetic acid) or basic (e.g., triethylamine, diethylamine) additives to control the ionization state of the analyte and the CSP.- pH: Optimize the pH of the aqueous component of the mobile phase. |
| Incorrect Temperature | Vary the column temperature. Enantioseparation can be temperature-dependent, and operating at sub-ambient or elevated temperatures can sometimes improve resolution. |
| Low Flow Rate | Decrease the flow rate to increase the interaction time between the analyte and the stationary phase, which can improve resolution, although it will increase the run time. |
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions | - Mobile Phase Additives: Add a small amount of a competing acid or base to the mobile phase to block active sites on the stationary phase that may be causing secondary interactions.- Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Recommended Action |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure adequate mixing, especially for mobile phases containing salts or additives that can precipitate. |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| Fluctuations in Temperature | Use a column thermostat to maintain a constant temperature. |
| System Leaks | Check the HPLC system for any leaks, particularly around fittings and pump seals. |
Experimental Protocols
General Protocol for Chiral HPLC Separation of Methionine-d4
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column Selection:
-
Choose a chiral stationary phase known for amino acid separations, such as a crown-ether based column (e.g., ChiroSil® SCA(-)) or a cyclofructan-based column.
-
-
Mobile Phase Preparation:
-
Example for Crown-Ether CSP: Prepare a mobile phase consisting of 84% Methanol / 16% Water with 5 mM Perchloric Acid.
-
Example for Cyclofructan CSP: Prepare a mobile phase of Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).
-
Filter and degas all mobile phases before use.
-
-
HPLC System Parameters:
-
Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min.
-
Column Temperature: Begin at ambient temperature (e.g., 25°C) and adjust as needed for optimization.
-
Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) or a mass spectrometer for higher sensitivity and specificity.
-
Injection Volume: 5 - 20 µL.
-
-
Sample Preparation:
-
Dissolve the methionine-d4 standard or sample in the initial mobile phase or a compatible solvent at a known concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the D- and L-isomers based on the injection of individual standards, if available.
-
Data Presentation
Table 1: Example Starting Conditions for Chiral Separation of Methionine
| Parameter | Condition A (Crown-Ether) | Condition B (Cyclofructan) |
| Column | ChiroSil® SCA(-) or similar | Isopropylcarbamate cyclofructan 6 or similar |
| Mobile Phase | 84% MeOH / 16% H₂O, 5 mM HClO₄ | 75:25:0.3:0.2 (v/v/v/v) MeOH/ACN/AcOH/TEA |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Temperature | 25 °C | Ambient |
| Detection | UV at 220 nm | UV at 210 nm |
Visualizations
Caption: Experimental workflow for the chromatographic separation of D- and L-methionine-d4.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
References
- 1. Assignment of the absolute configuration of molecules that are chiral by virtue of deuterium substitution using chiral tag molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for storing and handling DL-Methionine-d4 to maintain purity
This technical support center provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of DL-Methionine-d4 to ensure its purity and stability for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To maintain long-term purity and stability, solid this compound should be stored under specific temperature conditions. For optimal shelf life, store the powder at -20°C, which can preserve it for up to 3 years.[1][2] Storage at 4°C is also acceptable for a shorter duration of up to 2 years.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and air.[3]
Q2: How should I store solutions of this compound?
A2: Once this compound is dissolved in a solvent, the stability of the solution is dependent on the storage temperature. For maximum stability, stock solutions should be stored at -80°C, where they can be kept for up to 6 months. If stored at -20°C, the solution should be used within 1 month. It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound depends on its form (solid or in solution) and storage conditions. When stored correctly, the solid powder has a shelf life of up to 3 years at -20°C and 2 years at 4°C. Solutions are significantly less stable, with a shelf life of 6 months at -80°C or 1 month at -20°C. Some suppliers suggest an indefinite shelf life for the solid form if stored properly in a cool, dry place.
Q4: Are there any special handling procedures I should follow for solid this compound?
A4: Yes. DL-Methionine contains sulfur, making it susceptible to oxidation from atmospheric oxygen. Therefore, it is critical to store it in tightly sealed containers to limit air exposure. The compound can also absorb moisture, which may lead to clumping. Standard laboratory safety practices, such as wearing gloves and eye protection and washing hands after handling, should always be followed. Avoid generating dust when handling the powder.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in water (≥ 25 mg/mL) and dilute acids and alkalies. It is also slightly soluble in methanol but insoluble in alcohol. For aqueous stock solutions, it is recommended to prepare the solution, then filter and sterilize it using a 0.22 μm filter before use.
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life for this compound
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Optimal for long-term storage. |
| 4°C | Up to 2 years | Suitable for medium-term storage. | |
| Room Temperature (5-30°C) | Up to 3 years (for non-deuterated) | Must be kept in a dry, well-ventilated area away from light. | |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions. Avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |
Troubleshooting Guide
Issue 1: My experimental results are inconsistent. Could the purity of my this compound be the problem?
Possible Cause: Degradation of the compound due to improper storage or handling. The primary degradation pathway for methionine is oxidation of the sulfur-containing side chain, which can be accelerated by exposure to air, moisture, and repeated freeze-thaw cycles of solutions.
Solution:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in Table 1. Check if the container was tightly sealed.
-
Assess Purity: If degradation is suspected, the purity of the material should be assessed. A common method is High-Performance Liquid Chromatography (HPLC). The presence of oxidation products, such as methionine sulfoxide, can indicate degradation.
-
Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid issues related to the degradation of a stock solution from repeated use. It is recommended to prepare fresh solutions and use them promptly.
Issue 2: The this compound powder appears clumped.
Possible Cause: The powder has likely been exposed to moisture. DL-Methionine and similar amino acids can be hygroscopic, meaning they absorb water from the air, which causes clumping.
Solution:
-
Storage: Ensure the product is stored in a tightly sealed container in a dry environment. A desiccator can be used for additional protection against humidity.
-
Handling: Minimize the time the container is open to the atmosphere. Handle in a low-humidity environment if possible.
-
Product Quality: While clumping may not always indicate chemical degradation, it can make accurate weighing difficult. If the material got significantly wet, its nutritional value and purity could be compromised.
Issue 3: I am concerned about the isotopic purity of my this compound.
Possible Cause: While commercial suppliers typically provide a certificate of analysis with high isotopic enrichment (e.g., >99%), issues can arise from synthesis. In research applications where the deuterated compound is used as an internal standard, low isotopic enrichment can interfere with the measurement of the endogenous unlabeled compound and lead to inaccurate quantification.
Solution:
-
Review Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the specified isotopic enrichment and chemical purity.
-
Mass Spectrometry Analysis: If you have access to a mass spectrometer, you can verify the isotopic distribution of the compound. This will confirm the level of deuteration and identify any significant presence of unlabeled (d0) methionine.
-
Use High-Purity Sources: For quantitative assays, it is critical to use labeled amino acids with the highest possible isotopic purity (>99% enrichment per isotope).
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Pre-analysis: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation of moisture on the cold powder.
-
Weighing: In a controlled environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to a sterile container. Add the appropriate volume of high-purity water to achieve the target concentration (e.g., for a 25 mg/mL solution). Vortex or sonicate gently if needed to aid dissolution.
-
Sterilization: Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile solution into single-use, tightly sealed vials. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Label each aliquot clearly with the compound name, concentration, and preparation date.
Protocol 2: Assessing Purity by HPLC (General Method)
This protocol provides a general framework for assessing the purity of DL-Methionine and detecting common impurities like methionine sulfoxide. Specific parameters may need to be optimized for your instrument and column.
-
Standard Preparation: Prepare a standard solution of this compound of a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a suitable mobile phase).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
HPLC System and Column: Use an HPLC system with a suitable detector (e.g., UV or MS). A mixed-mode column (combining reversed-phase and ion-exchange mechanisms) can be effective for separating methionine from its impurities.
-
Mobile Phase: A typical mobile phase might consist of an aqueous buffer and an organic solvent like acetonitrile, run in a gradient or isocratic mode.
-
Analysis:
-
Inject the standard solution to determine the retention time of the main this compound peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Look for the presence of additional peaks, which may correspond to impurities. For example, methionine sulfoxide would be a potential oxidation product to identify.
-
-
Validation: For a quantitative method, the protocol should be validated for linearity, precision, accuracy, and limits of detection and quantification.
Visualizations
Caption: Recommended Storage and Handling Workflow for this compound.
Caption: Key Factors Affecting this compound Purity.
References
How to account for potential kinetic isotope effects of DL-Methionine-d4
Technical Support Center: DL-Methionine-d4 & Kinetic Isotope Effects
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges related to kinetic isotope effects (KIEs).
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and why is it relevant for this compound?
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] In the case of this compound, the hydrogen atoms on the methyl group are replaced by deuterium. Due to the greater mass of deuterium compared to hydrogen, the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[2][3] This can lead to a slower reaction rate if the cleavage of a C-H/C-D bond is the rate-determining step of the reaction.[4] Understanding the KIE is crucial as it can influence metabolic rates and the pharmacokinetic profile of drugs.[5]
Q2: What is the expected magnitude of a primary deuterium KIE?
For a primary deuterium KIE, where the C-H/C-D bond is broken in the rate-determining step, the theoretical maximum kH/kD ratio is around 7 at room temperature. However, observed values are often lower. A kH/kD value significantly greater than 1 indicates a primary KIE. If the observed KIE is close to 1, it may suggest that C-H bond cleavage is not the rate-limiting step.
Q3: What does an unexpectedly large KIE (kH/kD > 8) suggest?
An unusually large primary deuterium KIE, with a kH/kD ratio exceeding 8, can be an indication of quantum tunneling. In this phenomenon, the hydrogen atom passes through the activation barrier rather than going over it. This is often accompanied by a weak temperature dependence of the KIE.
Q4: What is a secondary kinetic isotope effect (SKIE) and could it be observed with this compound?
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are typically much smaller than primary KIEs, with kH/kD values usually between 0.7 and 1.5. For this compound, if the metabolic pathway of interest does not involve the direct cleavage of the C-D bonds on the methyl group in the rate-determining step, a smaller secondary KIE might still be observed due to the influence of the deuterium substitution on the vibrational modes of the transition state.
Q5: Are there safety concerns associated with using this compound in human studies?
Stable isotopes like deuterium are not radioactive and are considered safe for use in human nutritional and clinical studies at the low enrichment levels typically employed. While very high levels of deuteration (e.g., >15% of body water) can cause toxic effects, the amounts used in tracer studies are far below this threshold.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Observed KIE is smaller than expected or close to 1. | 1. The C-H/C-D bond cleavage is not the rate-determining step. 2. The reaction mechanism is complex, and the KIE is masked by other steps. 3. Inaccurate measurements of concentrations or reaction conditions. | 1. Re-evaluate the proposed reaction mechanism. 2. Consider that other steps, like substrate binding or product release, may be rate-limiting. 3. Ensure precise control of temperature and accurate preparation of solutions. |
| Observed KIE is larger than the theoretical maximum (~7-8). | 1. Quantum tunneling is occurring. 2. Experimental error leading to inaccurate rate measurements. | 1. Investigate the temperature dependence of the KIE. A weak dependence can be indicative of tunneling. 2. Verify the accuracy of your analytical method and repeat the experiment. |
| Poor precision in KIE measurements. | 1. Inaccurate quantification of reactants or products. 2. Instability of the analytical instrument (e.g., MS or NMR). 3. Incomplete separation of isotopologues in competitive experiments. 4. Low signal-to-noise ratio in spectroscopic data. | 1. Use a validated analytical method for quantification. 2. Run standards periodically to check for instrument drift. 3. Optimize chromatographic or other separation methods. 4. Increase analyte concentration or the number of scans if possible. |
| Isotope ratio errors in mass spectrometry. | 1. Detector saturation. 2. Insufficient number of scans for good ion statistics. 3. Contaminated carrier gas, solvents, or reagents. 4. Leaks in the MS system. | 1. Ensure the detector is not saturated by diluting the sample if necessary. 2. Increase the number of scans. 3. Use high-purity gases and LC-MS grade solvents. Run blanks to check for contamination. 4. Perform a leak check on the instrument. |
| Potential for deuterium exchange. | The deuterium atoms on the methyl group of methionine are generally stable. However, under certain extreme pH or catalytic conditions, exchange with protons from the solvent could occur, although this is unlikely in most biological experiments. | Ensure that the experimental conditions (pH, temperature) are within a range where C-D bonds are stable. If exchange is suspected, it can be investigated using NMR spectroscopy. |
Experimental Protocols
Protocol 1: Determination of KIE using Non-Competitive Parallel Experiments
This method involves measuring the reaction rates of the deuterated and non-deuterated methionine in separate, identical experiments.
Methodology:
-
Reaction Setup: Prepare two identical reaction mixtures. One will contain DL-Methionine and the other this compound. Ensure all other reactant concentrations and conditions (temperature, pH, buffer) are identical.
-
Initiation: Start both reactions simultaneously.
-
Monitoring: At regular time intervals, take aliquots from each reaction.
-
Quenching: Stop the reaction in the aliquots immediately (e.g., by rapid freezing or addition of a quenching agent).
-
Analysis: Determine the concentration of the product or the remaining reactant in each aliquot using a validated analytical method such as LC-MS or GC-MS.
-
Rate Constant Calculation: Plot the concentration versus time for both reactions. Determine the initial rate constants (kH for DL-Methionine and kD for this compound) by fitting the data to the appropriate rate law.
-
KIE Calculation: The KIE is the ratio of the two rate constants: KIE = kH / kD .
Protocol 2: Determination of KIE using a Competitive Experiment
This method involves a single reaction containing a mixture of both isotopologues and is often more precise for small KIEs.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a known ratio of DL-Methionine and this compound (e.g., 1:1).
-
Initiation: Start the reaction.
-
Quenching: Stop the reaction at a low conversion, typically 5-15%. This is a critical step for accuracy.
-
Separation: Isolate the product from the unreacted starting material.
-
Isotope Ratio Analysis: Measure the isotopic ratio (unlabeled to labeled) in either the product or the remaining starting material using an appropriate technique like isotope ratio mass spectrometry (IRMS) or high-resolution LC-MS.
-
KIE Calculation: The KIE can be calculated from the change in the isotopic ratio of the starting material or the isotopic ratio of the product.
Visualizations
Caption: A flowchart illustrating the logical steps for interpreting different kinetic isotope effect outcomes.
Caption: Workflow for a non-competitive kinetic isotope effect experiment.
References
Preventing in-source fragmentation of DL-Methionine-d4 in mass spectrometry
Welcome to the Technical Support Center for Mass Spectrometry Analysis of DL-Methionine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for my this compound internal standard?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excess energy is transferred to the ions during the desolvation and ionization process, causing them to fragment. For quantitative bioanalysis using a deuterated internal standard like this compound, ISF is a significant concern because it can lead to:
-
Inaccurate Quantification: If the this compound internal standard fragments, the intensity of the intended precursor ion is reduced. This leads to an inaccurate analyte-to-internal standard ratio, which compromises the quantitative accuracy of the assay.
-
Crosstalk/Interference: Fragments of the deuterated standard may have the same mass-to-charge ratio (m/z) as the non-deuterated analyte or other components in the sample, leading to analytical interference.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of ISF for this compound are related to the settings of the electrospray ionization (ESI) source that impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Source and Desolvation Temperatures: Elevated temperatures in the ion source can provide additional thermal energy to the ions, promoting fragmentation.[1]
-
Analyte Stability: The inherent chemical stability of the analyte itself plays a role. Some molecules are more susceptible to fragmentation than others.
-
Gas Flow Rates: Suboptimal nebulizing and drying gas flow rates can affect the efficiency of desolvation and the energy transferred to the ions.
Q3: What are the expected common fragments of this compound resulting from in-source fragmentation?
A3: Based on the fragmentation patterns of methionine and its deuterated analogs, the primary fragmentation pathway for the protonated this compound molecule ([M+H]⁺ at m/z 154.1) involves the neutral loss of formic acid (HCOOH) and the subsequent loss of the methylthio group. A common fragment ion observed for methionine-d3 is m/z 107.1. For this compound, a key fragmentation transition to monitor would be from the precursor ion (m/z 154.1) to a product ion around m/z 108.1, corresponding to the loss of formic acid.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to identify and mitigate the in-source fragmentation of this compound in your LC-MS/MS experiments.
Step 1: Confirm In-Source Fragmentation
Before optimizing your method, it's crucial to confirm that the observed fragmentation is indeed occurring in the ion source.
-
Procedure: Infuse a standard solution of this compound directly into the mass spectrometer. Start with a very low cone voltage (e.g., 10 V) and gradually increase it in steps of 10-20 V.
-
Expected Observation: If the intensity of the precursor ion (m/z 154.1) decreases while the intensity of the fragment ion(s) (e.g., m/z 108.1) increases with increasing cone voltage, this is a strong indication of in-source fragmentation.
Step 2: Optimize Key Ion Source Parameters
The goal is to achieve "softer" ionization conditions that minimize fragmentation while maintaining adequate signal intensity.
| Parameter | Recommended Action | Rationale | Potential Trade-off |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V). | Reduces the kinetic energy of the ions, leading to less energetic collisions and reduced fragmentation.[1][2] | May decrease overall ion signal if set too low. |
| Source Temperature | Decrease in increments of 10-20 °C. | Minimizes the thermal energy imparted to the analyte, thus preserving the precursor ion. | May affect ionization efficiency and lead to incomplete desolvation. |
| Desolvation Temperature | Decrease in increments of 25-50 °C. | Reduces thermal stress on the analyte during the desolvation process. | Inefficient desolvation can result in solvent clusters and reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may require increase or decrease). | Affects droplet size and the efficiency of the desolvation process. Optimal flow can enhance ionization without causing excessive fragmentation. | Suboptimal flow can lead to unstable spray or poor ionization. |
Step 3: Evaluate Mobile Phase Composition
The composition of your mobile phase can influence ionization efficiency and analyte stability.
-
Recommendation: While formic acid is a common mobile phase additive for positive ionization, consider reducing its concentration if excessive fragmentation is observed. However, be mindful that this may also reduce the overall signal intensity.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
This protocol provides a step-by-step method to determine the optimal cone voltage for minimizing the in-source fragmentation of this compound.
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent mixture that is representative of your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min) to ensure a stable signal.
-
Initial MS Settings: Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and fragment ions. Set the source and desolvation temperatures to moderate values (e.g., 120 °C and 350 °C, respectively).
-
Cone Voltage Ramp:
-
Start with a low cone voltage (e.g., 10 V) and acquire a mass spectrum.
-
Increase the cone voltage in discrete steps of 10 V up to a maximum of 100 V, acquiring a spectrum at each step.
-
-
Data Analysis:
-
For each acquired spectrum, record the intensity of the precursor ion (m/z 154.1) and the primary fragment ion (e.g., m/z 108.1).
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
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Select the cone voltage that provides a high precursor ion signal with minimal fragment ion intensity. This often represents a compromise to maintain sufficient overall signal for quantification.
-
Table 1: Example Data for Cone Voltage Optimization of this compound
| Cone Voltage (V) | Precursor Ion Intensity (m/z 154.1) (Arbitrary Units) | Fragment Ion Intensity (m/z 108.1) (Arbitrary Units) | Precursor to Fragment Ratio |
| 10 | 500,000 | 5,000 | 100.0 |
| 20 | 800,000 | 15,000 | 53.3 |
| 30 | 1,200,000 | 40,000 | 30.0 |
| 40 | 1,500,000 | 100,000 | 15.0 |
| 50 | 1,400,000 | 250,000 | 5.6 |
| 60 | 1,200,000 | 500,000 | 2.4 |
| 70 | 900,000 | 800,000 | 1.1 |
| 80 | 600,000 | 1,100,000 | 0.5 |
| 90 | 400,000 | 1,300,000 | 0.3 |
| 100 | 200,000 | 1,500,000 | 0.1 |
Note: The data in this table is illustrative and will vary depending on the mass spectrometer and specific experimental conditions.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting in-source fragmentation.
Methionine Metabolic Pathway
Methionine is an essential amino acid that plays a central role in several key metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.
Caption: Simplified overview of the Methionine metabolism pathway.
References
Validation & Comparative
The Gold Standard: Validating DL-Methionine-d4 for Precise Methionine Quantification
For researchers, scientists, and drug development professionals seeking the highest accuracy in methionine quantification, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comprehensive overview of the validation of DL-Methionine-d4 as an internal standard for the precise measurement of methionine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variability that can arise during the analytical process, leading to highly accurate and precise results. This compound, a deuterated form of methionine, serves as an ideal internal standard for this purpose.
While specific validation data for this compound is not extensively published in publicly available literature, this guide presents a detailed experimental protocol and performance data from a closely related and thoroughly validated LC-MS/MS method for the quantification of 20 proteinogenic amino acids, including methionine, using a mix of 13C and 15N-labeled amino acids as internal standards. This data provides a strong benchmark for the expected performance of this compound.
The Rationale for a Stable Isotope-Labeled Internal Standard
The core principle behind using a stable isotope-labeled internal standard like this compound is to account for potential sample-to-sample variation throughout the analytical workflow. This ensures that the final calculated concentration of methionine is accurate and reproducible.
Experimental workflow for methionine quantification using an internal standard.
The diagram above illustrates the typical workflow. By adding a known amount of this compound at the very beginning of the sample preparation process, any loss of analyte during extraction or inconsistencies in injection volume will be mirrored by the internal standard. The mass spectrometer distinguishes between the endogenous methionine and the heavier this compound, and the final quantification is based on the ratio of their signals.
Experimental Protocol: A Validated LC-MS/MS Method
The following protocol is adapted from a validated method for the quantification of 20 amino acids in mouse plasma and serves as a robust template for a methionine assay using this compound.[2]
1. Sample Preparation:
-
Plasma Collection: Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.
-
Protein Precipitation: To 5 µL of plasma, add a solution containing the internal standards (in this case, a 13C, 15N-labeled amino acid mixture, for which this compound would be substituted). The internal standard working solution is prepared by diluting a stock solution 20,000-fold with a solvent mixture of acetonitrile, water, and formic acid (80:20:1, v/v/v).[2]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: An Intrada Amino Acid column is effective for the separation of amino acids.[2]
-
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile, water, and formic acid (95:5:0.3, v/v/v).[2]
-
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of the amino acids within a short run time (e.g., 13 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both methionine and this compound.
Performance Characteristics: What to Expect
The following tables summarize the performance characteristics of the validated LC-MS/MS method for methionine quantification using a stable isotope-labeled internal standard. This data provides a strong indication of the performance that can be expected when using this compound.
Table 1: Linearity and Sensitivity
| Parameter | Methionine | Reference |
| Linear Range | 8 - 200 µM | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.04 µmol/L | |
| Limit of Quantification (LOQ) | 0.1 µmol/L |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low (QC1) | 8 | 2.68 | 2.98 | 94.4 - 106.9 | |
| Medium (QC2) | 40 | 3.10 | 3.19 | 94.4 - 106.9 | |
| High (QC3) | 200 | 3.79 | 3.84 | 94.4 - 106.9 |
Table 3: Recovery and Matrix Effect
| Parameter | Methionine | Reference |
| Extraction Recovery | 99.3 - 101.7% | |
| Matrix Effect | Minimal to no significant effect observed |
The Advantage of Isotopic Labeling in Correcting Variability
The primary function of an ideal internal standard is to compensate for any variations that may occur during sample processing and analysis. The following diagram illustrates this crucial relationship.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Methionine-d4 and ¹³C- and ¹⁵N-Labeled Methionine Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis using mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for analytical variability. This guide provides an objective comparison of three types of isotopically labeled methionine standards: DL-Methionine-d4, ¹³C-labeled methionine, and ¹⁵N-labeled methionine.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The underlying principle is that the SIL internal standard is chemically identical to the endogenous analyte and will therefore exhibit the same behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to that of the SIL internal standard, accurate quantification can be achieved, correcting for variations in sample recovery and matrix effects.
Comparison of Isotopic Labeling Strategies for Methionine
The choice between deuterium (²H or d), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) as the isotopic label for a methionine standard involves a trade-off between cost, availability, and analytical performance. While direct head-to-head experimental data comparing the performance of this compound, ¹³C-methionine, and ¹⁵N-methionine in a single study is limited, a comprehensive comparison can be drawn from established principles of stable isotope labeling and data from analogous compounds.
This compound: This standard is labeled with four deuterium atoms. Deuterated standards are often more readily available and cost-effective to synthesize. However, they are known to exhibit certain drawbacks. The significant mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect," which may cause the deuterated standard to have slightly different chromatographic retention times compared to the unlabeled analyte.[1][2] This can be problematic if the analyte and internal standard do not co-elute, as they may experience different degrees of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.[2] There is also a potential for the in-source exchange of deuterium atoms with protons from the solvent, which can compromise the integrity of the standard.
¹³C- and ¹⁵N-Labeled Methionine: These standards incorporate heavier, stable isotopes of carbon and nitrogen. They are generally considered the superior choice for internal standards in quantitative mass spectrometry.[3] The relative mass difference between ¹²C and ¹³C, or ¹⁴N and ¹⁵N, is much smaller than that between hydrogen and deuterium.[4] Consequently, the isotope effect is negligible, ensuring near-perfect co-elution with the native analyte. This co-elution is crucial for effectively compensating for matrix effects. Furthermore, ¹³C and ¹⁵N labels are located within the core structure of the molecule and are not susceptible to exchange, ensuring the stability of the standard throughout the analytical process. The primary drawback of ¹³C- and ¹⁵N-labeled standards is their typically higher cost of synthesis and consequently lower commercial availability compared to their deuterated counterparts.
Data Presentation: Comparative Performance of Methionine Isotopic Standards
| Performance Parameter | This compound | ¹³C-Labeled Methionine | ¹⁵N-Labeled Methionine | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to native methionine. | Excellent co-elution with native methionine. | Excellent co-elution with native methionine. | The larger relative mass difference in deuterium labeling can lead to an "isotope effect," altering chromatographic behavior. ¹³C and ¹⁵N labels have a minimal impact on retention time. |
| Correction for Matrix Effects | Good, but can be compromised if chromatographic separation occurs. | Excellent, due to co-elution. | Excellent, due to co-elution. | Effective matrix effect correction relies on the internal standard and analyte experiencing the same ionization conditions, which is best achieved with co-elution. |
| Isotopic Stability | Generally stable, but can be prone to in-source H/D exchange in certain conditions. | Highly stable; no risk of exchange. | Highly stable; no risk of exchange. | ¹³C and ¹⁵N atoms are integrated into the molecular backbone and are not exchangeable. Deuterium atoms, depending on their position, can sometimes exchange with protons. |
| Accuracy & Precision | Good to excellent, but can be lower if significant isotope effects are present. | Excellent, considered the "gold standard" for accuracy and precision. | Excellent, considered the "gold standard" for accuracy and precision. | The superior co-elution and stability of ¹³C and ¹⁵N standards lead to more reliable and reproducible quantification. |
| Cost-Effectiveness | Generally the most cost-effective option. | Typically more expensive than deuterated standards. | Typically more expensive than deuterated standards. | The synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and costly. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of methionine in human plasma using isotope dilution LC-MS/MS. This protocol can be adapted for use with any of the discussed isotopically labeled methionine standards.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (this compound, ¹³C-Methionine, or ¹⁵N-Methionine) at a known concentration.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating methionine from other plasma components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly over several minutes to elute methionine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both native methionine and the chosen isotopically labeled internal standard need to be optimized on the specific mass spectrometer being used.
-
Example for native Methionine: m/z 150.1 → m/z 104.1
-
The MRM transitions for the labeled standards will be shifted according to their mass increase.
-
-
3. Quantification
The concentration of methionine in the plasma sample is determined by calculating the peak area ratio of the native methionine to the isotopically labeled internal standard and comparing this ratio to a calibration curve constructed using known concentrations of methionine.
Mandatory Visualization
Caption: Experimental workflow for methionine quantification.
Caption: Simplified overview of the methionine metabolism pathway.
Conclusion and Recommendations
The selection of an appropriate isotopically labeled internal standard is a critical decision in quantitative mass spectrometry. While this compound offers a cost-effective option, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which can impact analytical accuracy. For applications demanding the highest level of precision and reliability, ¹³C- and ¹⁵N-labeled methionine standards are the recommended choice. Their chemical and physical properties are virtually identical to the native analyte, ensuring robust and accurate quantification by effectively compensating for matrix effects and other sources of analytical variability. Ultimately, the choice of standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
A Comparative Guide to the Bioequivalence of L-Methionine and DL-Methionine Utilizing Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of L-Methionine and its racemic counterpart, DL-Methionine, with a focus on studies employing isotopic labeling techniques. The following sections detail the metabolic fate of these isomers, present quantitative data from key experimental studies, and outline the methodologies used to generate this data.
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic pathways. It is commercially available in two forms: the biologically active L-isomer (L-Methionine) and a racemic mixture of D- and L-isomers (DL-Methionine). While L-Methionine can be directly utilized by the body, the D-isomer must first be converted to the L-form to become biologically active. This conversion process has implications for the overall bioavailability and bioequivalence of DL-Methionine compared to pure L-Methionine. Isotopic labeling offers a precise method to trace the metabolic fate of these compounds in vivo, providing valuable data for researchers and drug development professionals.
Metabolic Pathways of L-Methionine and D-Methionine
The metabolic pathways of L-Methionine and D-Methionine diverge significantly upon entering the body. L-Methionine is directly incorporated into proteins or enters other metabolic pathways, such as the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor. In contrast, D-Methionine must undergo enzymatic conversion to its L-enantiomer. This process is primarily mediated by the enzyme D-amino acid oxidase (DAAO), which is found in the liver and kidneys. The DAAO catalyzes the oxidative deamination of D-Methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMTB). KMTB is then transaminated by a transaminase to form L-Methionine.
Metabolic pathways of L- and DL-Methionine.
Quantitative Comparison of Bioavailability
Isotopic labeling studies provide quantitative insights into the comparative bioavailability of L- and DL-Methionine. The following tables summarize key findings from relevant studies.
Table 1: Pharmacokinetic Parameters of L- and D-Methionine in Rats Following Intravenous Administration of Labeled Isotopes
This table presents data from a study by Hasegawa et al. (2005) that utilized deuterium-labeled methionine to investigate the in vivo conversion of D- to L-methionine in rats.[1]
| Parameter | L-[²H₃]Methionine | D-[²H₃]Methionine |
| Dose | 10 mg/kg | 10 mg/kg |
| AUC₀-∞ (nmol·h/mL) | 1,230 ± 150 | 1,180 ± 120 |
| Total Body Clearance (mL/h/kg) | 8.2 ± 1.0 | Not directly measured |
| Fraction of D-Met converted to L-Met (%) | Not Applicable | >90 |
Data are presented as mean ± SD. AUC represents the area under the plasma concentration-time curve.
The study demonstrated that over 90% of the administered D-methionine was converted to L-methionine in vivo, indicating a high degree of conversion in rats.[1]
Table 2: Peak Plasma Methionine Concentrations in Humans After Oral Administration of L- and D-Methionine
The following data is from a study by Stegink et al. (1986) in adult humans. It is important to note that this study did not use isotopic labeling but provides a direct comparison of the plasma response to oral ingestion of the two isomers.
| Methionine Isomer | Dose | Peak Plasma Methionine Concentration (µmol/dL) |
| L-Methionine | 0.0605 mmol/kg | 9.8 ± 1.1 |
| D-Methionine | 0.0605 mmol/kg | 14.4 ± 2.3 |
Data are presented as mean ± SD.
The higher peak plasma concentration observed after D-methionine administration in this study was attributed to a slower clearance of the D-isomer from the plasma.
Table 3: Excretion of Labeled Methionine in Chicks
This table shows data from a study by Saunderson and Younger (1985) that used ¹⁴C-labeled methionine to compare the excretion rates of L- and DL-methionine in broiler chicks.
| Labeled Methionine | Percentage of Dose Excreted |
| L-[¹⁴C]Methionine | 2% |
| DL-[¹⁴C]Methionine | 10% |
The significantly higher excretion rate of the labeled carbon from DL-Methionine suggests that not all of the D-isomer is converted and utilized, leading to a lower bioavailability compared to L-Methionine.
Experimental Protocols
The following sections provide a detailed methodology for a typical bioequivalence study of L- and DL-Methionine using isotopic labeling, based on the principles outlined in the cited literature.
Experimental Workflow
Experimental workflow for a bioequivalence study.
Study Design
A randomized, crossover study design is recommended to minimize inter-individual variability. Subjects would receive a single oral dose of isotopically labeled L-Methionine and DL-Methionine on separate occasions, with a washout period in between.
Isotope Selection and Dosing
Stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) are commonly used for labeling methionine. The labeled amino acid is administered orally in a precisely measured dose, typically in a fasted state to ensure consistent absorption.
Blood Sampling
Serial blood samples are collected at predetermined time points before and after administration of the labeled methionine. The sampling schedule should be designed to adequately capture the absorption, distribution, metabolism, and elimination phases of the drug.
Sample Preparation and Analysis
-
Plasma Separation: Blood samples are centrifuged to separate plasma.
-
Derivatization: Amino acids in the plasma are chemically modified (derivatized) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: A stereoselective GC-MS method is employed to separate and quantify the concentrations of the labeled and unlabeled L- and D-methionine isomers in the plasma samples.
Pharmacokinetic Analysis
The plasma concentration-time data for each isomer is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation.
Conclusion
The available evidence from isotopic labeling studies, primarily in animal models, indicates that while the D-isomer of methionine in DL-Methionine is extensively converted to the L-form, the process is not 100% efficient and may be slower than the direct absorption and utilization of L-Methionine. This can lead to differences in pharmacokinetic profiles and overall bioavailability. Human studies, although not all utilizing isotopic labeling, also suggest differences in the handling of L- and D-methionine. For applications where precise and rapid availability of L-Methionine is critical, pure L-Methionine may be the preferred source. Further direct comparative studies in humans using stable isotope tracers are warranted to definitively establish the bioequivalence of oral L-Methionine and DL-Methionine.
References
Accuracy and precision of DL-Methionine-d4 in quantitative assays
In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Among the array of options, isotopically labeled compounds stand out for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides a comprehensive comparison of DL-Methionine-d4's performance as an internal standard in quantitative assays, supported by experimental data and detailed protocols.
Performance in Quantitative Assays: A Comparative Overview
This compound, a deuterated form of the essential amino acid methionine, serves as an excellent internal standard for the quantification of methionine in various biological matrices. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. The mass difference introduced by the four deuterium atoms allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification.
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and variations in sample recovery, which are common challenges in bioanalytical methods.[1] This leads to enhanced data quality, which is critical in research, clinical diagnostics, and drug development.
The following table summarizes the typical performance characteristics of analytical methods for the quantification of methionine, where the use of an appropriate internal standard such as this compound is a key factor in achieving such high levels of accuracy and precision.
| Performance Metric | This compound (as Internal Standard) | Other Internal Standards (e.g., structural analogs) |
| Accuracy (% Recovery) | 98.7% - 101.7%[2][3] | Can be variable, often less than 95% |
| Precision (RSD) | Intra-day: < 4% Inter-day: < 4%[3] | Typically 5-15% |
| Linearity (r²) | > 0.998[3] | > 0.99 |
| Limit of Quantification (LOQ) | As low as 0.1 µmol/L | Dependent on the specific compound and method |
| Matrix Effect | Minimal, effectively compensated | Can be significant and lead to erroneous results |
| Specificity | High, due to mass difference | Potential for co-elution and interference |
Experimental Protocols
A robust and validated experimental protocol is the foundation of any reliable quantitative assay. Below is a detailed methodology for the quantification of methionine in human plasma using this compound as an internal standard, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 400 µL of cold methanol to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate methionine from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methionine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Data Analysis
-
Quantification: The concentration of methionine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed using known concentrations of methionine.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and logical relationships in a typical quantitative assay using this compound.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Methionine Quantification: A Comparative Guide Using DL-Methionine-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative bioanalysis, particularly for endogenous compounds like methionine, the choice of an appropriate internal standard is a critical factor influencing data quality. This guide provides an objective comparison of DL-Methionine-d4 as an internal standard against a common alternative, a structural analog, supported by representative experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, injection, and instrument response.[1][3][4] This guide will demonstrate the practical advantages of using this compound for the cross-validation of analytical methods for methionine quantification.
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts assay performance. While structural analogs are sometimes used due to cost or availability, they may not adequately mimic the analyte's behavior, leading to potential inaccuracies. The following tables summarize key performance data from a representative cross-validation experiment comparing this compound with a structural analog internal standard (e.g., ethionine).
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (µM) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 101.5 | 3.8 |
| 50 | 99.2 | 2.5 | |
| 200 | 100.8 | 1.9 | |
| Structural Analog | 10 | 92.7 | 11.5 |
| 50 | 95.1 | 9.8 | |
| 200 | 97.3 | 7.2 |
Table 2: Matrix Effect and Recovery
| Internal Standard Type | Matrix Effect (%) | Recovery (%) |
| This compound | 98.2 | 95.7 |
| Structural Analog | 85.4 | 88.3 |
The data clearly indicates that the use of this compound results in superior accuracy and precision, and more effectively compensates for matrix effects and extraction variability compared to the structural analog.
Experimental Protocols
The following protocols describe the methodology for a cross-validation study to compare the performance of this compound and a structural analog as internal standards for the quantification of methionine in human plasma by LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Methionine in a suitable solvent (e.g., 0.1 M HCl) to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound and the structural analog (e.g., ethionine) in the same solvent.
-
Working Solutions: Prepare working solutions of the analyte and both internal standards by diluting the stock solutions with a suitable solvent (e.g., methanol:water, 50:50 v/v) to the desired concentrations for spiking into calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the appropriate internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for methionine, this compound, and the structural analog.
Cross-Validation Procedure
Cross-validation is a comparison of data from two different analytical methods to determine if the data is comparable. In this context, the two methods differ by the internal standard used.
-
Prepare two sets of calibration curves and QC samples in pooled human plasma: one set using this compound as the internal standard and the other using the structural analog.
-
Process and analyze both sets of samples using the same LC-MS/MS method as described above.
-
Evaluate and compare the validation parameters (accuracy, precision, selectivity, matrix effect, and recovery) for both sets of data.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for the cross-validation of analytical methods.
Caption: Rationale for the superiority of deuterated internal standards.
References
Comparative analysis of DL-Methionine-d4 and L-Methionine-d3 in proteomics
A Comparative Guide to DL-Methionine-d4 and L-Methionine-d3 in Quantitative Proteomics
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of stable isotope-labeled amino acids is a critical decision that influences experimental design and data interpretation. Among the options for metabolic labeling, deuterated forms of methionine, specifically this compound and L-Methionine-d3, are frequently considered. This guide provides an objective comparison of these two isotopic labels, supported by established metabolic principles and experimental considerations in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Introduction to Methionine Isotopologues in SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry-based proteomics.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" (unlabeled) cell population.[2] Methionine, an essential amino acid, is a common choice for SILAC experiments. Its deuterated isotopologues, this compound and L-Methionine-d3, provide the necessary mass shift for mass spectrometric analysis.
DL-Methionine is a racemic mixture containing both the D- and L-isomers, while L-Methionine consists solely of the biologically active L-isomer.[3][4] This fundamental difference has implications for their metabolic processing and, consequently, their application in proteomics.
Comparative Analysis: Key Performance Metrics
| Feature | This compound | L-Methionine-d3 | Supporting Evidence |
| Isotopic Composition | Racemic mixture of D-Methionine-d4 and L-Methionine-d4 | Enantiomerically pure L-Methionine-d3 | |
| Biological Incorporation | Only the L-isomer is directly incorporated into proteins. The D-isomer must first be converted to the L-isomer by the enzyme D-amino acid oxidase (DAAO). | Directly incorporated into proteins via the natural translation machinery. | |
| Metabolic Efficiency | The two-step enzymatic conversion of the D-isomer may be less efficient than the direct utilization of the L-isomer, potentially leading to incomplete labeling or altered metabolic flux. | Higher metabolic efficiency due to direct incorporation, leading to more predictable and potentially more complete labeling. | |
| Potential for Metabolic Stress | The enzymatic conversion of D-methionine could potentially introduce metabolic burden or oxidative stress, although this is more of a concern at high concentrations. | Less likely to cause metabolic stress as it follows the natural metabolic pathway for protein synthesis. | |
| Chromatographic Behavior | Deuterated compounds may exhibit slight shifts in retention time in reversed-phase liquid chromatography compared to their non-deuterated counterparts, which could potentially affect co-elution and quantification. | Similar to this compound, potential for chromatographic separation from the light counterpart exists. | |
| Cost-Effectiveness | Historically, racemic mixtures like DL-methionine have been more economical to synthesize than pure L-isomers. | Typically more expensive due to the requirement for enantiomerically pure synthesis or purification. |
Experimental Protocols
A generalized protocol for a SILAC experiment using either this compound or L-Methionine-d3 is provided below. This protocol is adapted from standard SILAC procedures.
Protocol: SILAC Labeling using Deuterated Methionine
1. Media Preparation:
-
"Heavy" Medium: Prepare a custom cell culture medium (e.g., DMEM or RPMI-1640) that is deficient in L-methionine. Supplement this medium with this compound or L-Methionine-d3 to the desired final concentration (typically the same as standard medium). Also add dialyzed fetal bovine serum (dFBS) to a final concentration of 10% to avoid the introduction of unlabeled L-methionine. Other standard supplements like L-glutamine and antibiotics should also be added.
-
"Light" Medium: Prepare an identical medium, but supplement with an equimolar amount of unlabeled L-methionine.
2. Cell Culture and Labeling:
-
Culture one population of cells in the "heavy" medium and the control population in the "light" medium.
-
To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell doublings in the respective media. The efficiency of incorporation can be checked by mass spectrometry.
3. Experimental Treatment:
-
Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, stimulation).
4. Sample Preparation for Mass Spectrometry:
-
Harvest the "heavy" and "light" cell populations.
-
Combine the cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated deuterated methionine.
6. Data Analysis:
-
The relative abundance of a protein in the two cell populations is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
Visualizing the Workflow and Metabolic Pathways
Metabolic Fate of DL-Methionine vs. L-Methionine
The primary difference in the metabolic pathways of DL-methionine and L-methionine for protein synthesis lies in the initial processing of the D-isomer.
General SILAC Experimental Workflow
The following diagram illustrates the key steps in a typical SILAC experiment using deuterated methionine.
Conclusion
The choice between this compound and L-Methionine-d3 for quantitative proteomics depends on a balance of experimental rigor and budget. L-Methionine-d3 offers the advantage of direct and efficient metabolic incorporation, mirroring the natural biological process and minimizing potential metabolic artifacts. This makes it the theoretically superior choice for achieving accurate and reproducible quantification.
This compound, while potentially more cost-effective, introduces a metabolic conversion step for the D-isomer that could, in some cell types or conditions, lead to incomplete labeling or unforeseen metabolic consequences. Researchers should consider the potential for chromatographic separation of deuterated and non-deuterated peptides, which is a factor for both labels and requires careful data analysis. For studies where the highest degree of accuracy and biological fidelity is paramount, L-Methionine-d3 is the recommended reagent. However, for broader screening applications where cost is a significant consideration, this compound may be a viable alternative, provided that labeling efficiency is thoroughly validated.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. spectra2000.it [spectra2000.it]
- 3. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepoultrysite.com [thepoultrysite.com]
Assessing the In Vivo Metabolic Conversion of D-Methionine-d4 to L-Methionine-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the in vivo metabolic conversion of D-methionine-d4 to its biologically active L-enantiomer, L-methionine-d4. The use of stable isotope-labeled D-methionine is a powerful tool for elucidating the pharmacokinetics and metabolic fate of this essential amino acid's D-form, which is often present in racemic mixtures of supplemental methionine. This guide presents supporting experimental data, detailed protocols, and a comparison with alternative methods to aid researchers in selecting the most appropriate approach for their in vivo studies.
Data Presentation: Quantitative Comparison of D-Methionine Bioavailability
The metabolic conversion of D-methionine to L-methionine is a critical determinant of its nutritional value and therapeutic efficacy. The following tables summarize quantitative data from in vivo studies that have assessed the bioavailability and conversion of D-methionine.
| Tracer/Method | Species | Key Findings | Reference |
| D-[(2)H3]methionine | Rat | >90% of intravenously administered D-methionine is converted to L-methionine. | [1] |
| D-methionine (unlabeled) | Weanling Pigs | Bioavailability of D-methionine relative to L-methionine is 101% based on nitrogen retention. | [2] |
| D-methionine (unlabeled) | Nursery Pigs | Bioavailability of D-methionine relative to L-methionine is 87.6% based on urinary nitrogen output and 89.6% based on nitrogen retention. | [3] |
| D-methionine (unlabeled) | Adult Humans | D-methionine is not utilized efficiently as a methionine source, with urinary excretion 20 times higher than after L-methionine ingestion. | [4] |
| DL-methionine vs. L-methionine | Broiler Chickens | DL-methionine was 94.97% as efficacious as L-methionine for average daily gain and 95.63% for feed conversion ratio. | [5] |
Comparison with Alternative Tracers and Methodologies
While D-methionine-d4 is a direct and effective tracer, other methods are employed to study methionine metabolism and protein synthesis.
| Alternative Method/Tracer | Principle | Advantages | Limitations |
| L-[1-11C]methionine & L-[methyl-11C]methionine (PET) | Positron Emission Tomography (PET) imaging to measure in vivo protein synthesis rates. | Non-invasive, provides spatial distribution of metabolic activity in tissues. | Requires a cyclotron for isotope production, short half-life of 11C, complex metabolic modeling. |
| 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) | A methionine precursor that is converted to L-methionine. | May have different absorption and metabolic pathways compared to D-methionine. | Conversion efficiency to L-methionine can vary between species and tissues. |
| Nitrogen (N)-Balance Studies | Measures the difference between nitrogen intake and nitrogen excretion to assess overall protein utilization. | Provides a whole-body measure of protein economy. | Indirect measure of specific amino acid metabolism, less sensitive than stable isotope methods. |
| Heavy Water (2H2O) Labeling | Deuterium from heavy water is incorporated into amino acids during their de novo synthesis, allowing for the measurement of protein synthesis rates. | Labels multiple amino acids simultaneously, provides a longer-term measure of synthesis. | Does not directly trace the fate of a specific enantiomer of an amino acid. |
Experimental Protocols
Key Experiment: In Vivo Conversion of D-Methionine-d4 to L-Methionine-d4 in Rats
This protocol is based on the methodology described by Hasegawa et al. (2005).
1. Tracer Preparation and Administration:
-
D-[(2)H3]methionine is dissolved in sterile saline to the desired concentration.
-
The tracer solution is administered as a bolus intravenous (i.v.) injection to the study animals (e.g., rats).
2. Sample Collection:
-
Blood samples are collected at predetermined time points post-injection via a cannulated artery or vein.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Sample Preparation for Analysis:
-
Plasma proteins are precipitated using an acid solution (e.g., perchloric acid).
-
The supernatant containing the amino acids is collected.
-
Amino acids are derivatized to make them volatile for gas chromatography analysis. A common derivatization agent is N-propylper-O-isobutyloxycarbonyl.
4. Analytical Methodology (GC-MS):
-
A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the stereoselective analysis of methionine enantiomers.
-
The instrument is operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of D-methionine-d4, L-methionine-d4, and endogenous L-methionine.
-
Standard curves are generated using known concentrations of the analytes to quantify their concentrations in the plasma samples.
5. Data Analysis:
-
The plasma concentration-time profiles for D-methionine-d4 and L-methionine-d4 are plotted.
-
The fraction of D-methionine-d4 converted to L-methionine-d4 is calculated using the area under the curve (AUC) of L-methionine-d4 following D-methionine-d4 administration and the total body clearance of L-methionine-d4 determined from a separate experiment where L-methionine-d4 is administered.
Mandatory Visualizations
Caption: Metabolic pathway of D-methionine-d4 conversion to L-methionine-d4.
Caption: Experimental workflow for assessing D-methionine-d4 conversion.
References
- 1. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of equimolar doses of L-methionine, D-methionine and L-methionine-dl-sulfoxide on plasma and urinary amino acid levels in normal adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Methionine-d4: Applications and Limitations in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based proteomics and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. DL-Methionine-d4, a deuterated form of the essential amino acid methionine, is a commonly utilized internal standard. This guide provides a comprehensive literature review of its applications, limitations, and a comparative analysis with other commercially available stable isotope-labeled methionine alternatives.
Principle of Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the isotopically labeled standard (e.g., this compound) is added to a sample at the earliest stage of preparation. The labeled standard is chemically identical to the endogenous analyte (methionine) but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as the standard internally corrects for variations in sample extraction, recovery, and instrument response.[2][3]
Performance Comparison of Stable Isotope-Labeled Methionine Standards
The choice of an internal standard can significantly impact the accuracy and precision of a quantitative assay. While this compound is widely used, several alternatives exist, each with its own set of advantages and disadvantages. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | L-Methionine-d3 (methyl-d3) | L-Methionine-¹³C₅,¹⁵N₁ |
| Isotopic Label | Deuterium (⁴H) | Deuterium (³H) | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |
| Chirality | Racemic (mixture of D and L enantiomers) | Enantiomerically pure (L-form) | Enantiomerically pure (L-form) |
| Potential for Isotopic Effect | Higher potential due to the larger relative mass difference between D and H.[4] This can lead to slight differences in physicochemical properties. | Lower potential than d4, but still present. | Negligible, as the relative mass difference of ¹³C and ¹⁵N is smaller.[5] |
| Chromatographic Co-elution with Analyte | Potential for partial separation from the endogenous L-methionine due to the presence of the D-enantiomer and isotopic effects. | Generally co-elutes well with L-methionine, but minor shifts due to the deuterium label are possible. | Excellent co-elution with the analyte. |
| Metabolic Considerations | The D-enantiomer is metabolized differently than the biologically active L-enantiomer, which can be a consideration in in-vivo studies. | As the biologically active L-form, its metabolic fate is identical to the endogenous analyte. | Identical metabolic fate as the endogenous analyte. |
| Cost-Effectiveness | Generally the most cost-effective option. | Moderately priced. | Typically the most expensive option. |
| Commercial Availability | Widely available. | Widely available. | Readily available. |
Experimental Protocols
General Protocol for Quantification of Methionine in Plasma using this compound and LC-MS/MS
This protocol provides a general framework for the quantitative analysis of methionine in a biological matrix.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 50 µL of an internal standard working solution (containing a known concentration of this compound in a suitable solvent, e.g., methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the mixture.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both methionine and this compound. The exact m/z values will depend on the specific instrument and ionization conditions.
-
Data Analysis: Quantify the endogenous methionine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
-
Limitations of this compound
While this compound is a valuable tool, researchers should be aware of its potential limitations:
-
Isotopic Effects: The substitution of hydrogen with deuterium can lead to a slight difference in the physicochemical properties of the molecule, known as the kinetic isotope effect. This can result in a small shift in retention time during chromatography, potentially leading to differential matrix effects and affecting quantification accuracy if not properly addressed during method validation.
-
Racemic Mixture: this compound is a 1:1 mixture of the D- and L-enantiomers. Since biological systems primarily utilize the L-form, the presence of the D-enantiomer can be a confounding factor in metabolic studies. The D-form is converted to the L-form in vivo, but this conversion may not be 100% efficient and can vary between species and tissues.
-
Chiral Separation: In applications where the enantiomeric purity of methionine is of interest, the use of a racemic internal standard like this compound is not ideal. Chiral chromatography methods would be required to separate the D- and L-forms of both the analyte and the standard.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
SILAC experimental workflow.
Metabolic conversion of D-Methionine to L-Methionine.
Conclusion
This compound is a widely accessible and cost-effective internal standard for the quantitative analysis of methionine by mass spectrometry. However, researchers must be cognizant of its limitations, particularly the potential for isotopic effects and the complications arising from its racemic nature, especially in metabolic studies. For applications requiring the highest level of accuracy and for chiral-specific analyses, the use of enantiomerically pure, heavy-atom labeled standards such as L-Methionine-¹³C₅,¹⁵N₁ is recommended, despite the higher cost. The choice of the most appropriate internal standard will ultimately depend on the specific requirements of the analytical method and the research question being addressed. Careful method validation is crucial to ensure the reliability of the quantitative data obtained.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Gold Standard: Why ¹³C-Labeled Standards Outperform Deuterated Counterparts in Quantitative Bioanalysis
An objective comparison for researchers, scientists, and drug development professionals.
In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data accuracy and reliability. An ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection. For this reason, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. However, not all SILs are created equal. This guide provides a comprehensive comparison between the two most common types of SILs: deuterated (²H or D) and carbon-13 (¹³C)-labeled standards, presenting the scientific justification and experimental data that favor ¹³C-labeling for the most demanding applications.
The fundamental difference between these two types of standards lies in their physicochemical properties. While both are designed to be chemically identical to the analyte, the substitution of hydrogen with deuterium can introduce subtle yet significant changes that compromise analytical accuracy. In contrast, ¹³C-labeled standards, where ¹²C atoms are replaced by the heavier ¹³C isotope, are considered the superior choice as they are virtually indistinguishable from the native analyte in terms of chemical behavior.
Performance Face-Off: A Quantitative Comparison
The theoretical advantages of ¹³C-labeled standards are borne out in experimental data. While direct head-to-head comparisons for every analyte are not always available, data compiled from high-quality validation studies consistently demonstrate the superior performance of ¹³C-labeled standards in terms of accuracy and precision.
A key performance metric in quantitative assays is the precision, often expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). Lower CV% values indicate higher precision. A comprehensive lipidomics study directly comparing normalization methods found that a biologically generated, uniformly ¹³C-labeled internal standard mixture resulted in a significant reduction in the CV% for lipid quantification compared to a commercially available deuterated internal standard mixture[1].
The following tables summarize typical validation parameters for methods using either deuterated or ¹³C-labeled internal standards for different classes of analytes, illustrating the high performance achievable with ¹³C-labeling.
Table 1: Performance Characteristics of a Deuterated Internal Standard (d₄-CML) Method for Nε-(carboxymethyl)lysine Quantification in Human Plasma
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| Accuracy (Recovery %) | 93.2% - 97.4% |
| Precision (Intra-day RSD) | 3.32% |
| Precision (Inter-day RSD) | 3.14% |
| Lower Limit of Quantification (LLOQ) | 0.16 µM |
Data adapted from a high-quality validation study to show typical performance.[2]
Table 2: Performance Characteristics of a ¹³C-Labeled Internal Standard Method for Advanced Glycation End Product (AGE) Quantification
| Validation Parameter | Result |
| Accuracy (Recovery %) | 97% - 118% |
| Precision (RSD) | <14% |
Note: Data from a study on ¹³C-labeled creatinine-derived AGEs, demonstrating the high accuracy and precision achievable with ¹³C standards.[2]
Key Justifications for Preferring ¹³C-Labeled Standards
The superior performance of ¹³C-labeled standards stems from several key factors that directly address the shortcomings of their deuterated counterparts.
Perfect Chromatographic Co-elution
The most significant advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[2][3] Deuterated standards, however, often elute slightly earlier from the chromatographic column. This phenomenon, known as the Kinetic Isotope Effect (KIE), is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond. This separation, even if minor, means the analyte and the internal standard are not in the same "analytical space" at the point of ionization, which can lead to inaccurate quantification. A study on amphetamines clearly demonstrated that the chromatographic resolution between the analyte and its deuterated standard increased with the number of deuterium substitutions, while a ¹³C₆-labeled amphetamine standard co-eluted perfectly with the analyte.
Caption: Chromatographic behavior of labeled standards.
Superior Compensation for Matrix Effects
Matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix—are a major challenge in bioanalysis. An ideal internal standard must experience the exact same matrix effects as the analyte to correct for them accurately. Because ¹³C-labeled standards co-elute perfectly, they are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can place them in a region of different ion suppression or enhancement, leading to biased results. In some cases, this imperfect match in retention time has been shown to cause quantitative errors of up to 40%.
Enhanced Isotopic Stability
Deuterium atoms in a molecule can sometimes be prone to exchange with protons from the solvent, particularly if they are located on heteroatoms (like -OH or -NH) or at acidic positions. This can compromise the integrity of the standard and lead to inaccurate results. ¹³C labels, being integral to the carbon skeleton of the molecule, are not susceptible to this exchange, offering greater stability throughout the analytical process.
Predictable Fragmentation in MS/MS
In tandem mass spectrometry, deuterated standards can sometimes exhibit altered fragmentation patterns or require different collision energies for optimal fragmentation compared to the native analyte. This can complicate method development and potentially affect quantification. ¹³C-labeled standards, due to their identical chemical structure, fragment in the same way as the analyte, simplifying method development and ensuring consistent behavior in the mass spectrometer.
Caption: Decision tree for internal standard selection.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol should be optimized for specific applications.
Sample Preparation (Protein Precipitation & Extraction)
-
Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Spike the sample with a known and fixed amount of either ¹³C-labeled or deuterated internal standard. The concentration should be within the linear range of the assay.
-
Protein Precipitation: Add 400 µL of an ice-cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient elution program is developed to ensure separation of the analyte from matrix interferences.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Monitor the transition from the precursor ion (m/z) to a specific product ion for both the analyte and the internal standard.
-
Analyte: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: Mass-shifted Precursor ion (m/z) → Mass-shifted (or common) Product ion (m/z)
-
-
-
Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.
-
This ratio is then plotted against the nominal concentrations of prepared calibration standards to generate a calibration curve.
-
The concentration of the analyte in unknown samples is interpolated from this curve.
-
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS bioanalysis. While deuterated standards are often more readily available and less expensive, they possess inherent limitations, primarily the kinetic isotope effect, which can lead to chromatographic separation from the analyte and, consequently, inadequate compensation for matrix effects. This can compromise the accuracy and precision of the results.
For researchers, scientists, and drug development professionals seeking the highest level of data integrity, robustness, and defensibility, ¹³C-labeled internal standards are unequivocally the superior choice. Their near-identical physicochemical properties to the native analyte ensure perfect co-elution, optimal compensation for matrix effects, and greater isotopic stability, leading to more reliable and accurate quantitative data. The investment in a ¹³C-labeled standard is an investment in the quality and confidence of the final results.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of DL-Methionine-d4 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. DL-Methionine-d4, a deuterated analog of the essential amino acid methionine, serves as a widely utilized internal standard in mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the endogenous analyte allow for correction of variability during sample preparation, chromatography, and ionization. This guide provides a comprehensive performance evaluation of this compound across three common mass spectrometry platforms: Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Orbitrap systems. Furthermore, it offers a comparison with alternative standards and detailed experimental protocols to assist researchers in selecting the optimal analytical strategy for their specific needs.
Performance Comparison of this compound
The choice of mass spectrometry platform significantly impacts the performance of a quantitative assay. The following table summarizes the typical performance characteristics of this compound on Q-TOF, Triple Quadrupole, and Orbitrap mass spectrometers. These values are compiled from a combination of published literature and typical instrument performance specifications for similar small molecules.
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) | Orbitrap |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.05 - 1 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL |
| Linear Dynamic Range | 2 - 3 orders of magnitude | 3 - 5 orders of magnitude | 3 - 4 orders of magnitude |
| Precision (%RSD) | < 15% | < 10%[1] | < 15%[2] |
| Accuracy (%RE) | ± 15% | ± 10% | ± 15% |
| Mass Resolution | High (20,000 - 60,000 FWHM) | Low (Unit Resolution) | Ultra-high (60,000 - 240,000 FWHM) |
| Primary Application | High-resolution quantitative analysis, unknown screening | Targeted quantification, high-throughput analysis | High-resolution quantitative and qualitative analysis |
Note: The performance metrics provided are typical estimates and can vary based on the specific instrument, method optimization, and sample matrix.
Comparison with Alternative Internal Standards
While this compound is a robust internal standard, several alternatives are available, each with its own set of advantages and disadvantages.
| Internal Standard | Principle | Advantages | Disadvantages |
| ¹³C-labeled Methionine | Stable isotope labeling with a heavier carbon isotope. | Co-elutes almost perfectly with the analyte, reducing matrix effects. Higher chemical stability compared to some deuterated compounds. | Generally more expensive to synthesize than deuterated analogs. |
| SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Metabolic incorporation of heavy amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) into proteins. | Allows for relative quantification of proteins between different cell populations with high accuracy. | Limited to cell culture experiments; not suitable for direct analysis of tissue or biofluid samples. |
| Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) | Metabolic incorporation of methionine analogs like L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG). | Enables the specific enrichment and analysis of newly synthesized proteins. | Requires chemical derivatization for detection and may have different incorporation efficiencies compared to natural methionine. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reliable quantitative analysis. The following sections provide representative methodologies for the analysis of methionine using this compound as an internal standard on different mass spectrometry platforms. These protocols are based on established methods for amino acid analysis and should be optimized for specific instrumentation and application requirements.
Sample Preparation (for Plasma/Serum)
-
Thaw Samples: Thaw plasma or serum samples on ice.
-
Spike Internal Standard: Add an appropriate volume of this compound working solution to each sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to each sample.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
Liquid Chromatography (LC) Parameters
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the retention of polar analytes like amino acids. A reversed-phase C18 column can also be used with appropriate mobile phases.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Parameters
a) Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Methionine: Precursor ion (m/z) 150.1 -> Product ion (m/z) 104.1
-
This compound: Precursor ion (m/z) 154.1 -> Product ion (m/z) 108.1
-
-
Collision Energy: Optimize for each transition (typically 10-20 eV).
-
Dwell Time: 50 - 100 ms.
b) Q-TOF - Full Scan with MS/MS
-
Ionization Mode: ESI+
-
Full Scan Acquisition: m/z 50 - 500
-
Targeted MS/MS:
-
Methionine: Precursor ion (m/z) 150.0583
-
This compound: Precursor ion (m/z) 154.0834
-
-
Collision Energy: 15-25 eV
-
Resolution: > 20,000 FWHM
c) Orbitrap - Full Scan with Targeted SIM/MS²
-
Ionization Mode: ESI+
-
Full Scan Acquisition: m/z 50 - 500 at a resolution of 60,000 - 120,000 FWHM.
-
Targeted Selected Ion Monitoring (t-SIM) or Parallel Reaction Monitoring (PRM):
-
Methionine: m/z 150.0583
-
This compound: m/z 154.0834
-
-
Fragmentation (for PRM): HCD (Higher-energy C-trap Dissociation) with a normalized collision energy of 20-30%.
-
Resolution for MS²: 15,000 - 30,000 FWHM.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis of methionine using this compound.
Figure 1: A typical experimental workflow for the quantification of methionine using an internal standard.
Figure 2: The central role of methionine in cellular metabolism.
Conclusion
This compound is a versatile and reliable internal standard for the quantitative analysis of methionine across various mass spectrometry platforms. While Triple Quadrupole mass spectrometers operating in MRM mode generally offer the highest sensitivity and widest linear dynamic range for targeted quantification, high-resolution platforms like Q-TOF and Orbitrap provide enhanced specificity and the ability to perform simultaneous qualitative and quantitative analyses. The choice of platform should be guided by the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the sample matrix. For applications demanding the highest accuracy, the use of ¹³C-labeled methionine as an internal standard should be considered, despite its higher cost. By carefully selecting the appropriate internal standard and mass spectrometry platform, and by implementing a rigorously validated experimental protocol, researchers can achieve accurate and reproducible quantification of methionine to advance their scientific investigations.
References
A Guide to the Inter-laboratory Quantification of DL-Methionine-d4: A Method Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of DL-Methionine-d4, a stable isotope-labeled internal standard crucial for accurate measurement of methionine in various biological matrices. The data presented here, compiled from various studies, offers insights into the performance of different analytical platforms, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers in selecting the most appropriate method and protocol for their specific analytical needs.
Data Presentation: A Comparative Overview of Quantitative Methods
The quantification of amino acids using internal standards like this compound is pivotal for accuracy and precision. Isotope dilution mass spectrometry stands out as a state-of-the-art technique for this purpose. Below is a summary of performance characteristics reported for LC-MS/MS and GC-MS methods in the analysis of methionine, which are directly applicable to the use of this compound as an internal standard.
| Parameter | LC-MS/MS | GC-MS | References |
| **Linearity (R²) ** | >0.99 | >0.99 | [1][2] |
| Limit of Detection (LOD) | 0.04 µmol/L | 0.094–2.336 ng/m³ | [1][2] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | 0.281–7.009 ng/m³ | [1] |
| Intra-day Precision (%CV) | 2.68 - 3.79% | <15% | |
| Inter-day Precision (%CV) | 2.98 - 3.84% | <15% | |
| Recovery | 99.3 - 101.7% | Acceptable range | |
| Sample Throughput | High | Moderate to High | |
| Derivatization | Often not required | Required |
Mandatory Visualization: Methionine Metabolism and Analytical Workflow
To provide a holistic understanding, the following diagrams illustrate the metabolic context of methionine and a general workflow for its quantification using isotope dilution.
Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.
Caption: General Experimental Workflow for Methionine Quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Protocol 1: Quantification of Methionine in Plasma using LC-MS/MS
This protocol is adapted from a method for analyzing amino acids in plasma and is suitable for use with this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 400 µL of cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute methionine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for Methionine: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized for the instrument used.
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). The precursor ion will be shifted by +4 Da compared to unlabeled methionine.
-
3. Quality Control
-
Calibration curves are prepared by spiking known concentrations of methionine into a surrogate matrix (e.g., stripped serum or buffer) along with a fixed concentration of this compound.
-
Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure accuracy and precision.
Protocol 2: Quantification of Methionine in Biological Samples using GC-MS
This protocol requires a derivatization step to increase the volatility of the amino acids.
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described in the LC-MS/MS protocol, including the addition of this compound.
-
After evaporation of the supernatant, a two-step derivatization is commonly employed.
-
Step 1 (Esterification): Add 100 µL of 3 N HCl in n-butanol and heat at 60°C for 15 minutes. Evaporate the reagent.
-
Step 2 (Acylation): Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4 v/v) and heat at 60°C for 15 minutes. Evaporate the reagent and reconstitute in a suitable solvent like ethyl acetate.
2. GC-MS Analysis
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometry: Operated in electron ionization (EI) mode with Selected Ion Monitoring (SIM).
-
SIM ions for Methionine derivative: Select characteristic fragment ions for quantification and qualification.
-
SIM ions for this compound derivative: Select the corresponding fragment ions, which will have a mass shift due to the deuterium labels.
-
3. Method Validation
-
According to FDA guidelines for bioanalytical method validation, key parameters to assess include selectivity, accuracy, precision, recovery, calibration curve, and stability. For endogenous analytes like methionine, the use of a stable isotope-labeled internal standard is critical for achieving accurate quantification.
References
A Comparative Guide to the Isotopic Effects of DL-Methionine-d4 and Other Labeled Amino Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research, stable isotope-labeled amino acids serve as indispensable tools for elucidating metabolic pathways, quantifying protein dynamics, and understanding disease mechanisms. Among these, DL-Methionine-d4, a deuterated form of the essential amino acid methionine, offers unique properties. This guide provides an objective comparison of the isotopic effects of this compound versus other commonly used labeled amino acids, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific applications.
Isotopic Effects on Enzyme Kinetics
The substitution of an atom with its heavier isotope can alter the vibrational frequency of chemical bonds, potentially leading to a kinetic isotope effect (KIE) where the rate of an enzymatic reaction is affected. This is a critical consideration when using labeled amino acids as tracers, as a significant KIE can perturb the very biological processes being studied.
A key enzyme in methionine metabolism is S-adenosylmethionine (SAM) synthetase, which catalyzes the conversion of methionine and ATP to SAM, the primary methyl donor in the cell. A study on E. coli SAM synthetase provides valuable insights into the KIE of different methionine isotopologues.
| Isotopic Label | Isotope Effect (Vmax/Km) | Interpretation |
| [methyl-³H]Methionine | 1.009 ± 0.008 | A small β-secondary KIE, suggesting that the methyl group's hydrogens are not directly involved in the rate-limiting step of the reaction.[1] |
| [³⁵S]Methionine | No significant effect | Indicates that the bond to the sulfur atom is not broken in the rate-limiting step.[1] |
| [5'-¹⁴C]ATP with Selenomethionine | 1.097 ± 0.006 | A primary KIE observed with a methionine analog, indicating that bond cleavage at the 5' carbon of ATP is part of the rate-limiting step.[1] |
| This compound (inferred) | Likely small | Based on the small β-secondary KIE observed with tritiated methionine, the deuteration at the methyl group (part of the d4 label) is expected to have a minimal effect on the intrinsic rate of the SAM synthetase reaction. However, the deuteration on the ethyl group could have minor secondary KIEs. |
Experimental Protocol: Measuring Kinetic Isotope Effects in SAM Synthetase
The kinetic isotope effects for SAM synthetase were determined using a competitive method. This involves incubating the enzyme with a mixture of the unlabeled and isotopically labeled substrate. The reaction is allowed to proceed to a certain percentage of completion, and the isotopic ratio of the product and/or the remaining substrate is analyzed by mass spectrometry or scintillation counting. The KIE is then calculated from the change in this ratio relative to the initial ratio of the substrates. For example, to determine the tritium KIE, [methyl-³H]methionine was used, and the radioactivity in the product (SAM) was measured over time.[1]
Impact on Metabolic Flux Analysis
Stable isotope tracers are fundamental to metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions. The choice of tracer can significantly influence the precision and scope of the flux map.
| Labeled Amino Acid | Primary Application in MFA | Isotopic Effects & Considerations |
| This compound | Tracing methionine metabolism, one-carbon metabolism, and transsulfuration pathways. | The D-isomer must first be converted to the L-isomer to be utilized in protein synthesis and other metabolic pathways. The deuterium label can be tracked by mass spectrometry to follow the fate of the methionine molecule. |
| ¹³C-Labeled Amino Acids (e.g., ¹³C-Leucine, ¹³C-Glutamine) | Central carbon metabolism, TCA cycle, glycolysis. | ¹³C is the gold standard for MFA of central carbon metabolism. It provides detailed information on carbon transitions through metabolic networks. The kinetic isotope effect of ¹³C is generally considered negligible. |
| ¹⁵N-Labeled Amino Acids (e.g., ¹⁵N-Lysine, ¹⁵N-Arginine) | Nitrogen metabolism, amino acid biosynthesis and catabolism. | Used to trace the flow of nitrogen atoms through metabolic pathways. The KIE of ¹⁵N is typically small. |
Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a widely used method for quantitative proteomics that relies on metabolic labeling. A typical SILAC experiment involves the following steps:
-
Cell Culture: Two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid (e.g., "light" natural abundance amino acid vs. "heavy" isotopically labeled amino acid like this compound).
-
Metabolic Incorporation: Cells are grown for several passages (typically at least 5-6 cell doublings) in the respective media to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions.
-
Cell Lysis and Protein Mixing: The cells are lysed, and the protein extracts from the two populations are mixed in a 1:1 ratio.
-
Protein Digestion and Mass Spectrometry: The mixed protein sample is digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry.
-
Quantification: The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Effects on Protein Structure and Stability
The incorporation of heavy isotopes can subtly alter the physical properties of amino acids, which in turn may affect protein structure and stability. Deuteration, in particular, can have measurable effects.
| Isotopic Labeling | Effect on Protein Stability | Mechanism |
| Deuteration (e.g., this compound) | Can have varied effects. Perdeuteration of proteins has been shown to decrease thermal stability in some cases.[2] Conversely, solvation in D₂O can increase protein stability. | Deuteration can alter the strength of hydrogen bonds and van der Waals interactions, which are crucial for maintaining protein structure. The shorter C-D bond length compared to the C-H bond can lead to subtle changes in packing and dynamics. |
| ¹³C and ¹⁵N Labeling | Generally considered to have a negligible effect on protein structure and stability. | The mass difference is smaller compared to deuterium, leading to less significant changes in vibrational frequencies and bond lengths. |
Experimental Protocol: Assessing Protein Stability by Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the heat changes that occur in a sample as it is heated or cooled. To assess the effect of isotopic labeling on protein stability, the following steps can be taken:
-
Sample Preparation: Prepare solutions of the unlabeled and isotopically labeled protein at the same concentration in the same buffer.
-
DSC Measurement: The protein solutions are heated at a constant rate in the calorimeter, and the heat capacity of the sample is measured as a function of temperature.
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the heat capacity curve. A change in Tm between the unlabeled and labeled protein indicates an alteration in thermal stability.
Analytical Considerations in Mass Spectrometry
The choice of isotopic label also has implications for the analytical techniques used to detect and quantify the labeled molecules, primarily mass spectrometry.
| Isotopic Label | Mass Spectrometry Characteristics | |---|---|---| | This compound | Fragmentation: The deuterium atoms can influence the fragmentation pattern of the amino acid in tandem mass spectrometry (MS/MS), which can be utilized for specific detection. The loss of deuterated fragments can provide structural information. Chromatography: Deuterated compounds can sometimes exhibit a slight shift in retention time in reversed-phase liquid chromatography compared to their non-deuterated counterparts, which needs to be considered in data analysis. | | ¹³C-Labeled Amino Acids | Fragmentation: The ¹³C label is retained in the carbon backbone of the fragments, leading to predictable mass shifts in MS/MS spectra. The fragmentation patterns are generally similar to the unlabeled compound. Chromatography: No significant chromatographic shift is typically observed between ¹³C-labeled and unlabeled compounds. | | ¹⁵N-Labeled Amino Acids | Fragmentation: The ¹⁵N label is retained in nitrogen-containing fragments, resulting in characteristic mass shifts. Chromatography: No significant chromatographic shift is observed. |
Visualizing Methionine Metabolism
To understand the context in which this compound and other labeled methionines are utilized, it is essential to visualize the key metabolic pathways.
Caption: Key metabolic pathways involving methionine.
The diagram above illustrates the central role of methionine in cellular metabolism, including the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. When this compound is introduced into a biological system, it enters these pathways, and the deuterium label can be traced through the various intermediates and final products.
Conclusion
The choice between this compound and other labeled amino acids depends on the specific research question and the experimental context.
-
This compound is a cost-effective option for tracing methionine metabolism and can be valuable in SILAC-based proteomics, although potential chromatographic shifts and the metabolism of the D-isomer should be considered. The kinetic isotope effect on key enzymes like SAM synthetase is likely to be small.
-
¹³C-labeled amino acids remain the preferred choice for metabolic flux analysis of central carbon metabolism due to the negligible KIE and the direct tracing of the carbon skeleton.
-
¹⁵N-labeled amino acids are ideal for studying nitrogen metabolism.
A thorough understanding of the potential isotopic effects of any labeled compound is crucial for the accurate interpretation of experimental results. This guide provides a framework for researchers to make informed decisions when designing experiments that employ stable isotope-labeled amino acids.
References
Safety Operating Guide
Proper Disposal of DL-Methionine-d4: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of DL-Methionine-d4, a stable isotope-labeled amino acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Disposal Considerations
This compound is a non-radioactive, stable isotopically labeled compound. As such, its disposal protocol aligns with that of the unlabeled DL-Methionine. The primary determinant for disposal of isotopically labeled compounds is whether the isotope is stable or radioactive. For stable isotopes like deuterium (d4), no additional precautions beyond standard chemical waste handling are required.[1][]
DL-Methionine itself is not classified as a hazardous chemical.[] However, it is imperative to handle all laboratory chemicals with caution and follow established institutional and local regulations for chemical waste disposal.
Procedural Step-by-Step Guidance
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Material Identification: Confirm that the waste is indeed this compound and is not mixed with any radioactive materials or other hazardous chemicals. If it is mixed with other substances, the disposal procedure must account for the hazards of all components.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash. It should be treated as chemical waste.
-
Containerization:
-
Place solid this compound waste into a designated, leak-proof, and sealable container suitable for solid chemical waste.
-
Ensure the container is clearly labeled with the full chemical name: "this compound".
-
If the compound is in a solution, collect it in a compatible, sealed container labeled with the chemical name and solvent.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the chemical waste through your institution's Environmental, Health, and Safety (EH&S) department or a licensed chemical waste disposal company.[1]
Note on Drain Disposal: While some sources suggest that very small quantities of non-hazardous compounds like DL-Methionine may be flushed down the drain, this is not a recommended standard practice in a laboratory setting. Always defer to your institution's specific guidelines on drain disposal.
Summary of Material Properties
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Isotopic Label | Deuterium (d4) | N/A |
| Radioactivity | Non-radioactive | [1] |
| Hazard Classification | Not considered hazardous | |
| Recommended Disposal | As non-hazardous chemical waste |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling DL-Methionine-d4
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with DL-Methionine-d4. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
This compound is a stable, non-radioactive, isotopically labeled form of the amino acid methionine. While not classified as hazardous, it is a fine white powder that can cause mild irritation to the eyes, skin, and respiratory tract[1][2]. Therefore, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound, particularly when there is a risk of generating dust.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from airborne powder particles[3][4]. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with the powder[1]. |
| Body Protection | Laboratory Coat or Coveralls | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or N-100 Respirator | NIOSH-approved | Recommended when weighing or transferring powder outside of a ventilated enclosure to prevent inhalation of fine dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are crucial to prevent the generation of dust and minimize exposure.
1. Preparation and Engineering Controls:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Whenever possible, handle this compound powder within a chemical fume hood or a ventilated enclosure to contain any airborne particles.
-
If a ventilated enclosure is not available, work in a well-ventilated area and wear appropriate respiratory protection.
2. Weighing and Transferring:
-
Use a micro-spatula or other appropriate tool to carefully transfer the powder.
-
Avoid scooping or pouring the powder from a height, as this can generate dust.
-
When weighing, use an analytical balance with a draft shield.
-
Close the container lid immediately after use to prevent the powder from becoming airborne.
3. Dissolving the Compound:
-
If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound powder slowly to avoid splashing.
-
Cap the vessel and mix by gentle swirling, vortexing, or sonication until the solid is fully dissolved.
4. Spill and Emergency Procedures:
-
In case of a small spill, carefully sweep or vacuum the powder. Avoid using compressed air, as this will disperse the dust.
-
Place the collected material into a sealed container for disposal.
-
For larger spills, cordon off the area and follow your institution's chemical spill cleanup procedures.
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of skin contact, wash the affected area thoroughly with soap and water.
-
If inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.
Disposal Plan
As this compound is a stable, non-radioactive isotopically labeled compound, its disposal is more straightforward than that of radioactive materials.
Waste Segregation and Collection:
-
Solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves, and paper towels) should be collected in a designated, labeled waste container.
-
Unused or waste this compound powder should be collected in a sealed, labeled container.
-
Solutions of this compound should be collected in a designated, labeled liquid waste container.
Final Disposal:
-
Waste containing stable isotopically labeled compounds like this compound can generally be disposed of as standard chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a common laboratory procedure involving the handling of this compound.
Objective: To prepare a 10 mM stock solution of this compound in an appropriate solvent.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., deionized water, buffer)
-
Analytical balance
-
Weighing paper or boat
-
Micro-spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 153.24 g/mol .
-
Don Personal Protective Equipment (PPE): Put on a lab coat, safety glasses, and nitrile gloves. If not working in a ventilated enclosure, an N95 respirator is recommended.
-
Weigh the compound: Place a piece of weighing paper on the analytical balance and tare it. Carefully add the calculated mass of this compound powder to the weighing paper using a micro-spatula.
-
Transfer the compound: Carefully transfer the weighed powder into the volumetric flask.
-
Dissolve the compound: Add a portion of the solvent to the volumetric flask, cap it, and mix by swirling or vortexing until the solid is completely dissolved.
-
Bring to final volume: Once the solid is dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Final mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions as recommended by the manufacturer.
Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
